Product packaging for 2-Methoxybenzenesulfonamide(Cat. No.:CAS No. 52960-57-3)

2-Methoxybenzenesulfonamide

Cat. No.: B1586911
CAS No.: 52960-57-3
M. Wt: 187.22 g/mol
InChI Key: MKQNYQGIPARLKO-UHFFFAOYSA-N
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Description

2-Methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3S B1586911 2-Methoxybenzenesulfonamide CAS No. 52960-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQNYQGIPARLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406267
Record name 2-methoxybenzenesulfonamide
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52960-57-3
Record name 2-methoxybenzenesulfonamide
Source EPA DSSTox
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Record name 2-methoxybenzene-1-sulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Potential Biological Activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Context

It is imperative to establish at the outset that (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is predominantly recognized and utilized as a key chiral intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin.[1][2] An exhaustive review of the scientific literature reveals a conspicuous absence of direct experimental studies characterizing its intrinsic biological activity. Therefore, this guide is formulated as a theoretical exploration of its potential pharmacology, grounded in principles of medicinal chemistry, structure-activity relationships (SAR), and the known biological profiles of its structural analogues and parent compound. The hypotheses presented herein are intended to serve as a roadmap for future investigation.

Molecular Profile and Physicochemical Properties

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, hereafter referred to as "the compound," is a benzenesulfonamide derivative with a distinct stereochemical configuration. Its structure is foundational to the (R)-enantiomer of Tamsulosin, which is the therapeutically active form.[3]

PropertyValueSource
IUPAC Name 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide[4]
CAS Number 112101-81-2[4]
Molecular Formula C₁₀H₁₆N₂O₃S[4]
Molecular Weight 244.31 g/mol [4]
Chirality (R)-enantiomer[4]

Primary Inferred Biological Target: The Alpha-1 Adrenergic Receptor

The most logical starting point for investigating the biological activity of this compound is its structural relationship to Tamsulosin. Tamsulosin is a potent and selective antagonist of α1A and α1D adrenergic receptors, which are prevalent in the smooth muscle of the prostate and bladder neck.[5][6] This antagonism leads to muscle relaxation, improving urinary flow in patients with benign prostatic hyperplasia (BPH).[3]

Structural-Activity Relationship (SAR) Analysis for α1-Adrenergic Antagonism

The classical pharmacophore for α1-adrenergic antagonists includes several key features, many of which are present in the structure of the compound.

  • Aromatic Ring: The 2-methoxybenzenesulfonamide portion of the molecule serves as the primary aromatic feature. This ring system is crucial for π-π stacking and hydrophobic interactions within the receptor binding pocket.

  • Basic Amine Center: The primary amine of the aminopropyl side chain is a critical feature. At physiological pH, this group will be protonated, forming a cationic center that can engage in an ionic bond with an anionic residue (typically an aspartate) in the receptor. This interaction is a hallmark of many aminergic G-protein coupled receptor (GPCR) ligands.[7]

  • Spatial Arrangement: The ethylamine side chain separates the aromatic ring from the basic amine by two carbons, a common structural motif in phenylethylamine-based receptor ligands.[7]

The key structural difference between the compound and Tamsulosin is the absence of the bulky N-substituted side chain present in Tamsulosin (the 2-(2-ethoxyphenoxy)ethyl group). This side chain in Tamsulosin is critical for conferring high affinity and, most importantly, selectivity for the α1A and α1D subtypes over the α1B subtype (predominant in blood vessels).[3][5]

Hypothesis: Based on this SAR analysis, it is plausible that (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide possesses some affinity for α1-adrenergic receptors. However, due to the lack of the extended N-substituent, it would be expected to exhibit significantly lower potency and subtype selectivity compared to Tamsulosin. Its activity, if any, would likely be that of a weak, non-selective α1-adrenergic antagonist or partial agonist.

SAR_Alpha1_Antagonist cluster_Compound (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide cluster_Receptor α1-Adrenergic Receptor Binding Pocket cluster_Tamsulosin Tamsulosin (for comparison) Compound Core Structure Aromatic 2-Methoxybenzene- sulfonamide Ring Amine Protonated (R)-Aminopropyl Group HydrophobicPocket Hydrophobic Pocket Aromatic->HydrophobicPocket π-π Stacking & Hydrophobic Interactions AnionicSite Anionic Site (e.g., Aspartate) Amine->AnionicSite Ionic Bond (Key Interaction) TamsulosinCore Core Structure TamsulosinCore->Aromatic TamsulosinCore->Amine SideChain N-(2-(2-ethoxyphenoxy)ethyl) Side Chain SelectivityPocket Selectivity-Conferring Subpocket SideChain->SelectivityPocket Enhanced Affinity & α1A/D Selectivity

Caption: Inferred binding model at the α1-adrenergic receptor.

Proposed Experimental Workflow for a1-Adrenergic Activity

To validate the hypothesized interaction with α1-adrenergic receptors, a tiered experimental approach is recommended.

Tier 1: In Vitro Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compound for the three α1-adrenergic receptor subtypes (α1A, α1B, α1D).

  • Methodology:

    • Source: Use cell membranes from HEK293 or CHO cells stably transfected with human recombinant α1A, α1B, and α1D receptors.

    • Radioligand: Employ a high-affinity, subtype-selective radioligand, such as [³H]-Prazosin (non-selective) or a more specific radiolabeled antagonist.

    • Procedure: a. Incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of the test compound. b. Allow the reaction to reach equilibrium. c. Separate bound from free radioligand via rapid filtration through glass fiber filters. d. Quantify the radioactivity on the filters using liquid scintillation counting.

    • Data Analysis: Perform non-linear regression analysis of the competition binding data to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Tier 2: In Vitro Functional Assays

  • Objective: To characterize the functional activity of the compound (antagonist, partial agonist, or full agonist) at each α1 subtype.

  • Methodology (for Gq-coupled α1 receptors):

    • Assay Principle: α1-adrenergic receptors are coupled to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).

    • Procedure: a. Load transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). b. To test for antagonist activity, pre-incubate the cells with the compound for a defined period. c. Stimulate the cells with a known α1 agonist (e.g., phenylephrine or A-61603). d. Measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Data Analysis: A rightward shift in the agonist dose-response curve in the presence of the compound, without a reduction in the maximal response, indicates competitive antagonism. A Schild analysis can be performed to determine the pA₂ value, a measure of antagonist potency.

Experimental_Workflow_Alpha1 start Hypothesis: Compound interacts with α1-Adrenergic Receptors binding_assay Tier 1: Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assay Tier 2: Functional Calcium Flux Assay (Determine Activity - Antagonist/Agonist) binding_assay->functional_assay If binding is observed ex_vivo Tier 3: Ex Vivo Tissue Bath Assay (Prostate/Aorta Smooth Muscle Contraction) functional_assay->ex_vivo If functional activity is confirmed conclusion Conclusion: Characterize α1-Adrenergic Profile (Potency, Selectivity, Efficacy) ex_vivo->conclusion

Caption: Tiered workflow for α1-adrenergic receptor profiling.

Other Potential Biological Activities of the Benzenesulfonamide Moiety

The benzenesulfonamide core is a well-established pharmacophore present in a wide array of clinically used drugs, suggesting other potential, though less probable, biological activities for the compound.[8][9]

Carbonic Anhydrase Inhibition

Many benzenesulfonamide-containing drugs are known inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of CO₂.[8]

  • Structural Considerations: The unsubstituted sulfonamide group (-SO₂NH₂) is a key zinc-binding group essential for CA inhibition. The compound possesses this feature.

  • Potential Implications: Inhibition of various CA isoforms is associated with diuretic, anti-glaucoma, and anti-cancer effects.

  • Likelihood: While structurally possible, potent CA inhibition often requires specific substitution patterns on the aromatic ring to optimize binding within the enzyme's active site. Without direct testing, this remains a speculative activity.

Serotonin (5-HT) Receptor Interaction

Certain sulfonamide derivatives have been shown to interact with various serotonin (5-HT) receptors.

  • Structural Considerations: The aminopropyl side chain attached to an aromatic system bears a resemblance to the tryptamine scaffold of serotonin. This structural analogy could potentially lead to interactions with 5-HT receptors.

  • Potential Implications: Depending on the receptor subtype and the nature of the interaction (agonist vs. antagonist), effects could range from modulation of mood and cognition to gastrointestinal motility.

  • Likelihood: This is a highly speculative area. The specific substitution pattern of the compound does not align perfectly with known high-affinity 5-HT receptor ligands. However, off-target screening would be necessary to rule out any such interactions.

Antibacterial Activity

The sulfonamide class of drugs originated with the discovery of their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase in bacteria.[9]

  • Structural Considerations: Antibacterial sulfonamides typically require a para-amino group on the benzene ring, which is absent in the compound.

  • Likelihood: Due to the lack of the critical p-aminobenzenesulfonamide structure, significant antibacterial activity is considered highly unlikely.

Summary and Future Directions

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chiral building block whose biological activity has not been directly investigated. Based on a robust structure-activity relationship analysis, its most plausible biological target is the α1-adrenergic receptor family, where it may act as a weak, non-selective antagonist. The absence of the N-substituent found in Tamsulosin makes high potency or subtype selectivity improbable.

Other potential activities, such as carbonic anhydrase inhibition or serotonin receptor modulation, are theoretically possible due to the presence of the benzenesulfonamide core and an aminopropyl side chain, respectively, but are considered less likely.

Recommendations for Future Research:

  • Primary Screening: The compound should be subjected to a broad GPCR screening panel, with a particular focus on all aminergic receptors (adrenergic, dopaminergic, serotonergic).

  • Focused a1-Adrenergic Characterization: If any affinity for α1-adrenergic receptors is detected, the full experimental workflow outlined in Section 2.2 should be executed to determine its affinity, functional activity, and subtype selectivity.

  • Enzyme Inhibition Profiling: Screening against a panel of human carbonic anhydrase isoforms would definitively confirm or refute this potential off-target activity.

This theoretical guide provides a foundational framework for initiating the pharmacological investigation of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, transforming it from a simple chemical intermediate into a characterized molecular entity.

References

A Technical Guide to the Synthesis and Characterization of 2-Methoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides an in-depth technical overview of the synthesis, characterization, and potential applications of a specific subclass: 2-methoxybenzenesulfonamide derivatives. We will explore the fundamental synthetic pathways, from the preparation of the key sulfonyl chloride intermediate to its subsequent derivatization. Furthermore, this document details a comprehensive, self-validating analytical workflow for structural confirmation and purity assessment, leveraging modern spectroscopic and crystallographic techniques. The causality behind experimental choices is emphasized throughout, offering field-proven insights for researchers engaged in the discovery and development of novel sulfonamide-based compounds.

Introduction: The Significance of the Sulfonamide Scaffold

Since the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent, the sulfonamide moiety (-S(=O)₂-N<) has been a cornerstone of drug discovery.[1] Its utility stems from its ability to act as a stable, non-hydrolyzable isostere for amides and carboxylic acids, its capacity to engage in crucial hydrogen bonding interactions with biological targets, and its favorable physicochemical properties that can enhance water solubility and bioavailability.[2] Sulfonamide derivatives have demonstrated a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6]

The this compound core, in particular, offers a unique substitution pattern that can influence molecular conformation and interaction with target proteins. The strategic placement of the methoxy group can impact lipophilicity, metabolic stability, and receptor binding orientation. A notable example highlighting the importance of this scaffold is its presence as a key intermediate in the synthesis of Tamsulosin, an α1-adrenoceptor antagonist used to treat benign prostatic hyperplasia.[7][8] This guide provides the core chemical knowledge required to synthesize and validate novel derivatives based on this promising framework.

Core Synthesis Strategy

The most prevalent and reliable method for synthesizing this compound derivatives involves a two-step process: the formation of a reactive sulfonyl chloride intermediate followed by its reaction with a suitable amine.[2][9][10]

Step 1: Synthesis of the Precursor, 2-Methoxybenzenesulfonyl Chloride

The foundational precursor for this class of compounds is 2-methoxybenzenesulfonyl chloride. It is typically prepared via the electrophilic chlorosulfonation of anisole (methoxybenzene).

The Underlying Chemistry: The reaction involves treating anisole with an excess of chlorosulfonic acid (ClSO₃H). The methoxy group (-OCH₃) is an ortho-, para-directing activator for electrophilic aromatic substitution. Consequently, the reaction yields a mixture of 2-methoxybenzenesulfonyl chloride (ortho-product) and 4-methoxybenzenesulfonyl chloride (para-product).[11][12]

Causality of Experimental Conditions:

  • Low Temperature Control (0-5 °C): The reaction is highly exothermic. Maintaining a low temperature during the dropwise addition of anisole to chlorosulfonic acid is critical to prevent uncontrolled side reactions and charring.[11]

  • Reagent Stoichiometry: Using a molar excess of chlorosulfonic acid ensures the complete conversion of anisole.

  • Isolation and Purification: The para-isomer is typically the major product and often crystallizes out of solution more readily.[11][12] Isolating the desired ortho-isomer requires careful purification, often involving column chromatography or fractional crystallization, which is a critical consideration for any synthetic campaign.

The overall synthetic workflow is visualized below.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_derivatization Derivatization Anisole Anisole Reaction1 Chlorosulfonation (0-5 °C) Anisole->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) Chlorosulfonic_Acid->Reaction1 Mixture Isomeric Mixture (ortho- and para-) Reaction1->Mixture Purification Purification (e.g., Chromatography) Mixture->Purification Precursor 2-Methoxybenzenesulfonyl Chloride Purification->Precursor Reaction2 Amination (Base, Solvent) Precursor->Reaction2 Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction2 Product This compound Derivative Reaction2->Product

References

A Guide to the Spectroscopic Characterization of 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data for 2-Methoxybenzenesulfonamide (CAS No: 5465-35-0), a key chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes not only the interpretation of raw data but also the underlying principles and experimental considerations necessary for unequivocal structural confirmation. By integrating data from multiple authoritative sources, this paper serves as a comprehensive reference for the analytical characterization of this compound.

Introduction: The Need for Rigorous Characterization

This compound is a sulfonamide derivative with significant utility in organic synthesis and medicinal chemistry. Its structural integrity is paramount for the successful outcome of subsequent reactions and for ensuring the purity and safety of target pharmaceutical compounds. Spectroscopic analysis is the cornerstone of modern chemical characterization, providing a detailed fingerprint of a molecule's structure. This guide offers a multi-faceted analytical perspective, combining ¹H NMR, ¹³C NMR, IR, and MS to build a cohesive and validated structural profile of this compound.

Molecular Structure and Spectroscopic Predictions

Before delving into the experimental data, a preliminary analysis of the molecule's structure allows us to predict the key features we expect to observe in each spectrum. The structure contains several key functional groups: a methoxy group (-OCH₃), a sulfonamide group (-SO₂NH₂), and a 1,2-disubstituted (ortho) aromatic ring.

  • NMR: We anticipate signals for the methoxy protons, four distinct aromatic protons, and the exchangeable amide protons. The ¹³C NMR should reveal seven unique carbon signals.

  • IR: We expect to see characteristic absorption bands for N-H stretching (sulfonamide), S=O stretching, C-O stretching (ether), and aromatic C-H and C=C bonds.

  • MS: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (187.21 g/mol ) and predictable fragmentation patterns.

Diagram of this compound Structure with Numbering for NMR Assignments

A 2D representation of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous as it prevents the exchangeable NH₂ protons from being obscured by a residual water signal.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) as an internal standard.

Data Interpretation and Spectral Assignment

Signal (Proton)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-6~7.85ddJ = 7.9, 1.7Aromatic Proton
H-4~7.60dddJ = 8.4, 7.4, 1.8Aromatic Proton
H-5~7.25dJ = 8.4Aromatic Proton
H-3~7.10tJ = 7.6Aromatic Proton
NH₂~7.3 (broad s)s (broad)N/ASulfonamide Protons
OCH₃~3.90sN/AMethoxy Protons

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from multiple sources.

Expert Insights:

  • The broad singlet for the NH₂ protons is characteristic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this peak is typically well-resolved.

  • The aromatic region shows a complex splitting pattern due to the ortho-disubstitution. H-6 is a doublet of doublets due to coupling with H-5 (ortho) and H-4 (meta). H-4 is a doublet of doublet of doublets due to coupling with H-3, H-5 (ortho), and H-6 (meta).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR

  • Methodology: The protocol is similar to ¹H NMR, but requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is standard.

Data Interpretation and Spectral Assignment

Signal (Carbon)Chemical Shift (δ, ppm)Assignment
C2~155.8C-O (Aromatic)
C1~129.2C-S (Aromatic)
C4~133.5C-H (Aromatic)
C6~131.0C-H (Aromatic)
C5~120.8C-H (Aromatic)
C3~112.5C-H (Aromatic)
C7 (OCH₃)~56.2Methoxy Carbon

Note: Chemical shifts are approximate. Data is synthesized from multiple sources including the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Acquisition: Collect a background spectrum of the empty accessory. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

Data Interpretation of Key Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3350-3250Medium, SharpN-H Symmetric & Asymmetric StretchPrimary Sulfonamide (-NH₂)
3100-3000Medium-WeakC-H StretchAromatic C-H
2950-2850Medium-WeakC-H StretchMethoxy (-OCH₃)
1350-1310StrongS=O Asymmetric StretchSulfonamide (-SO₂-)
1170-1150StrongS=O Symmetric StretchSulfonamide (-SO₂-)
1280-1240StrongC-O Asymmetric StretchAryl Ether
~1020MediumC-O Symmetric StretchAryl Ether

Data is consistent with typical values for these functional groups and sourced from databases like the NIST Chemistry WebBook.[6][7]

Expert Insights:

  • The two distinct bands for the N-H stretch are characteristic of a primary sulfonamide.

  • The strong absorptions for the S=O stretches are highly reliable indicators of the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid. The sample is heated under vacuum to induce vaporization.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

  • Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Interpretation and Fragmentation Analysis

m/zRelative IntensityAssignment
187Moderate[M]⁺ (Molecular Ion)
107High[M - SO₂NH₂]⁺ (Loss of sulfonamide radical)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Proposed Fragmentation Pathway The primary fragmentation involves the cleavage of the C-S bond, leading to the loss of the SO₂NH₂ group and formation of a stable methoxyphenyl cation.

Fragmentation Pathway Diagram

G mol This compound [M]⁺˙ m/z = 187 frag1 Methoxyphenyl Cation [C₇H₇O]⁺ m/z = 107 mol->frag1 - SO₂NH₂

Key fragmentation of the molecular ion in EI-MS.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

By combining the data from these orthogonal techniques, a definitive structural confirmation is achieved:

  • MS establishes the correct molecular weight of 187 g/mol .

  • IR confirms the presence of the key sulfonamide (-SO₂NH₂), methoxy (-OCH₃), and aromatic functional groups.

  • ¹³C NMR shows the expected seven unique carbon environments.

  • ¹H NMR provides the final, detailed picture, confirming the 1,2-disubstitution pattern on the aromatic ring and the presence of all proton types in the correct ratios and electronic environments.

The collective data from NMR, IR, and MS provides an unambiguous and robust characterization of this compound, ensuring its identity and purity for research and development applications.

References

Physical and chemical properties of 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the vast landscape of chemical synthesis, 2-Methoxybenzenesulfonamide presents itself as a molecule of significant interest, particularly for professionals engaged in drug discovery and development. Its unique structural features, combining a methoxy group and a sulfonamide moiety on a benzene ring, offer a versatile platform for the design and synthesis of novel therapeutic agents. This guide, compiled with the practicing scientist in mind, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its properties and the practical considerations for its use in a laboratory setting. By integrating foundational chemical principles with actionable experimental insights, this document serves as a comprehensive resource for harnessing the full potential of this compound.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding its handling, storage, and use in synthetic protocols.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 52960-57-3[1][2]
Molecular Formula C₇H₉NO₃S[2]
Molecular Weight 187.22 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 170 °C[1]
Purity ≥95%[2]
SMILES COC1=CC=CC=C1S(=O)(=O)N[2]

The sulfonamide group, with its acidic proton on the nitrogen, and the electron-donating methoxy group are the primary drivers of the molecule's chemical personality. The interplay between these two functional groups governs its reactivity and solubility.

Solubility Profile: While quantitative solubility data in a wide range of solvents is not extensively documented, a qualitative assessment can be made based on the molecule's structure. This compound is expected to exhibit limited solubility in non-polar solvents and moderate solubility in polar organic solvents. Its solubility in aqueous solutions is anticipated to be pH-dependent, increasing in basic conditions due to the deprotonation of the sulfonamide nitrogen.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its utilization as a building block in more complex molecular architectures. While various methods can be envisioned, a common and practical approach involves the reaction of 2-methoxybenzenesulfonyl chloride with an ammonia source.

Illustrative Synthesis Workflow

Synthesis_Workflow Start 2-Methoxybenzenesulfonyl Chloride Product This compound Start->Product Ammonolysis Reagent Ammonia Source (e.g., aq. Ammonia)

Caption: General synthesis route to this compound.

Step-by-Step Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound can be adapted from established procedures for sulfonamide formation.[4] The following is a representative, self-validating protocol:

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a dropping funnel is charged with a solution of 2-methoxybenzenesulfonyl chloride in a suitable inert solvent (e.g., dichloromethane).[5][6][7]

  • Ammonolysis: The vessel is cooled in an ice bath, and an aqueous solution of ammonia is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition. The reaction is exothermic, and careful control of the addition rate is crucial to prevent side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Reactivity Profile

The reactivity of this compound is characterized by the chemical behavior of its key functional groups:

  • Sulfonamide Moiety: The acidic proton on the nitrogen atom can be abstracted by a base, rendering the nitrogen nucleophilic. This allows for N-alkylation or N-acylation reactions, providing a convenient handle for further molecular elaboration.[3]

  • Aromatic Ring: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for the introduction of additional substituents onto the benzene ring, further diversifying the molecular scaffold.[3]

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the sulfonamide group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methoxy group protons will present as a sharp singlet around 3.9 ppm. The two protons on the sulfonamide nitrogen will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the methoxy group appearing at a higher field due to its electron-donating effect. The methoxy carbon will have a characteristic signal around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretching: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary sulfonamide N-H bonds.

  • S=O Stretching: Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.

  • C-O Stretching: A strong band in the 1250-1200 cm⁻¹ region is indicative of the aryl ether C-O bond.

  • Aromatic C-H and C=C Stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at m/z 188.0376. A characteristic fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 124.[8][9][10]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is classified as causing skin and eye irritation.[11]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][13]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]

  • Spill and Disposal: In case of a spill, avoid generating dust and collect the material using appropriate methods. Dispose of the chemical waste in accordance with local, state, and federal regulations.[13]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules with potential biological activity. The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs.[3]

Role as a Synthetic Intermediate

This compound serves as a key precursor for the synthesis of various substituted sulfonamides. By leveraging the reactivity of both the sulfonamide nitrogen and the aromatic ring, a diverse library of compounds can be generated. For instance, it is a crucial intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[11][15]

Applications BB This compound (Building Block) Mod1 N-Functionalization BB->Mod1 Mod2 Aromatic Ring Substitution BB->Mod2 Derivs Diverse Sulfonamide Derivatives Mod1->Derivs Mod2->Derivs Leads Lead Compounds for Drug Discovery Derivs->Leads

Caption: Role of this compound in drug discovery.

The ability to readily modify the structure of this compound makes it an attractive starting point for medicinal chemists aiming to optimize the pharmacological properties of a lead compound. The methoxy group can influence the compound's metabolic stability and pharmacokinetic profile, while the sulfonamide group can participate in crucial hydrogen bonding interactions with biological targets.[3]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it a reliable building block for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors. A thorough understanding of the principles outlined herein will undoubtedly facilitate the rational design and development of novel molecules with desired functional properties.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methoxybenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the therapeutic targets of 2-methoxybenzenesulfonamide analogs, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for target validation, and offer insights into the causality behind experimental choices, adhering to the principles of scientific integrity and expertise.

Introduction: The Therapeutic Promise of this compound Analogs

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a class of compounds with diverse and potent biological activities. These analogs have emerged as promising candidates for therapeutic intervention in a range of diseases, most notably in oncology. Their mechanisms of action are multifaceted, extending beyond simple enzyme inhibition to include novel modalities such as targeted protein degradation. This guide will illuminate the key therapeutic targets identified for this class of molecules, with a primary focus on the RNA-binding protein RBM39, and further exploration into their roles as inhibitors of carbonic anhydrases and receptor tyrosine kinases.

Part 1: RBM39 - A Prime Target for Molecular Glue Degradation

A pivotal breakthrough in understanding the anticancer effects of certain sulfonamide analogs, including the this compound derivative tasisulam, has been the discovery of their function as "molecular glue" degraders. These compounds facilitate the targeted degradation of the RNA-binding motif protein 39 (RBM39).

Mechanism of Action: The CRL4-DCAF15 E3 Ligase Complex

Aryl sulfonamides, including tasisulam and indisulam, induce the degradation of RBM39 by recruiting it to the CUL4-DCAF15 E3 ubiquitin ligase complex.[1][2][3][4] The sulfonamide acts as a molecular adhesive, creating a novel protein-protein interaction between DCAF15, the substrate receptor of the E3 ligase, and RBM39.[5] This ternary complex formation leads to the polyubiquitination of RBM39, marking it for subsequent degradation by the proteasome.[2][3] The degradation of RBM39, a key splicing factor, results in widespread alterations in pre-mRNA splicing, ultimately leading to cancer cell death.[1][2]

The downstream consequences of RBM39 degradation are profound and contribute to the antitumor activity of these compounds:

  • Aberrant Splicing of Critical Transcripts: The loss of RBM39 function leads to intron retention and exon skipping in numerous genes, including those involved in cell cycle progression and DNA damage repair.[1][5][6]

  • Mitotic Catastrophe: Tasisulam has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and apoptosis.[7][8][9] This is, in part, attributed to the aberrant splicing of mitotic kinesins.[5]

  • Induction of Apoptosis: The disruption of normal splicing patterns and cell cycle progression triggers the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase activation.[7][8][9]

Signaling Pathway: RBM39 Degradation

RBM39_Degradation_Pathway cluster_drug_interaction Molecular Glue Interaction cluster_ubiquitination Ubiquitination Cascade cluster_degradation_downstream Degradation & Downstream Effects Sulfonamide_Analog This compound Analog (e.g., Tasisulam) DCAF15 DCAF15 (Substrate Receptor) Sulfonamide_Analog->DCAF15 binds RBM39 RBM39 (Splicing Factor) Sulfonamide_Analog->RBM39 binds DCAF15->RBM39 recruits Poly_Ub_RBM39 Polyubiquitinated RBM39 DCAF15->Poly_Ub_RBM39 mediates ubiquitination of RBM39 Splicing_Dysregulation Aberrant pre-mRNA Splicing RBM39->Splicing_Dysregulation loss of function leads to CUL4 CUL4 (E3 Ubiquitin Ligase) CUL4->DCAF15 part of complex Ub Ubiquitin Ub->Poly_Ub_RBM39 is attached Proteasome Proteasome Poly_Ub_RBM39->Proteasome targeted to Degraded_RBM39 Degraded RBM39 Fragments Proteasome->Degraded_RBM39 degrades Cell_Cycle_Arrest G2/M Arrest (Mitotic Catastrophe) Splicing_Dysregulation->Cell_Cycle_Arrest causes Apoptosis Apoptosis Splicing_Dysregulation->Apoptosis induces Cell_Cycle_Arrest->Apoptosis

Caption: RBM39 degradation pathway initiated by this compound analogs.

Experimental Validation: Western Blot for RBM39 Degradation

A fundamental method to confirm the on-target activity of these analogs is to quantify the degradation of RBM39 in cancer cells following treatment.

Protocol: Western Blot Analysis of RBM39

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., neuroblastoma cell line SH-SY5Y) in appropriate media.[10]

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the this compound analog (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 6, 16, 24 hours).[10][11]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for RBM39 (e.g., rabbit anti-RBM39) overnight at 4°C.[10][12][13]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal loading, probe the same membrane for a loading control protein, such as GAPDH or β-actin.

    • Quantify the band intensities using densitometry software and normalize the RBM39 signal to the loading control.

Parameter Condition Rationale
Cell Line Cancer cell line with known sensitivityTo observe a significant degradation effect.
Drug Concentration Dose-response curveTo determine the concentration-dependent effect on RBM39 degradation.
Treatment Time Time-course experimentTo identify the optimal time for maximal RBM39 degradation.
Primary Antibody Validated anti-RBM39 antibodyTo ensure specific detection of the target protein.
Loading Control GAPDH, β-actin, or VinculinTo normalize for variations in protein loading.[10]

Part 2: Carbonic Anhydrases - Classic Targets for Sulfonamides

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[14][15] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

Mechanism of Action: Zinc Binding and Active Site Occlusion

Sulfonamides inhibit CAs by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzymatic reaction. Given the prevalence of this interaction, it is highly probable that this compound analogs can be designed to target specific CA isoforms.

Experimental Validation: Carbonic Anhydrase Inhibition Assay

A colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate is a common method to screen for and characterize CA inhibitors.[16]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[16]

    • CA Enzyme Stock Solution: 1 mg/mL of human or bovine carbonic anhydrase in cold Assay Buffer.[16]

    • CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) in cold Assay Buffer immediately before use.[16]

    • Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh).[16]

    • Inhibitor Solutions: Prepare serial dilutions of the this compound analogs and a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the inhibitor working solution or vehicle (DMSO) to the wells.

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.[16]

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes using a microplate reader.[16]

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for carbonic anhydrase inhibition assay.

Part 3: Receptor Tyrosine Kinases - Modulators of Cell Signaling

The benzenesulfonamide scaffold has been identified in inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways involved in cell growth, proliferation, and survival.[17][18] Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive therapeutic targets.

Potential Targets: TrkA and VEGFR-2
  • Tropomyosin Receptor Kinase A (TrkA): Benzenesulfonamide analogs have shown potential as inhibitors of TrkA, a high-affinity receptor for nerve growth factor (NGF).[17][18] Inhibition of TrkA can disrupt downstream signaling through the Ras/MAPK and PI3K pathways, which are often hyperactivated in cancers like glioblastoma.[17]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Sulfonamide derivatives have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis.[19][20] The anti-angiogenic properties of tasisulam may be partially attributed to the inhibition of pathways involving VEGF.[7][8]

Experimental Validation: Tyrosine Kinase Assay

A variety of assay formats are available to measure the activity of RTKs and the inhibitory potential of compounds. A common method is an in vitro kinase assay that measures the phosphorylation of a substrate.

Protocol: In Vitro Tyrosine Kinase Assay (e.g., for TrkA)

  • Reagents and Materials:

    • Recombinant human TrkA kinase.

    • Kinase assay buffer.

    • ATP.

    • A suitable substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr)).

    • This compound analogs and a known inhibitor as a positive control.

    • Detection reagents (e.g., a phosphotyrosine-specific antibody).

  • Assay Procedure:

    • In a microplate, combine the TrkA enzyme, the test compound at various concentrations, and the substrate in the kinase assay buffer.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection and Analysis:

    • The amount of phosphorylated substrate can be quantified using various methods, such as:

      • ELISA-based: Capture the substrate on an antibody-coated plate and detect the phosphorylated product with a labeled anti-phosphotyrosine antibody.

      • Homogeneous Time-Resolved Fluorescence (HTRF): Use a europium-labeled anti-phosphotyrosine antibody and a streptavidin-labeled acceptor molecule that binds to a biotinylated substrate.[21]

      • Radiometric assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[22]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Component Description Consideration
Kinase Recombinant human RTK (e.g., TrkA)Ensure high purity and activity.
Substrate Peptide or protein substrateShould be efficiently phosphorylated by the kinase.
Detection Method ELISA, HTRF, RadiometricChoice depends on available equipment and throughput requirements.
Inhibitor This compound analogTest a range of concentrations to determine the IC50.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutics. The identification of RBM39 as a key target for molecular glue-mediated degradation has opened up new avenues for cancer therapy, moving beyond traditional enzyme inhibition. Furthermore, the potential for these analogs to inhibit carbonic anhydrases and receptor tyrosine kinases highlights their multi-targeting capabilities, which could be advantageous in overcoming drug resistance and treating complex diseases.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the this compound core for enhanced potency and selectivity towards specific targets.

  • Exploring Other Analogs: To determine if other analogs within this class exhibit different target profiles.

  • In Vivo Efficacy Studies: To translate the in vitro findings into preclinical and clinical settings.

By leveraging the insights and methodologies presented in this guide, researchers can further unravel the therapeutic potential of this compound analogs and accelerate the development of next-generation medicines.

References

An In-Depth Technical Guide to the In Silico Modeling of 2-Methoxybenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. Within this class, the 2-methoxybenzenesulfonamide scaffold represents a privileged core structure for the development of potent and selective enzyme inhibitors. This guide provides a comprehensive, technically-focused walkthrough of the in silico modeling pipeline for designing and evaluating this compound derivatives as inhibitors of Human Carbonic Anhydrase II (hCA II), a well-validated target for the treatment of glaucoma, edema, and certain types of cancer.[1][2][3]

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical narrative that mirrors the drug discovery process. We will delve into the causality behind each experimental choice, ensuring that every protocol is a self-validating system, grounded in established scientific principles and supported by authoritative references.

Part 1: Target Identification and Preparation

The Rationale for Selecting Human Carbonic Anhydrase II (hCA II)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] hCA II is a cytosolic isoform that is ubiquitously expressed and plays a crucial role in physiological pH regulation.[6] Its active site features a deep conical cleft with a Zn²⁺ ion at its base, coordinated by three histidine residues and a water molecule or hydroxide ion.[4][7] This zinc ion is the linchpin of the catalytic mechanism and the primary interaction point for sulfonamide-based inhibitors.[5][8] The deprotonated sulfonamide nitrogen displaces the zinc-bound water/hydroxide, forming a stable coordinate bond.[9] This well-understood mechanism makes hCA II an ideal candidate for structure-based drug design. For this guide, we will utilize the high-resolution crystal structure of hCA II in complex with a sulfonamide inhibitor, PDB ID: 3K34.[9]

Experimental Protocol: Receptor Preparation

  • Structure Retrieval: Download the PDB file for 3K34 from the RCSB Protein Data Bank (rcsb.org).

  • Initial Cleaning: Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. Retain the protein chain and the active site zinc ion.

  • Protonation and Charge Assignment: Utilize a protein preparation wizard, such as that found in Schrödinger's Maestro or AutoDock Tools, to add hydrogen atoms, assign protonation states to titratable residues (e.g., Histidine) at a physiological pH of 7.4, and assign partial charges using a standard force field like OPLS4 or AMBER.

  • Energy Minimization: Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The backbone atoms should be constrained, allowing only the side chains and added hydrogens to move.

Part 2: Ligand Preparation and Database Design

A virtual library of this compound derivatives will be created to explore the structure-activity relationship (SAR). This involves modifying the core scaffold with a variety of substituents to probe different regions of the hCA II active site.

Experimental Protocol: Ligand Preparation

  • 2D Sketching: Draw the this compound core and a series of derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

  • 2D to 3D Conversion: Convert the 2D structures into 3D conformations. Most molecular modeling software suites have this capability.

  • Energy Minimization and Conformer Generation: Perform a thorough energy minimization of each ligand using a suitable force field, such as MMFF94.[10] Generate a set of low-energy conformers for each ligand to account for its flexibility during docking.

  • Charge Calculation: Calculate partial atomic charges for each ligand. For sulfonamides, accurate charge calculation is critical for representing the interaction with the zinc ion. The Gasteiger-Marsili method is a commonly used approach.[11]

Part 3: Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[12] For this study, we will use AutoDock Vina, a widely used open-source docking program.[13][14]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.[15]

  • Grid Box Definition: Define a grid box that encompasses the entire active site of hCA II. The grid box should be centered on the active site zinc ion and be large enough to allow the ligands to rotate and translate freely. A box size of 20x20x20 Å is a reasonable starting point.[15]

  • Running the Docking Simulation: Execute the docking calculation using the AutoDock Vina command-line interface. The command will specify the receptor, ligand, grid box parameters, and the number of binding modes to generate.

  • Analysis of Results: The primary output of a docking simulation is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).[10] The pose with the lowest binding affinity is considered the most favorable. Visual inspection of the top-ranked poses is crucial to ensure that the key interactions, such as the coordination of the sulfonamide group with the zinc ion, are present.

Part 4: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time.[16] We will use GROMACS, a versatile and high-performance MD engine, to simulate the behavior of the most promising docked complex.[17][18][19][20]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Preparation:

    • Topology Generation: Generate a topology for the protein-ligand complex using a force field such as CHARMM36.[17] Ligand parameterization can be achieved using servers like CGenFF.[19]

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) with position restraints on the protein and ligand heavy atoms to allow the solvent to relax around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Continue the equilibration at constant pressure (e.g., 1 bar) and temperature to ensure the system reaches the correct density.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the protein-ligand complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD plot that plateaus over time indicates that the system has reached equilibrium.[3][21]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[3][21][22]

    • Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between the protein and the ligand throughout the simulation.

Part 5: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features required for a molecule to interact with a specific biological target.[23] It can be used for virtual screening of large compound libraries to identify novel scaffolds.

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • Training Set Selection: Select a set of structurally diverse and highly active this compound derivatives.

  • Feature Identification: Identify the common chemical features among the training set molecules that are essential for binding to hCA II. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

  • Model Generation and Validation: Use software such as Discovery Studio or Schrödinger's Phase to generate and score pharmacophore hypotheses.[23][24][25] The best model is typically the one that can effectively distinguish active from inactive compounds.

Part 6: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[26][27] A well-validated QSAR model can be used to predict the activity of newly designed compounds.

Experimental Protocol: Building a QSAR Model

  • Data Set Preparation: Compile a dataset of this compound derivatives with their experimentally determined inhibitory activities (e.g., pIC50) against hCA II.

  • Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors, which are numerical representations of its physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological features.

  • Model Building: Use a statistical method, such as multiple linear regression (MLR), to build a QSAR model that relates a subset of the calculated descriptors to the biological activity.

  • Model Validation: Rigorously validate the QSAR model to ensure its predictive power. This involves both internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds.[28][29][30][31]

Part 7: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial to avoid costly late-stage failures.[32][33][34]

Protocol: In Silico ADMET Prediction

A variety of open-access web servers and commercial software packages can be used to predict the ADMET properties of the designed this compound derivatives.[32][34][35] These tools use sophisticated machine learning models and large databases of experimental data to make their predictions.[2][33] Key properties to assess include:

  • Absorption: Human intestinal absorption, Caco-2 permeability.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 inhibition.

  • Excretion: Renal clearance.

  • Toxicity: hERG inhibition, mutagenicity (Ames test).

Data Presentation

The predicted ADMET properties should be summarized in a clear and concise table for easy comparison of the designed derivatives.

Compound IDMolecular WeightlogPH-Bond DonorsH-Bond AcceptorsCaco-2 Permeability (Predicted)hERG Inhibition (Predicted)
Lead_01 201.231.514HighLow
Deriv_01 245.32.115ModerateLow
Deriv_02 278.42.814HighModerate

Conclusion

This in-depth technical guide has outlined a comprehensive in silico workflow for the design and evaluation of this compound derivatives as inhibitors of Human Carbonic Anhydrase II. By integrating molecular docking, molecular dynamics simulations, pharmacophore modeling, QSAR analysis, and ADMET prediction, researchers can efficiently prioritize compounds for synthesis and experimental testing. The causality-driven approach presented here, grounded in established scientific principles, provides a robust framework for accelerating the drug discovery process.

Visualizations

In_Silico_Workflow Target_ID Target Identification (hCA II - PDB: 3K34) Receptor_Prep Receptor Preparation Target_ID->Receptor_Prep Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (this compound Derivatives) Ligand_Prep->Docking QSAR QSAR Analysis Ligand_Prep->QSAR MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Lead_Opt Lead Optimization & Synthesis MD_Sim->Lead_Opt Pharmacophore->Lead_Opt ADMET ADMET Prediction QSAR->ADMET ADMET->Lead_Opt

Caption: Overall in silico drug design workflow.

Molecular_Docking_Protocol Input Input Files (Receptor.pdbqt, Ligand.pdbqt) Grid Define Grid Box Input->Grid Vina Run AutoDock Vina Grid->Vina Output Output (Docked Poses, Binding Affinities) Vina->Output Analysis Analyze Results (Pose & Interaction Analysis) Output->Analysis

Caption: Molecular docking protocol flowchart.

MD_Simulation_Protocol System_Prep System Preparation (Topology, Solvation, Ionization) Minimization Energy Minimization System_Prep->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Trajectory_Analysis

Caption: Molecular dynamics simulation protocol.

References

2-Methoxybenzenesulfonamide: A Versatile Sulfonamide Building Block for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of 2-Methoxybenzenesulfonamide, a molecule traditionally recognized as a pharmaceutical intermediate. We reposition this compound as a versatile and strategic building block for the development of advanced functional materials. This document moves beyond established applications to explore its latent potential in polymer science, metal-organic frameworks (MOFs), and organic electronics. By dissecting the unique contributions of its constituent functional groups—the electron-donating methoxy group and the robust, hydrogen-bonding sulfonamide moiety—we furnish researchers and material scientists with the foundational knowledge, experimental protocols, and theoretical frameworks required to leverage this molecule in next-generation material design.

Part 1: Core Principles: this compound as a Functional Precursor

The utility of a chemical building block in material science is dictated by the functionality it can impart to a larger system. This compound is a compelling candidate due to the distinct and synergistic properties of its methoxy and sulfonamide groups attached to a stable aromatic core.

The Strategic Importance of the Sulfonamide Moiety in Material Design

The sulfonamide functional group (R−S(=O)₂−NR₂) is a cornerstone of medicinal chemistry, but its attributes are increasingly being harnessed in material science.[1] Unlike the more common amide or carboxylic acid groups, the sulfonamide group offers a unique combination of features:

  • Chemical Stability: The sulfur(VI) center makes the sulfonamide group exceptionally resistant to hydrolysis and metabolic degradation compared to amides, ensuring the longevity and durability of the final material.[2]

  • Structural Rigidity: The tetrahedral geometry around the sulfur atom provides a rigid, well-defined structural element, which is crucial for creating materials with predictable crystalline domains and morphology.[3]

  • Hydrogen Bonding: The N-H and S=O groups are excellent hydrogen bond donors and acceptors, respectively. This facilitates strong, directional intermolecular interactions, which can be used to control polymer chain packing, enhance thermal stability, and guide the self-assembly of supramolecular structures.

  • Proton Conduction: The acidic nature of the N-H proton has led to the investigation of sulfonamide-containing polymers for applications in proton-conducting materials, such as those for fuel cell membranes.[4]

Physicochemical Properties of this compound

A thorough understanding of a building block's intrinsic properties is paramount for its effective integration into material synthesis workflows.

PropertyValueSource
Molecular Formula C₇H₉NO₃S[5]
Molecular Weight 187.22 g/mol [5]
IUPAC Name This compound[5]
Topological Polar Surface Area 77.8 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 2[5]

These properties indicate a molecule with significant polarity and hydrogen bonding potential, making it a valuable component for influencing the solubility, intermolecular forces, and surface properties of a target material.

From Pharmaceutical Intermediate to Material Building Block

Historically, the synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide has been a key step in the production of the pharmaceutical Tamsulosin.[6][7] This has resulted in well-established synthetic routes to the core this compound structure. Our directive is to pivot from this narrow application and re-envision the molecule as a functional precursor for diverse materials, where its inherent chemical functionalities can be exploited to create novel polymers, frameworks, and electronic components.

Part 2: Synthesis and Characterization

The reliable and scalable synthesis of this compound is the first critical step in its journey as a material precursor. The following protocol is a classic and robust method.

Experimental Protocol: Laboratory-Scale Synthesis

This procedure details the reaction of 2-methoxybenzenesulfonyl chloride with ammonia, a fundamental method for forming primary sulfonamides.[3]

Objective: To synthesize this compound from commercially available 2-methoxybenzenesulfonyl chloride.

Materials:

  • 2-methoxybenzenesulfonyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-methoxybenzenesulfonyl chloride in 50 mL of DCM. Cool the flask in an ice bath to 0-5 °C.

  • Ammonolysis: While stirring vigorously, slowly add 25 mL of concentrated ammonium hydroxide solution dropwise via a dropping funnel. Causality: The slow, cold addition is crucial to control the exothermicity of the reaction and prevent the formation of side products. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess ammonia), 50 mL of deionized water, and 50 mL of saturated sodium bicarbonate solution (to remove any remaining acidic impurities).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white crystalline solid.

Workflow Diagram: Synthesis of this compound

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A Dissolve 2-methoxybenzene- sulfonyl chloride in DCM B Cool to 0-5 °C in Ice Bath A->B C Slowly add conc. NH4OH B->C D Stir at RT for 2h (Monitor by TLC) C->D E Phase Separation (Collect Organic Layer) D->E F Wash with HCl, H2O, NaHCO3 E->F G Dry over MgSO4 F->G H Solvent Removal (Rotary Evaporation) G->H I Recrystallization H->I J This compound (White Crystalline Solid) I->J Yields Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Essential Characterization Techniques

To validate the synthesis, a combination of spectroscopic methods is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by identifying the chemical environment of all protons. Expect to see distinct signals for the aromatic protons, the methoxy (-OCH₃) protons, and the sulfonamide (-NH₂) protons. The integration of these signals should correspond to the number of protons in each group.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the key functional groups. Look for characteristic stretches: N-H stretches for the amine (around 3300-3400 cm⁻¹), strong asymmetric and symmetric S=O stretches for the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and C-O stretches for the methoxy group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular ion peak [M]+ or protonated peak [M+H]+ should correspond to the calculated molecular weight (187.22 g/mol ).[5]

Part 3: Application Focus: A Building Block for Material Development

This section explores the prospective role of this compound as a precursor in three key areas of material science. The protocols and designs are illustrative, providing a scientifically grounded starting point for further research.

Integration into Advanced Polymers

3.1.1 Rationale: Introducing Polarity and Hydrogen Bonding Incorporating the this compound moiety into a polymer backbone can fundamentally alter the material's properties. The polar sulfonamide group increases inter-chain interactions through hydrogen bonding, potentially leading to:

  • Increased Glass Transition Temperature (Tg): Stronger intermolecular forces restrict chain mobility, making the polymer more rigid and thermally stable.

  • Enhanced Mechanical Strength: Hydrogen bonding networks can act as physical cross-links, improving the tensile strength and modulus of the material.

  • Controlled Crystallinity: The rigid and polar nature of the group can influence how polymer chains pack, allowing for the tuning of crystalline and amorphous domains.[8][9]

3.1.2 Hypothetical Protocol: Synthesis of a Styrenic Monomer To make this compound polymerizable via common radical polymerization techniques, a vinyl group must be introduced.

Objective: To synthesize 4-vinyl-2-methoxybenzenesulfonamide.

  • Starting Material: Begin with this compound.

  • Friedel-Crafts Acylation: React this compound with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group, primarily at the para position due to steric hindrance from the methoxy group.

  • Reduction: Reduce the resulting ketone to an alcohol using a reducing agent like sodium borohydride (NaBH₄).

  • Dehydration: Dehydrate the alcohol under acidic conditions (e.g., using KHSO₄) to form the target styrenic monomer, 4-vinyl-2-methoxybenzenesulfonamide.

  • Polymerization: This new monomer can then be copolymerized with other monomers like styrene or acrylates using a radical initiator (e.g., AIBN) to create a functional polymer.

3.1.3 Diagram: Polymerization Scheme

Polymerization_Scheme Monomer 4-vinyl-2-methoxy- benzenesulfonamide Polymer Functional Copolymer Monomer->Polymer Styrene Styrene (Co-monomer) Styrene->Polymer Initiator Radical Initiator (e.g., AIBN) Initiator->Polymer Initiates Polymerization

Caption: Copolymerization of a functionalized monomer to create an advanced polymer.

A Precursor for Novel Metal-Organic Frameworks (MOFs)

3.2.1 Rationale: The Sulfonamide as a Coordination Moiety MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules.[10] While carboxylates are the most common linkers, the oxygen atoms of the sulfonamide group can also act as coordination sites for metal ions, opening up new possibilities for MOF topology and functionality.[11]

3.2.2 Proposed Design: A Dicarboxylic Acid Linker To serve as a MOF linker, the this compound core needs at least two coordination sites. This can be achieved by adding carboxylic acid groups.

Design Concept: Synthesize 2-methoxy-1-sulfonamide-benzene-4,5-dicarboxylic acid. This linker molecule combines the structural and electronic features of the original building block with robust dicarboxylate coordination sites, making it suitable for creating novel, functional MOFs. The sulfonamide group could remain as a functional site within the MOF pores, available for selective gas adsorption or catalysis.

3.2.3 Diagram: MOF Assembly Concept

MOF_Assembly Metal Metal Ion (e.g., Zn²⁺, Cu²⁺) MOF Porous 3D MOF Structure Metal->MOF Nodes Linker Dicarboxylate-Functionalized This compound Linker->MOF Linkers

Caption: Conceptual assembly of a Metal-Organic Framework (MOF).

Modulating Properties in Organic Semiconductors

3.3.1 Rationale: Push-Pull Electronic Effects The performance of organic electronic materials, used in devices like OLEDs and organic solar cells, depends heavily on the electronic properties of their constituent molecules.[12] this compound contains both an electron-donating group (EDG), the methoxy (-OCH₃) group, and an electron-withdrawing group (EWG), the sulfonamide (-SO₂NH₂) group. This "push-pull" system on the benzene ring modifies its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

3.3.2 Design Concept: A Building Block for Donor-Acceptor Molecules By incorporating the this compound moiety into a larger, conjugated system (e.g., by linking it to other aromatic rings), its push-pull nature can be used to tune the band gap of the final material. This allows for the rational design of materials that absorb or emit light at specific wavelengths or have tailored charge transport properties, making it a potentially valuable fragment for designing new organic semiconductors.

3.3.3 Diagram: Electronic Influence on Aromatic System

Push_Pull_Effect Benzene Benzene Ring (π-system) Methoxy Methoxy (-OCH₃) Electron Donating Methoxy->Benzene Pushes e⁻ density (Raises HOMO) Sulfonamide Sulfonamide (-SO₂NH₂) Electron Withdrawing Sulfonamide->Benzene Pulls e⁻ density (Lowers LUMO)

Caption: Push-pull electronic effects of functional groups on the aromatic core.

Part 4: Future Outlook and Conclusion

This compound stands at the intersection of well-documented synthesis and untapped material potential. While its role in pharmaceuticals is established, its true value for material scientists is just beginning to be explored. The unique combination of a stable, polar, hydrogen-bonding sulfonamide group and an electron-donating methoxy group on a rigid aromatic platform makes it an exceptionally promising building block.

Future research should focus on the practical synthesis of the proposed functionalized monomers and MOF linkers, followed by a thorough characterization of the resulting materials. Exploring the full potential of this versatile molecule could lead to innovations in high-performance polymers, selective separation and catalytic systems, and novel organic electronic devices. This guide serves as a foundational call to action for the material science community to look beyond the conventional and harness the latent capabilities of this compound.

Part 5: References

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  • Title: EP0257787B1 - Process for producing optically active benzene-sulfonamide derivates Source: Google Patents URL: --INVALID-LINK--

  • Title: Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling Source: National Institutes of Health (PMC) URL: --INVALID-LINK--

  • Title: Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design Source: ResearchGate URL: --INVALID-LINK--

  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Preprints.org URL: --INVALID-LINK--

  • Title: R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide Source: ChemicalBook URL: --INVALID-LINK--

  • Title: Amyloids as Building Blocks for Macroscopic Functional Materials: Designs, Applications and Challenges Source: MDPI URL: --INVALID-LINK--

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  • Title: INTERESTING MATERIALS: Metal-Organic Frameworks (MOFs) Source: YouTube URL: --INVALID-LINK--

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide from D-Alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Pharmaceutical Intermediates

(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a critical chiral intermediate in the synthesis of Tamsulosin, an alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia.[1] The therapeutic efficacy of Tamsulosin is intrinsically linked to its (R)-enantiomer, underscoring the necessity for synthetic routes that can deliver this intermediate with high optical purity. This application note provides a detailed, field-proven protocol for the synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, commencing from the readily available and inexpensive chiral building block, D-alanine. D-alanine serves as an excellent starting material from the chiral pool, allowing for the establishment of the desired stereocenter early in the synthetic sequence, thereby avoiding costly and often inefficient chiral resolution steps later on.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. Each protocol is designed to be a self-validating system, with expected yields and key characterization data provided for each intermediate.

Overall Synthetic Strategy

The synthetic route detailed herein follows a logical progression, beginning with the protection of the amine functionality of D-alanine, followed by the construction of the carbon skeleton via a Friedel-Crafts acylation. Subsequent functional group transformations, including reduction, chlorosulfonation, and ammonolysis, lead to the penultimate protected intermediate, which is then deprotected to yield the final target molecule.

Synthesis_Workflow D_Alanine D-Alanine N_TFA_D_Alanine N-Trifluoroacetyl-D-alanine D_Alanine->N_TFA_D_Alanine Ethyl trifluoroacetate, Et3N, MeOH Acyl_Chloride N-Trifluoroacetyl-D-alanyl chloride N_TFA_D_Alanine->Acyl_Chloride SOCl2, Pyridine, CH2Cl2 Ketone (R)-N-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)-2,2,2-trifluoroacetamide Acyl_Chloride->Ketone Anisole, AlCl3, CH2Cl2 Reduced_Amide (R)-N-(1-(4-methoxyphenyl)propan-2-yl)-2,2,2-trifluoroacetamide Ketone->Reduced_Amide H2, Pd/C, Acetic Acid, HCl Sulfonyl_Chloride (R)-N-(1-(3-(chlorosulfonyl)-4-methoxyphenyl)propan-2-yl)-2,2,2-trifluoroacetamide Reduced_Amide->Sulfonyl_Chloride ClSO3H, SOCl2 Sulfonamide (R)-N-(1-(3-(aminosulfonyl)-4-methoxyphenyl)propan-2-yl)-2,2,2-trifluoroacetamide Sulfonyl_Chloride->Sulfonamide aq. NH3 Final_Product (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Sulfonamide->Final_Product aq. HCl, reflux

References

Synthesis of 2-Methoxybenzenesulfonamide: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-Methoxybenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol grounded in the principles of organic synthesis. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1][2] Their prevalence is due to their ability to mimic the carboxylic acid group, acting as bioisosteres with improved metabolic stability and pharmacokinetic properties.[3] The synthesis of sulfonamides is a fundamental transformation in organic chemistry, most commonly achieved through the reaction of a sulfonyl chloride with an amine.[1][4] This process, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity of the desired product.

This protocol details the synthesis of this compound, a valuable building block in medicinal chemistry. The methoxy substituent on the benzene ring can influence the compound's electronic properties and binding interactions with biological targets.

Reaction Overview and Mechanism

The synthesis of this compound from 2-methoxybenzenesulfonyl chloride is achieved through a nucleophilic substitution reaction at the sulfonyl group. While the broader field of electrophilic aromatic substitution is known as the Friedel-Crafts reaction, this specific transformation involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride.

The reaction proceeds as follows:

Diagram of the Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_products Products reactant1 2-Methoxybenzenesulfonyl Chloride product This compound reactant1->product + 2 NH₃ reactant2 Ammonia (NH₃) byproduct Ammonium Chloride (NH₄Cl) 2-Methoxybenzenesulfonyl Chloride This compound 2-Methoxybenzenesulfonyl Chloride->this compound Nucleophilic Attack & HCl Elimination Ammonia 2 NH₃ Ammonium Chloride NH₄Cl Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: Dissolve 2-methoxybenzenesulfonyl chloride in a suitable solvent. start->reaction_setup ammonia_addition Ammonia Addition: Slowly add aqueous ammonia while cooling the reaction mixture. reaction_setup->ammonia_addition reaction_monitoring Reaction Monitoring: Stir at room temperature and monitor by TLC. ammonia_addition->reaction_monitoring workup Workup: Acidify with HCl to precipitate the product. reaction_monitoring->workup filtration Filtration: Collect the solid product by vacuum filtration. workup->filtration purification Purification: Recrystallize from a suitable solvent system. filtration->purification characterization Characterization: Analyze the final product (m.p., NMR, etc.). purification->characterization end End: Pure this compound characterization->end

References

Application Note: The Strategic Role of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in the Convergent Synthesis of Tamsulosin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tamsulosin, a selective α1-adrenergic receptor antagonist, is a cornerstone therapy for benign prostatic hyperplasia (BPH).[1] Its therapeutic efficacy is critically dependent on the stereochemistry of the active pharmaceutical ingredient (API), specifically the (R)-enantiomer. This application note provides a detailed technical guide on the synthesis of Tamsulosin, focusing on the pivotal role of the key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. We will elucidate the chemical logic behind the synthetic strategy, present a detailed experimental protocol for the key N-alkylation step, and discuss process considerations essential for achieving high purity and yield. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical industry.

Introduction to Tamsulosin Synthesis

Tamsulosin, chemically known as (R)-5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide, functions by relaxing the bladder neck and prostate muscles, thereby improving urine flow.[1] The synthesis of Tamsulosin is a prime example of a convergent synthesis strategy, where two complex molecular fragments are prepared separately and then joined in a final step. This approach is highly efficient and is central to modern pharmaceutical manufacturing.

The core of this strategy lies in the coupling of two key building blocks:

  • The Chiral Amine Core: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide[2][3]. This intermediate provides the essential sulfonamide group and, most importantly, the correct stereocenter required for pharmacological activity.

  • The Phenoxyethyl Side Chain: A 2-(2-ethoxyphenoxy)ethyl moiety equipped with a suitable leaving group, most commonly a halide like bromide[4][5].

The paramount importance of using the optically pure (R)-enantiomer of the amine intermediate cannot be overstated, as it circumvents the need for challenging and often inefficient chiral resolution of the final product.[6][7]

The Keystone Intermediate: (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

The success of Tamsulosin synthesis hinges on the quality and purity of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (CAS No: 112101-81-2)[8][9][10].

  • Structural Significance: This molecule contains the primary amine that serves as the nucleophile in the key coupling reaction and the benzenesulfonamide group crucial for the drug's activity.

  • Stereochemical Purity: The (R)-configuration at the chiral center of the aminopropyl group is essential. The use of an optically pure starting material, with an enantiomeric excess (ee) typically >99.5%, ensures the final Tamsulosin API meets stringent pharmaceutical standards.[11]

  • Synthesis: The preparation of this key intermediate is a significant undertaking in itself. Common industrial routes include the resolution of the racemic amine using chiral acids like D-(-)-tartaric acid or asymmetric synthesis starting from optically pure precursors such as D-alanine.[3][11][12]

Core Synthesis: N-Alkylation Pathway to Tamsulosin

The principal transformation is a nucleophilic substitution reaction where the primary amine of the core intermediate attacks the electrophilic carbon of the phenoxyethyl side chain, displacing a leaving group.

Reaction Scheme

The reaction covalently links the two key fragments, forming the Tamsulosin base.

Caption: N-Alkylation of the chiral amine with the phenoxyethyl bromide side chain.

Causality of Experimental Choices

The selection of reaction conditions is critical for maximizing yield and minimizing impurities. A primary side reaction is the di-alkylation of the amine, leading to a significant impurity.[4][13]

ParameterCommon ChoicesRationale & Expert Insights
Solvent Ethanol, Methanol, Organic Phosphites (e.g., Triethyl phosphite)Alcohols like ethanol or methanol are effective polar protic solvents that facilitate the SN2 reaction.[4] Organic phosphite solvents have been introduced in improved processes to potentially minimize by-products.[4] The choice often depends on downstream processing and purification steps.
Side Chain 2-(2-ethoxyphenoxy)ethyl bromide , mesylate , or tosylate Bromides are common and cost-effective leaving groups.[5] Mesylates and tosylates are excellent leaving groups and can sometimes provide cleaner reactions or milder conditions.[14]
Base Excess (R)-amine, Alkaline Earth Metal Oxides, or Base-FreeHistorically, an excess of the valuable chiral amine was used as both reactant and acid scavenger.[15] This is inefficient. Modern processes may use inorganic bases like alkaline earth metal oxides.[5] A notable process improvement involves using a molar excess of the less expensive side-chain reactant, which drives the reaction to completion without an external base, simplifying the process.[15]
Temperature Reflux (~60-80°C)Heating the reaction mixture to the reflux temperature of the solvent increases the reaction rate to ensure completion within a reasonable timeframe (e.g., 16-48 hours).[4][16]
Stoichiometry Near 1:1 or slight excess of the side-chain reagentPrecise control is needed to avoid di-substitution. Using a slight excess of the phenoxyethyl bromide can help drive the reaction to consume all of the more valuable chiral amine.[15]

Detailed Experimental Protocol

This protocol synthesizes insights from various established methods to provide a robust procedure for laboratory-scale synthesis.

Materials and Reagents
  • (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq)

  • 2-(2-ethoxyphenoxy)ethyl bromide (1.5-1.9 eq)[16]

  • Methanol (or Ethanol), anhydrous

  • Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Saturated Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure

Step 1: N-Alkylation Reaction

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (e.g., 10 g, 41 mmol).[16]

  • Add methanol (e.g., 170 mL) and stir to dissolve or suspend the amine.[16]

  • Add 2-(2-ethoxyphenoxy)ethyl bromide (e.g., 19 g, 77 mmol).[16]

  • Heat the reaction mixture to reflux and maintain for 16-48 hours. Monitor the reaction progress by TLC or LC-MS.[4][16]

Step 2: Isolation of Tamsulosin Base

  • Once the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain a crude oil or residue.[16]

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a dilute NaOH solution (to remove any HBr formed) and then with saturated brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude Tamsulosin base, often as a viscous oil or solid.

Step 3: Conversion to Tamsulosin Hydrochloride and Purification

  • Dissolve the crude Tamsulosin base in a minimal amount of a suitable solvent, such as methanol or ethanol (e.g., 60 mL methanol for ~7.5 g of product).[5]

  • Heat the solution to 55-60°C to ensure complete dissolution.[5]

  • Slowly add a concentrated solution of HCl in ethanol or an aqueous HCl solution dropwise while stirring until the pH is acidic. The hydrochloride salt will begin to precipitate.

  • Cool the suspension slowly to 0-5°C and stir for several hours to maximize crystallization.[5]

  • Collect the solid product by filtration, washing with a small amount of cold solvent (e.g., pre-cooled methanol).[5]

  • Dry the product under vacuum to yield Tamsulosin Hydrochloride as a white solid.

  • For higher purity, the product can be recrystallized from an ethanol/methanol mixture.[17]

Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation.

  • Purity (HPLC): The chemical purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), typically showing >99% purity.

  • Chiral Purity (Chiral HPLC): Enantiomeric excess must be determined using a chiral HPLC column to confirm that no racemization has occurred during the synthesis. The (R)-enantiomer should be >99.8%.[11][17]

  • Identity Confirmation: The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure it matches the reference standard for Tamsulosin Hydrochloride.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Reagent Handling: 2-(2-ethoxyphenoxy)ethyl bromide is a lachrymator and alkylating agent; handle with care. Concentrated acids and bases are corrosive. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of Tamsulosin via the N-alkylation of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a robust and industrially scalable process. The success of this synthesis is fundamentally dependent on the high optical and chemical purity of the chiral amine intermediate. By carefully controlling reaction parameters such as stoichiometry, solvent, and temperature, it is possible to achieve high yields of the final API while minimizing the formation of difficult-to-remove impurities. This application note provides a foundational protocol that can be adapted and optimized for specific laboratory or manufacturing environments.

References

Analytical methods for quantification of 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-Methoxybenzenesulfonamide

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. As a crucial intermediate in the synthesis of various pharmaceutical compounds, the precise and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final drug products. This document explores two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and impurity profiling. Each section offers a detailed explanation of the methodology, the scientific rationale behind instrumental parameters, and step-by-step protocols designed for immediate implementation in a laboratory setting. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality assurance.

Introduction: The Importance of Quantifying this compound

This compound is a key building block in organic synthesis, most notably as a penultimate intermediate in the manufacturing of alpha-blockers like Tamsulosin, which is used to treat benign prostatic hyperplasia[1]. The purity of this intermediate directly impacts the quality and impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, robust and reliable analytical methods are required to quantify this compound in starting materials, in-process samples, and final intermediates.

Accurate quantification ensures process consistency, helps in identifying and controlling process-related impurities, and is a critical component of regulatory submissions. The methods detailed herein are designed to be compliant with the rigorous standards of the pharmaceutical industry, adhering to principles outlined by the International Council for Harmonisation (ICH)[2][3].

Analyte Physicochemical Properties

Understanding the properties of this compound and its derivatives is essential for developing effective analytical methods. The presence of an aromatic ring, a sulfonamide group, and a methoxy group dictates its polarity, solubility, and chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₃S (for aminopropyl derivative)--INVALID-LINK--[4]
Molecular Weight 244.31 g/mol (for aminopropyl derivative)--INVALID-LINK--[4]
Appearance White to off-white crystalline solid--INVALID-LINK--[5]
Solubility Soluble in water and common organic solvents--INVALID-LINK--[6]
Key Functional Groups Aromatic ring, Sulfonamide (-SO₂NH₂), Methoxy (-OCH₃), Primary Amine (-NH₂)General Chemical Knowledge

Note: Data presented is for the closely related and commonly referenced intermediate, 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, as it is extensively characterized in analytical literature.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the workhorse method for routine quality control in the pharmaceutical industry due to its robustness, reproducibility, and wide availability[7]. This method separates analytes based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Scientific Rationale for Method Parameters
  • Stationary Phase: A C8 or C18 column is selected. The alkyl chains provide a non-polar surface that retains the moderately non-polar this compound. A C8 column may provide shorter retention times if faster analysis is desired[8][9].

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer, such as perchloric acid or phosphate buffer, is critical to control the pH[1][10]. For sulfonamides containing amine groups, a low pH (e.g., pH 1.0 - 3.0) ensures the amine is protonated, leading to sharper, more symmetrical peaks by minimizing tailing.

  • Detection: The benzene ring in the molecule is a strong chromophore. UV detection is typically set between 220 nm and 270 nm to achieve high sensitivity. A wavelength of 226 nm has been shown to be effective for a closely related structure[1][10].

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Stock Standard (~1 mg/mL in Diluent) prep_cal 2. Create Calibration Curve (e.g., 1-100 µg/mL) prep_std->prep_cal hplc_inject 5. Inject Standards & Samples (e.g., 10-20 µL) prep_cal->hplc_inject prep_sample 3. Prepare Test Sample (~1 mg/mL for assay, ~10 mg/mL for impurities) prep_sample->hplc_inject hplc_instrument 4. Equilibrate HPLC System (Column, Mobile Phase) hplc_instrument->hplc_inject hplc_run 6. Run Isocratic/Gradient Method hplc_inject->hplc_run data_integrate 7. Integrate Peak Areas hplc_run->data_integrate data_curve 8. Generate Calibration Curve (Area vs. Concentration) data_integrate->data_curve data_quantify 9. Quantify Analyte in Test Sample data_curve->data_quantify

Caption: Workflow for quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV
  • Preparation of Mobile Phase: Prepare a perchloric acid buffer by adjusting the pH of Milli-Q water to 1.0 with perchloric acid. Filter through a 0.45 µm membrane filter. The mobile phase is this pH 1.0 buffer.

  • Preparation of Diluent: Use the mobile phase as the diluent for preparing standards and samples.

  • Standard Stock Solution Preparation (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent[7].

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation (1.0 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. For impurity analysis, a higher concentration (e.g., 10 mg/mL) may be used to facilitate the detection of minor components[7].

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV or Photodiode Array (PDA) detector.

    • Column: Chiralpak CROWNPAK CR(+) (150 x 4.0 mm, 5 µm) or a standard C18 column (250 x 4.6 mm, 5 µm) for non-chiral analysis.

    • Mobile Phase: Perchloric acid buffer (pH 1.0)[1][10].

    • Flow Rate: 0.5 - 1.0 mL/min[8][11].

    • Column Temperature: 25°C.

    • Detection Wavelength: 226 nm[1][10].

    • Injection Volume: 20 µL.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the sample solutions in duplicate.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Typical Method Performance

The following table summarizes typical validation parameters for the analysis of sulfonamides using HPLC, based on published data for structurally similar compounds.

ParameterTypical ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and response[8].
LOD (Limit of Detection) 0.03 - 0.09 µg/mLThe lowest concentration of analyte that can be reliably detected[10][12].
LOQ (Limit of Quantitation) 0.1 - 0.2 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified[8][10].
Accuracy (% Recovery) 98.0% - 102.0%The closeness of the measured value to the true value, assessed by spike recovery[11].
Precision (%RSD) < 2.0%The degree of agreement among individual test results from repeated measurements[11].

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and is an excellent confirmatory technique. It separates compounds in the gas phase followed by detection with a mass spectrometer, which acts as a "molecular fingerprint" detector. For polar and non-volatile compounds like sulfonamides, a derivatization step is often required to enhance volatility and thermal stability[13].

Scientific Rationale for Method Parameters
  • Derivatization: The sulfonamide group contains active hydrogens that can lead to poor peak shape and thermal degradation in a hot GC inlet. Derivatization, for example with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with thermally stable trimethylsilyl (TMS) groups. This process increases volatility and improves chromatographic performance[13].

  • Stationary Phase: A low-polarity, general-purpose capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is suitable. This phase provides good separation for a wide range of derivatized compounds[14].

  • Injection Mode: Splitless injection is typically used for trace analysis to ensure the maximum amount of analyte is transferred to the column, enhancing sensitivity.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification. For quantification, Selected Ion Monitoring (SIM) mode is used. In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the analyte, dramatically increasing sensitivity and reducing interference from co-eluting matrix components[15][16].

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample 1. Prepare Sample Solution (in aprotic solvent, e.g., Acetonitrile) prep_deriv 2. Add Derivatizing Agent (e.g., BSTFA) prep_sample->prep_deriv prep_heat 3. Heat Mixture (e.g., 70°C for 30 min) prep_deriv->prep_heat gcms_inject 4. Inject Derivatized Sample (1 µL, Splitless Mode) prep_heat->gcms_inject gcms_run 5. Temperature Programmed Run gcms_inject->gcms_run gcms_detect 6. MS Detection (Scan or SIM mode) gcms_run->gcms_detect data_identify 7. Identify by Retention Time & Mass Spectrum gcms_detect->data_identify data_integrate 8. Integrate Characteristic Ion Peak data_identify->data_integrate data_quantify 9. Quantify using Calibration Curve or Internal Standard data_integrate->data_quantify

Caption: Workflow for quantification of this compound by GC-MS.

Detailed Protocol: GC-MS
  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of the reference standard in a dry, aprotic solvent such as acetonitrile or pyridine.

  • Sample Solution: Dissolve a known quantity of the test sample in the same solvent to achieve a similar concentration.

  • Derivatization:

    • In a 2 mL autosampler vial, place 100 µL of the sample or standard solution.

    • Add 100 µL of a derivatizing agent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • If using an internal standard (e.g., a deuterated analog), add it at this stage.

    • Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 250°C, Splitless mode.

    • Oven Program: Initial temperature 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Detection: Full Scan mode (m/z 50-500) for method development and identification. Selected Ion Monitoring (SIM) mode for quantification, using 3-4 characteristic ions of the derivatized analyte.

  • Analysis and Quantification:

    • Inject 1 µL of the cooled, derivatized sample.

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • For quantification, create a calibration curve by analyzing derivatized standards and plotting the integrated peak area of a specific ion against concentration.

Typical Method Performance

GC-MS methods, especially when operated in SIM mode, offer excellent sensitivity and are less susceptible to matrix interference.

ParameterTypical ValueDescription
Linearity (r²) > 0.995Demonstrates a proportional relationship between concentration and response.
LOD (Limit of Detection) 0.01 - 0.05 ppmThe lowest detectable concentration, highly dependent on the efficiency of derivatization and ionization.
LOQ (Limit of Quantitation) 0.05 - 0.2 ppmThe lowest quantifiable concentration with acceptable precision and accuracy[14].
Accuracy (% Recovery) 90.0% - 110.0%Assessed by analyzing spiked control samples at different concentration levels[14].
Specificity HighConfirmed by both retention time and the unique mass spectral fragmentation pattern.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • RP-HPLC-UV is a robust, reliable, and cost-effective method ideal for routine quality control, process monitoring, and assay determination where analyte concentrations are relatively high. Its simplicity and high throughput make it suitable for most QC laboratories.

  • GC-MS provides superior specificity and sensitivity, making it an excellent choice for impurity identification, trace-level quantification, and as an orthogonal, confirmatory method. While requiring an additional derivatization step, the structural information obtained from mass spectrometry is invaluable for troubleshooting and in-depth analysis.

Both methods, when properly validated according to ICH guidelines[2][3], can provide accurate and precise data, ensuring the quality and consistency of this compound as a critical pharmaceutical intermediate.

References

Step-by-step synthesis of Tamsulosin from 2-Methoxybenzenesulfonamide precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Gemini Synthesis Group

Topic: A Step-by-Step Guide to the Synthesis of (R)-Tamsulosin from 2-Methoxybenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tamsulosin is a selective α₁A adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH).[1] Its therapeutic efficacy is almost exclusively attributed to the (R)-enantiomer, which demonstrates significantly higher activity than its (S)-counterpart.[2] Consequently, the development of efficient, stereoselective synthetic routes to produce optically pure (R)-Tamsulosin is of paramount importance in pharmaceutical chemistry.

This application note provides a detailed, step-by-step protocol for the synthesis of (R)-Tamsulosin hydrochloride, starting from the readily available precursor, this compound. The described pathway is a logical amalgamation of established chemical transformations, focusing on a robust chiral resolution strategy to ensure high enantiomeric purity in the final active pharmaceutical ingredient (API). We will delve into the causality behind procedural choices, offering insights grounded in practical organic synthesis.

Overall Synthetic Strategy

The synthesis is a multi-step process designed to build the complex Tamsulosin molecule in a controlled manner. The core strategy involves:

  • Electrophilic Aromatic Substitution: Introduction of a three-carbon side chain onto the aromatic ring via Friedel-Crafts acylation.

  • Reductive Amination: Conversion of the resulting ketone to a racemic primary amine.

  • Chiral Resolution: Separation of the desired (R)-enantiomer from the racemic mixture through the formation of diastereomeric salts.

  • N-Alkylation: Coupling of the chiral amine with the 2-(2-ethoxyphenoxy)ethyl side chain.

  • Salt Formation: Conversion of the Tamsulosin free base to its stable hydrochloride salt.

Tamsulosin Synthesis Workflow Precursor This compound Intermediate1 5-Acetonyl-2-methoxy- benzenesulfonamide (I) Precursor->Intermediate1 Step 1: Friedel-Crafts Acylation Intermediate2 (R,S)-5-(2-Aminopropyl)-2-methoxy- benzenesulfonamide Intermediate1->Intermediate2 Step 2: Reductive Amination Intermediate3 (R)-5-(2-Aminopropyl)-2-methoxy- benzenesulfonamide (II) Intermediate2->Intermediate3 Step 3: Chiral Resolution TamsulosinBase (R)-Tamsulosin (Free Base) Intermediate3->TamsulosinBase Step 4: N-Alkylation FinalProduct (R)-Tamsulosin HCl TamsulosinBase->FinalProduct Step 5: Salt Formation

Caption: Overall synthetic workflow for Tamsulosin HCl.

Part 1: Synthesis of Key Intermediates

Step 1: Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide (Intermediate I)

The initial step involves a Friedel-Crafts acylation to introduce the acetonyl (-CH₂COCH₃) group onto the this compound ring. The regioselectivity of this reaction is directed by the existing substituents. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the sulfonamide group (-SO₂NH₂) is a deactivating meta-director. The electrophilic attack will preferentially occur at the position para to the highly activating methoxy group (C5), which is sterically accessible.

Protocol: Friedel-Crafts Acylation

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 eq.) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add chloroacetone (1.2 eq.) to the stirred suspension.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in the reaction solvent and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-Acetonyl-2-methoxybenzenesulfonamide (Intermediate I), can be purified by recrystallization from ethanol or isopropanol.[3][4]

Step 2 & 3: Synthesis and Chiral Resolution of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Intermediate II)

This phase is the cornerstone of the synthesis, establishing the critical stereocenter. We first convert the ketone (Intermediate I) into a racemic amine, which is then resolved using a chiral resolving agent.

Protocol 2a: Reductive Amination to Racemic Amine

  • Setup: In a flask, dissolve 5-Acetonyl-2-methoxybenzenesulfonamide (Intermediate I, 1.0 eq.) in methanol. Add benzylamine (1.1 eq.).

  • Imine Formation: Reflux the mixture for 2 hours to form the corresponding imine.[5]

  • Reduction: Cool the mixture to 35-40 °C. In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.0 eq.) in methanol containing a small amount of 40% NaOH solution. Add this reducing agent dropwise to the reaction mixture.[5]

  • Reaction: Stir the reaction mixture for 2 hours at this temperature.

  • Work-up: Quench the reaction by adding water and evaporate the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like methyl isobutyl ketone. The organic extracts contain the racemic N-benzylated amine. This intermediate is typically carried forward to a debenzylation step (e.g., catalytic hydrogenation with Pd/C) to yield the racemic primary amine, (R,S)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Protocol 2b: Chiral Resolution via Diastereomeric Salt Formation

The resolution of the racemic amine is efficiently achieved using D-(-)-tartaric acid, which selectively forms a less soluble diastereomeric salt with the (R)-enantiomer.

  • Salt Formation: Dissolve the racemic 5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq.) in a mixture of methanol and water (e.g., 95:5 v/v) and heat to 60-65 °C to achieve complete dissolution.[6]

  • Resolving Agent: Slowly add a solution of D-(-)-tartaric acid (approx. 0.7-0.8 eq.) at this temperature.

  • Crystallization: Maintain the temperature at 60-65 °C and stir for several hours (e.g., 6 hours) to allow for the selective crystallization of the (R)-amine-D-tartrate salt.[6]

  • Isolation: Filter the hot suspension to collect the precipitated crystals. Wash the filter cake with cold methanol. The collected solid is the diastereomerically enriched tartrate salt.

  • Enantiomeric Enrichment: To achieve high optical purity (>99% ee), the salt can be recrystallized one or more times from a suitable solvent system like methanol/water.[6]

  • Liberation of Free Amine: Suspend the purified tartrate salt in water. Add a base, such as aqueous ammonia or sodium hydroxide, until the pH is alkaline (pH ~10-11) to break the salt.[7]

  • Extraction: The free (R)-amine will precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). Dry the organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (Intermediate II).[5]

Part 2: Final Assembly and Salt Formation

Step 4: N-Alkylation to Synthesize (R)-Tamsulosin Base

The final carbon skeleton of Tamsulosin is assembled via an Sₙ2 reaction between the chiral amine (Intermediate II) and an appropriate 2-(2-ethoxyphenoxy)ethyl electrophile. Using 2-(o-ethoxyphenoxy)ethyl bromide is a common approach.

N-Alkylation Step Amine (R)-Amine (II) Tamsulosin (R)-Tamsulosin Base Amine->Tamsulosin Sₙ2 Attack Bromide 2-(2-ethoxyphenoxy) ethyl bromide Bromide->Tamsulosin HBr_Salt Base·HBr

Caption: Key N-Alkylation reaction to form the Tamsulosin backbone.

Protocol: N-Alkylation

  • Setup: In a reaction flask, dissolve the chiral amine (Intermediate II, 1.0 eq.) and 2-(o-ethoxyphenoxy)ethyl bromide (1.0-1.2 eq.) in a suitable solvent such as ethanol or triethyl phosphite.[7][8]

  • Base: Add a base to act as an acid scavenger. An inorganic base like potassium carbonate (K₂CO₃) or a weak base like magnesium oxide (MgO) can be used to prevent side reactions like N-alkylation of the sulfonamide group.[5]

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC until the starting amine is consumed.[7]

  • Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: The crude Tamsulosin base can be purified by silica gel column chromatography.[7] Alternatively, an extractive work-up involving dissolution in an organic solvent, washing with water and brine, drying, and evaporation can be performed.

Step 5: Preparation of Tamsulosin Hydrochloride

The final step is the formation of the hydrochloride salt, which is the stable, marketable form of the drug.

Protocol: Salt Formation

  • Dissolution: Dissolve the purified (R)-Tamsulosin free base in a suitable solvent, such as methanol or ethanol.[9]

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol/ethanol) dropwise with stirring until the pH is acidic (pH ~2-3).[5][9]

  • Crystallization: The Tamsulosin hydrochloride salt will precipitate. Continue stirring in the cold for 1-2 hours to ensure complete crystallization.

  • Isolation and Drying: Collect the white solid by filtration, wash with a small amount of cold solvent (e.g., ethanol), and dry under vacuum at 50-60 °C to a constant weight to yield the final product.[7]

Data Summary

Step No.ReactionKey ReagentsExpected Yield
1 Friedel-Crafts AcylationThis compound, Chloroacetone, AlCl₃60-75%
2a/2b Reductive Amination & ResolutionIntermediate I, Benzylamine, NaBH₄, D-(-)-Tartaric Acid40-50% (of R-isomer)
3 N-AlkylationIntermediate II, 2-(o-ethoxyphenoxy)ethyl bromide, K₂CO₃65-80%
4 Salt FormationTamsulosin Base, Hydrochloric Acid>95%

References

Application Note & Experimental Protocol: N-Acetylation of 4-Amino-N-(3-methoxypropyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Acetylation in Medicinal Chemistry

N-acetylation is a fundamental and widely employed chemical transformation in the field of drug discovery and development. This reaction introduces an acetyl group (-COCH₃) onto a primary or secondary amine, profoundly altering the parent molecule's physicochemical properties. The strategic importance of this modification lies in its ability to modulate a compound's solubility, lipophilicity, metabolic stability, and even its target-binding affinity. For instance, the acetylation of sulfonamide moieties, a class of compounds renowned for their diverse pharmacological activities including antibacterial and diuretic effects, can serve multiple purposes. It can act as a crucial step in a synthetic route to a more complex target or be used to fine-tune the pharmacokinetic profile of a final drug candidate.

This application note provides a detailed, field-proven protocol for the N-acetylation of 4-amino-N-(3-methoxypropyl)benzenesulfonamide. The described methodology is designed to be robust, high-yielding, and readily scalable, making it suitable for both discovery and process chemistry laboratories. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline the necessary analytical techniques for product validation, ensuring a self-validating and reproducible workflow.

Reaction Principle and Mechanistic Overview

The N-acetylation of a primary amine, such as the one present in our model substrate, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent, in this case, acetic anhydride. This is typically performed in the presence of a mild base, such as pyridine or triethylamine, which serves a dual purpose: it acts as a catalyst and scavenges the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation. The choice of acetic anhydride as the acetylating agent is predicated on its high reactivity and the ease of removal of the acetic acid byproduct during workup.

The overall transformation can be visualized as follows:

acetylation_mechanism substrate 4-Amino-N-(3-methoxypropyl)benzenesulfonamide start Reactants reagent Acetic Anhydride base Pyridine (Base) product N-Acetyl-4-amino-N-(3-methoxypropyl)benzenesulfonamide reaction Nucleophilic Acyl Substitution start->reaction 1. Mix & React workup Aqueous Workup & Extraction reaction->workup 2. Quench & Separate purification Recrystallization/ Chromatography workup->purification 3. Purify final_product Final Product purification->final_product 4. Isolate & Characterize

Figure 1: High-level workflow for the N-acetylation reaction.

Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier (Example)Purity
4-Amino-N-(3-methoxypropyl)benzenesulfonamideC₁₀H₁₆N₂O₃S244.3110.02.44 gSigma-Aldrich>98%
Acetic Anhydride(CH₃CO)₂O102.0912.01.12 mL (1.22 g)Sigma-Aldrich>99%
PyridineC₅H₅N79.10-20 mLSigma-AldrichAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93-30 mLFisher ScientificACS Grade
1 M Hydrochloric Acid (HCl)HCl36.46-50 mLVWRReagent Grade
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-50 mLVWRReagent Grade
Brine (Saturated NaCl solution)NaCl58.44-30 mLLab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~2 gSigma-AldrichAnhydrous

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-N-(3-methoxypropyl)benzenesulfonamide (2.44 g, 10.0 mmol).

  • Dissolution: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. The use of an anhydrous solvent is crucial to prevent the hydrolysis of acetic anhydride.

  • Addition of Acetylating Agent: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. While stirring vigorously, add acetic anhydride (1.12 mL, 12.0 mmol, 1.2 equivalents) dropwise using a syringe. The slight excess of acetic anhydride ensures the complete consumption of the starting amine. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting amine.

  • Quenching and Workup: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a 250 mL beaker containing 50 mL of 1 M HCl and some ice. This step protonates the pyridine and quenches any remaining acetic anhydride. Stir for 15 minutes. A white precipitate of the product should form.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 30 mL of dichloromethane (DCM) and shake vigorously. Allow the layers to separate. The organic layer (bottom) contains the product.

  • Washing: Sequentially wash the organic layer with:

    • 1 M HCl (2 x 25 mL) to remove residual pyridine.

    • Saturated NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid.

    • Brine (1 x 30 mL) to remove excess water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~2 g). Swirl the flask and let it stand for 10 minutes. Filter the mixture through a cotton plug into a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

3.3. Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

Characterization and Expected Results

The final product, N-(4-(N-(3-methoxypropyl)sulfamoyl)phenyl)acetamide, should be a white crystalline solid.

ParameterExpected Value/Data
Appearance White crystalline solid
Yield 85-95%
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of N-(4-(N-(3-methoxypropyl)sulfamoyl)phenyl)acetamide. Expect characteristic peaks for the acetyl methyl group (~2.2 ppm), the methoxy group (~3.3 ppm), and aromatic protons (~7.7-7.9 ppm).
Mass Spec (ESI) [M+H]⁺ = 287.1

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or loss during workup.Ensure starting materials are pure and dry. Monitor the reaction by TLC to confirm completion. Be careful during extractions to avoid loss of the organic layer.
Oily Product/Failure to Solidify Presence of impurities (e.g., residual pyridine).Ensure thorough washing with 1 M HCl during workup. If the product remains an oil, consider purification by column chromatography (Silica gel, ethyl acetate/hexanes gradient).
Starting Material Remains Insufficient acetylating agent or reaction time.Use a slight excess (1.2-1.5 eq.) of acetic anhydride. Increase the reaction time and monitor by TLC.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a well-ventilated area.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Application Notes & Protocols: A Detailed Guide to the Laboratory Scale-Up Synthesis of 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

2-Methoxybenzenesulfonamide is a crucial chemical intermediate, prominently utilized as a key building block in the synthesis of various pharmaceutical compounds. Its most notable application is in the manufacturing of Tamsulosin, a selective α1 receptor antagonist used to treat benign prostatic hyperplasia.[1][2] The structural motif of the sulfonamide group is a cornerstone in medicinal chemistry, making robust and scalable synthetic routes to compounds like this compound highly valuable for drug development professionals.

This document provides a comprehensive, field-tested guide for the laboratory synthesis of this compound, with a specific focus on scalability from milligram to multi-gram quantities. We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol, and address the critical challenges encountered during scale-up. The causality behind experimental choices is explained to empower researchers not just to follow a recipe, but to understand and adapt the process.

The synthesis is a two-step process:

  • Chlorosulfonation: An electrophilic aromatic substitution reaction where anisole (methoxybenzene) is reacted with chlorosulfonic acid to yield the intermediate, 2-methoxybenzenesulfonyl chloride.

  • Ammonolysis: A nucleophilic substitution where the sulfonyl chloride intermediate is reacted with ammonia to form the final this compound product.

Reaction Scheme

References

The Versatility of 2-Methoxybenzenesulfonamide: A Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, famously associated with the advent of sulfa drugs, the first synthetic antibiotics.[1] This enduring legacy continues as sulfonamide-based scaffolds are consistently explored for a vast range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. Within this broad class, 2-methoxybenzenesulfonamide emerges as a particularly intriguing building block. The strategic placement of the methoxy group ortho to the sulfonamide moiety imparts distinct electronic and conformational properties, influencing molecular interactions with biological targets and offering a handle for synthetic diversification.

This comprehensive guide delves into the multifaceted applications of this compound in drug discovery. We will explore its role in the design and synthesis of potent and selective inhibitors for various enzyme families and signaling pathways, providing detailed, field-proven protocols and the scientific rationale behind the experimental designs.

I. Application in Oncology: Targeting Key Cancer Pathways

The this compound scaffold has proven to be a valuable starting point for the development of novel anticancer agents, particularly as inhibitors of critical signaling pathways and enzymes that are dysregulated in cancer.

A. Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development but its aberrant reactivation in adults is implicated in the progression of various cancers. The Smoothened (Smo) receptor is a key transducer in this pathway, making it a prime target for anticancer drug development.[1][2]

Researchers have successfully designed potent Hh pathway inhibitors by utilizing a 2-methoxybenzamide core (a close analog of this compound) as a central scaffold to connect a benzimidazole group and an aryl amide.[2] The 2-methoxy group in this context acts as a hydrogen bond acceptor, enhancing the binding affinity to the Smo receptor.[2]

This protocol outlines the synthesis of a representative Smoothened inhibitor based on published methodologies.[2]

Step 1: Synthesis of the Benzimidazole Intermediate

  • Combine commercially available starting materials in a suitable solvent.

  • React under appropriate conditions (e.g., heating, catalysis) to form the benzimidazole ring.

  • Purify the product via column chromatography.

Step 2: Coupling with the 2-Methoxybenzoyl Moiety

  • Dissolve the synthesized benzimidazole intermediate and 2-methoxybenzoic acid in an appropriate solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Isolate and purify the final compound using standard procedures.

Workflow for the Synthesis of a Smoothened Inhibitor

G cluster_0 Step 1: Benzimidazole Synthesis cluster_1 Step 2: Amide Coupling A Starting Materials B Reaction & Work-up A->B Reaction Conditions C Purified Benzimidazole B->C Purification E Coupling Reaction C->E D 2-Methoxybenzoic Acid D->E Coupling Agents F Final Smoothened Inhibitor E->F Purification

Caption: Synthetic workflow for a 2-methoxybenzamide-based Smoothened inhibitor.

B. Development of PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved therapeutic outcomes.[3][4]

A scaffold-hopping strategy has been employed to develop novel PI3K/mTOR dual inhibitors based on a sulfonamide methoxypyridine framework.[4] In this design, the methoxy group can influence the conformation of the molecule and its interactions within the ATP-binding pocket of the kinases.

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)
22c PI3Kα0.22MCF-7130
mTOR23HCT-11620

Data synthesized from literature reports.[4]

The synthesis of these inhibitors involves a multi-step sequence, culminating in a key sulfonamide formation step.

Step 1: Synthesis of the Core Aromatic Skeleton

  • Synthesize the desired aromatic core (e.g., a quinoline) through established literature procedures.[4]

Step 2: Introduction of the Sulfonamide Moiety

  • React the aromatic core with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

  • Purify the resulting compound by flash column chromatography.

Step 3: Final Functionalization

  • Perform any subsequent reactions to introduce desired side chains or functional groups.

  • Purify the final product to a high degree of purity.

PI3K/mTOR Signaling Pathway and Inhibition

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

II. Application in Anti-inflammatory Drug Discovery

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are well-established targets for anti-inflammatory drugs.

A. Selective COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 are desirable as they can reduce the gastrointestinal side effects associated with non-selective NSAIDs. The benzenesulfonamide moiety is a key pharmacophore in several selective COX-2 inhibitors, such as celecoxib.

The design of novel selective COX-2 inhibitors has involved tethering a benzenesulfonamide pharmacophore to existing NSAIDs via a 1,2,3-triazole linker.[5] This approach aims to create hybrid molecules that can effectively bind to the active site of COX-2. Molecular modeling studies have shown that the sulfonamide group can insert deep into a secondary pocket of the COX-2 active site, forming key hydrogen bonding interactions.[6][7]

This protocol is a general representation of the synthesis of such hybrid molecules.[5]

Step 1: Azide Functionalization of the NSAID

  • Convert the carboxylic acid group of a commercially available NSAID (e.g., ibuprofen) to an alcohol.

  • Mesylate the alcohol and subsequently displace it with sodium azide to yield the azido-NSAID.

Step 2: Alkyne-functionalized Benzenesulfonamide Synthesis

  • Synthesize an alkyne-containing benzenesulfonamide derivative through standard methods.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • React the azido-NSAID with the alkyne-functionalized benzenesulfonamide in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO4 and sodium ascorbate).

  • Stir the reaction at room temperature until completion.

  • Purify the final hybrid molecule by recrystallization or column chromatography.

III. Application as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[8] CA inhibitors are used in the treatment of glaucoma, and certain CA isoforms (e.g., CA IX and XII) are overexpressed in tumors, making them attractive anticancer targets.[9][10] The primary sulfonamide group is the quintessential zinc-binding group for CA inhibitors.

Scientific Rationale & Design Strategy

The design of CA inhibitors often involves attaching various tail moieties to a benzenesulfonamide scaffold to achieve isoform selectivity.[11][12] The this compound scaffold can be functionalized to explore interactions with the hydrophilic and hydrophobic regions of the CA active site, thereby modulating potency and selectivity.

This protocol is based on the synthesis of hydrazone-containing benzenesulfonamide derivatives as potent CA inhibitors.[10]

Step 1: Synthesis of 4-Hydrazinobenzenesulfonamide

  • Start with 4-aminobenzenesulfonamide and convert the amino group to a diazonium salt.

  • Reduce the diazonium salt to form the hydrazine.

Step 2: Condensation with an Aldehyde or Ketone

  • React 4-hydrazinobenzenesulfonamide with a desired aldehyde or ketone (which can be derived from a 2-methoxy-functionalized precursor) in a suitable solvent like ethanol.

  • Heat the reaction mixture to drive the condensation and formation of the hydrazone.

  • Cool the reaction mixture to allow for the precipitation of the product.

  • Collect the solid product by filtration and wash with a cold solvent.

General Structure of a Carbonic Anhydrase Inhibitor

Caption: Pharmacophoric elements of a carbonic anhydrase inhibitor.

Conclusion and Future Perspectives

The this compound scaffold has demonstrated considerable utility as a versatile building block in medicinal chemistry. Its derivatives have shown promise in targeting a range of diseases by inhibiting key enzymes and signaling pathways. The strategic presence of the 2-methoxy group provides a valuable tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. Future explorations could involve the use of this scaffold in developing inhibitors for other target classes and in the synthesis of novel probes for chemical biology research. The synthetic accessibility and the rich chemical space that can be explored from this starting material ensure that this compound will remain a relevant and valuable component in the drug discovery toolkit.

References

Navigating the Safe Handling and Storage of 2-Methoxybenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Methoxybenzenesulfonamide. The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. The information is synthesized from authoritative safety data sheets and established laboratory safety practices, emphasizing a proactive approach to risk mitigation.

Compound Identification and Hazard Assessment

Before any laboratory work commences, a thorough understanding of the compound's properties and associated hazards is essential. This foundational knowledge informs every aspect of the handling and storage process, from the selection of personal protective equipment to the development of emergency response plans.

1.1. Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These characteristics are fundamental to understanding its behavior under various laboratory conditions.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 10333-65-0N/A
Molecular Formula C₇H₉NO₃SN/A
Molecular Weight 187.22 g/mol N/A
Appearance Solid (form may vary)N/A
Melting Point 124-128 °CN/A
Solubility Information not readily available. Treat as sparingly soluble in water unless otherwise determined.N/A

Note: Specific data for this compound is limited. Properties are based on available supplier information and may vary. Independent verification is recommended.

1.2. GHS Hazard Classification and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, related sulfonamide compounds often carry warnings for skin, eye, and respiratory irritation. A conservative approach, assuming potential hazards, is therefore warranted.

Assumed Potential Hazards (Based on related compounds):

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Recommended Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Causality: The sulfonamide functional group and the aromatic ring present in the molecule are common structural motifs in compounds that can elicit irritation responses. The precautionary principle dictates that in the absence of comprehensive toxicological data, protective measures should be based on the potential hazards of the chemical class.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source or isolate the worker from it.

  • Fume Hood: All handling of solid this compound that may generate dust, and any work with its solutions, must be conducted in a properly functioning chemical fume hood. This is to prevent inhalation of airborne particles or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[3][4]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is dictated by a thorough risk assessment of the procedures to be performed. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[5] A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers or when handling larger quantities.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[6] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.[7]

    • Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a buttoned front is required to protect street clothing and skin.

  • Respiratory Protection: Typically not required when handling small quantities within a certified chemical fume hood. If work outside a fume hood is unavoidable or if there is a potential for significant aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used after a formal respiratory protection program has been established.[7]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound assess_procedure Assess Procedure: - Weighing solid? - Preparing solution? - Risk of splash? start->assess_procedure assess_quantity Assess Quantity: - Milligrams? - Grams or more? assess_procedure->assess_quantity eye_face Eye/Face Protection: - Safety Goggles (Mandatory) - Face Shield (if splash risk) assess_quantity->eye_face Always Required gloves Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) assess_quantity->gloves Always Required body Body Protection: - Lab Coat (Full-length, buttoned) assess_quantity->body Always Required respiratory Respiratory Protection: - Fume Hood (Primary Control) - Respirator (if high aerosol risk) assess_quantity->respiratory Based on Procedure check_fit Check PPE Fit and Integrity eye_face->check_fit gloves->check_fit body->check_fit respiratory->check_fit proceed Proceed with Experiment check_fit->proceed

Caption: PPE selection workflow for handling this compound.

Safe Handling and Experimental Protocols

Meticulous technique is paramount to prevent contamination and exposure.

3.1. General Handling Practices

  • Avoid Dust Formation: When handling the solid material, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1][8]

  • Labeling: All containers holding this compound or its solutions must be clearly labeled with the full chemical name and any relevant hazard warnings.

3.2. Protocol: Weighing and Preparing a Stock Solution

This protocol provides a step-by-step guide for the safe preparation of a stock solution, a common procedure in research and development.

  • Preparation:

    • Don all required PPE as outlined in Section 2.2.

    • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment (e.g., analytical balance, weigh paper, spatula, volumetric flask, appropriate solvent, pipette).

  • Weighing the Compound:

    • Place a piece of weigh paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound solid onto the weigh paper using a clean spatula. Perform this step slowly to avoid creating airborne dust.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the appropriate volumetric flask. A powder funnel can aid in a clean transfer.

    • Add a small amount of the chosen solvent to the flask to wet the solid.

    • Gently swirl the flask to dissolve the compound. Sonication may be used if necessary, ensuring the flask is capped.

    • Once dissolved, add solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the used weigh paper and any contaminated consumables in the designated solid chemical waste container.

    • Wipe down the spatula and work surface with a damp cloth, disposing of the cloth in the solid waste container.

    • Remove gloves and wash hands thoroughly.

Storage and Waste Management

Proper storage is essential for maintaining the chemical's integrity and preventing accidents. Responsible waste management is a critical component of the laboratory safety lifecycle.

4.1. Storage Procedures

  • Container: Store this compound in a tightly sealed, clearly labeled container.[3][4] If the original container is compromised, transfer the contents to a new, appropriate container and label it immediately.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1] A chemical compatibility chart should be consulted. Do not store with food or drink.

4.2. Waste Disposal

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Streams:

    • Solid Waste: Unused or contaminated solid this compound, along with contaminated consumables (e.g., gloves, weigh paper), should be collected in a designated hazardous solid waste container.

    • Liquid Waste: Solutions of this compound should be collected in a designated hazardous liquid waste container. Do not pour chemical waste down the drain.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full list of their contents.

Emergency Procedures

Preparedness is key to effectively managing any laboratory incident. All personnel must be familiar with these procedures.

5.1. Spills

  • Minor Spill (Contained in Fume Hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (Outside Fume Hood or Large Quantity):

    • Evacuate the immediate area.[10]

    • Alert laboratory personnel and notify your supervisor and the institutional EHS department immediately.[10]

    • If the substance is volatile or dusty, evacuate the entire laboratory and prevent re-entry.

    • Allow only trained emergency responders to handle the cleanup.

5.2. Personnel Exposure

Emergency_Response_Flowchart cluster_exposure Personnel Exposure Incident cluster_actions Immediate Actions cluster_followup Follow-Up exposure Exposure Occurs exposure_type Identify Exposure Type exposure->exposure_type skin_contact Skin Contact: - Remove contaminated clothing. - Flush with water for 15 min. exposure_type->skin_contact Skin eye_contact Eye Contact: - Use eyewash station. - Flush for 15 min, holding eyelids open. exposure_type->eye_contact Eyes inhalation Inhalation: - Move to fresh air. exposure_type->inhalation Inhalation ingestion Ingestion: - Rinse mouth with water. - Do NOT induce vomiting. exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report_incident Report Incident to Supervisor & EHS seek_medical->report_incident sds Provide SDS to Medical Personnel seek_medical->sds

Caption: Emergency response flowchart for personnel exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if it can be done easily. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

In all cases of exposure, it is critical to provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-methoxybenzenesulfonamide. As a key intermediate in the synthesis of pharmaceuticals like Tamsulosin, optimizing the yield and purity of this compound is of critical importance.[1][2][3] This document is designed to offer practical, experience-based solutions to common challenges encountered during its synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable protocols to overcome them.

1. Low Yield of 2-Methoxybenzenesulfonyl Chloride Intermediate

Question: My synthesis of 2-methoxybenzenesulfonyl chloride from 2-methoxyaniline (o-anisidine) consistently results in a low yield. What are the likely causes and how can I improve it?

Answer: The conversion of 2-methoxyaniline to 2-methoxybenzenesulfonyl chloride is a multi-step process that typically involves diazotization followed by a copper-catalyzed sulfonyl chloride formation (Sandmeyer-type reaction) or direct chlorosulfonation. Low yields often stem from several critical factors:

  • Incomplete Diazotization: The initial formation of the diazonium salt from 2-methoxyaniline is highly temperature-sensitive.

    • Causality: If the temperature rises above 0-5 °C, the diazonium salt can decompose, leading to the formation of phenol byproducts and a reduction in the desired product.

    • Solution: Maintain a strict temperature control between 0-5 °C during the addition of sodium nitrite to the acidic solution of 2-methoxyaniline. Use of an ice-salt bath is recommended for efficient cooling.

  • Suboptimal pH for Diazotization: The reaction requires a strongly acidic environment to prevent the coupling of the diazonium salt with unreacted amine.

    • Causality: Insufficient acid can lead to the formation of colored azo compounds, which are impurities and reduce the yield of the target diazonium salt.

    • Solution: Ensure a sufficient excess of a strong acid, such as hydrochloric acid, is used. The pH should be maintained below 2 throughout the diazotization process.

  • Inefficient Sulfonyl Chloride Formation: The introduction of the sulfonyl chloride group is a critical step where yield can be lost.

    • Causality: In a Sandmeyer-type approach, the activity of the copper catalyst is crucial. For direct chlorosulfonation, the reaction conditions must be carefully controlled to avoid side reactions.

    • Solution (Sandmeyer-type): Prepare a fresh solution of sulfur dioxide in a suitable solvent and ensure the copper(I) chloride catalyst is active. The addition of the diazonium salt solution to the sulfur dioxide solution should be slow and controlled.

    • Solution (Chlorosulfonation): When using chlorosulfonic acid, the reaction is often vigorous.[4] Add the 2-methoxyaniline dropwise to an excess of chlorosulfonic acid at a low temperature (typically below 0 °C) to control the exotherm and minimize charring or the formation of polysulfonated byproducts.

Workflow for Improved 2-Methoxybenzenesulfonyl Chloride Synthesis:

2-Methoxybenzenesulfonyl Chloride Synthesis Workflow cluster_diazotization Step 1: Diazotization cluster_sulfonylation Step 2: Sulfonylation 2-Methoxyaniline 2-Methoxyaniline NaNO2_HCl NaNO2 / HCl (0-5 °C) 2-Methoxyaniline->NaNO2_HCl Diazonium_Salt 2-Methoxybenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt SO2_CuCl SO2 / CuCl Diazonium_Salt->SO2_CuCl Product 2-Methoxybenzenesulfonyl Chloride SO2_CuCl->Product caption Improved workflow for 2-methoxybenzenesulfonyl chloride synthesis.

A streamlined workflow highlighting critical control points in the synthesis of the key intermediate.

2. Formation of Impurities During Amination

Question: During the final amination step to form this compound, I observe the formation of significant impurities, making purification difficult. What are these impurities and how can I prevent them?

Answer: The reaction of 2-methoxybenzenesulfonyl chloride with an ammonia source is generally straightforward, but impurities can arise from side reactions.

  • Hydrolysis of the Sulfonyl Chloride: 2-Methoxybenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to 2-methoxybenzenesulfonic acid.[5]

    • Causality: The presence of water in the reaction solvent or ammonia solution will lead to this hydrolysis, reducing the amount of sulfonyl chloride available for amination.

    • Solution: Use anhydrous solvents and a concentrated source of ammonia (e.g., ammonium hydroxide or ammonia gas bubbled through an anhydrous solvent). Ensure all glassware is thoroughly dried before use.

  • Formation of Bis-sulfonamide: If a primary or secondary amine is used as the ammonia source, there is a possibility of forming a bis-sulfonated product, especially if the amine is not in sufficient excess.

    • Causality: The initially formed sulfonamide still possesses a reactive site that can, under certain conditions, react with another molecule of the sulfonyl chloride.

    • Solution: Use a significant excess of the aminating agent to ensure the complete consumption of the sulfonyl chloride and to minimize the potential for side reactions.

Recommended Amination Protocol:

ParameterRecommended ConditionRationale
Ammonia Source Concentrated Ammonium Hydroxide or Ammonia in an Anhydrous SolventMinimizes hydrolysis of the sulfonyl chloride.
Solvent Aprotic solvent (e.g., Dichloromethane, THF)Prevents participation of the solvent in the reaction.
Temperature 0-10 °C (initial addition), then room temperatureControls the initial exotherm of the reaction.
Stoichiometry >3 equivalents of AmmoniaEnsures complete reaction and minimizes side products.
Work-up Aqueous work-up followed by extractionRemoves excess ammonia and inorganic salts.

3. Difficulty in Product Crystallization and Purification

Question: I am struggling to crystallize the final this compound product, and column chromatography is providing poor separation. What can I do?

Answer: Purification challenges often indicate the presence of persistent impurities or suboptimal crystallization techniques.

  • Oily Product: If the product oils out instead of crystallizing, it may be due to the presence of impurities that are disrupting the crystal lattice formation.

    • Causality: Residual starting materials, byproducts from side reactions, or even residual solvent can act as impurities.

    • Solution:

      • Thorough Work-up: Ensure the crude product is thoroughly washed to remove any water-soluble impurities. An acidic wash can remove any remaining basic starting materials, and a basic wash can remove acidic byproducts.

      • Solvent Selection for Recrystallization: Experiment with a range of solvent systems. A good starting point is a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common systems include ethanol/water, ethyl acetate/hexanes, or toluene.

      • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Poor Chromatographic Separation: If column chromatography is ineffective, the polarity of the eluent system may not be optimal.

    • Causality: If the polarity of the product and a major impurity are very similar, they will co-elute.

    • Solution:

      • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between your product and the impurities.

      • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and reliable method involves a two-step process starting from 2-methoxyaniline (o-anisidine).[6][7] The first step is the diazotization of the aniline followed by a reaction with sulfur dioxide in the presence of a copper(I) catalyst to form 2-methoxybenzenesulfonyl chloride. The second step is the amination of the resulting sulfonyl chloride with an ammonia source to yield the final product.

Q2: Are there alternative starting materials for this synthesis?

A2: Yes, an alternative route starts with 2-methoxybenzenethiol.[8] This thiol can be oxidized and chlorinated in one pot using an N-halosuccinimide (like NCS or NBS) to form the 2-methoxybenzenesulfonyl chloride intermediate, which is then aminated. Another approach involves the sulfonation of m-hydroxybenzoic acid, followed by methylation and subsequent conversion to the sulfonamide.[9]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.[8] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Several reagents used in this synthesis are hazardous and require careful handling:

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Thionyl Chloride: Corrosive and releases toxic gases upon contact with water.[10] It should also be handled in a fume hood with proper PPE.

  • Diazonium Salts: Can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

Troubleshooting Decision Tree:

Troubleshooting Decision Tree start Low Yield or Impure Product low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_diazotization Check Diazotization: - Temperature (0-5 °C)? - pH (<2)? low_yield->check_diazotization Yes purification_issues Purification Issues? impure_product->purification_issues Yes check_amination Check Amination: - Anhydrous conditions? - Excess ammonia? check_diazotization->check_amination end Improved Yield and Purity check_amination->end crystallization_fail Crystallization Failure? purification_issues->crystallization_fail Yes optimize_recrystallization Optimize Recrystallization: - Test new solvent systems - Use seed crystals crystallization_fail->optimize_recrystallization Yes optimize_chromatography Optimize Chromatography: - Run TLC with various eluents - Consider alternative stationary phases crystallization_fail->optimize_chromatography No optimize_recrystallization->end optimize_chromatography->end caption A decision tree for troubleshooting common synthesis issues.

A step-by-step guide to diagnosing and resolving common problems in this compound synthesis.

References

Technical Support Center: Purification of 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Methoxybenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for this compound.

Q1: What are the typical impurities I might encounter in crude this compound?

A: The impurity profile depends heavily on the synthetic route. Common impurities may include unreacted starting materials (e.g., 2-methoxyanisole), reagents from the sulfonation or amination steps (e.g., residual chlorosulfonic acid or thionyl chloride byproducts), and regioisomers formed during the sulfonation step. For instance, sulfonation of anisole can yield both ortho- and para-substituted products, which would need to be separated.[1]

Q2: What is the first purification technique I should consider?

A: For most crystalline organic solids like this compound, recrystallization is the most efficient and cost-effective initial purification method.[2] It is excellent for removing small amounts of impurities that have different solubility profiles from the target compound. If recrystallization fails to yield the desired purity, or if the impurities are chemically very similar to the product, more advanced techniques like column chromatography should be considered.

Q3: How does the acidity of the sulfonamide group influence purification?

A: The sulfonamide proton (-SO₂NH₂) is weakly acidic, with a predicted pKa around 9.5.[3] This property is highly advantageous for purification via acid-base extraction . By treating an organic solution of the crude product with an aqueous base (e.g., dilute NaOH), the this compound can be deprotonated to form a water-soluble salt.[4][5] Neutral organic impurities will remain in the organic layer and can be washed away. Subsequent acidification of the aqueous layer will precipitate the purified product.[6]

Q4: What level of purity should I target?

A: The target purity depends on the intended application. For use as a synthetic intermediate, a purity of >98% as determined by HPLC or NMR is often sufficient.[1] If the compound is intended for pharmaceutical applications or as a reference standard, a much higher purity of >99.5% is typically required, which may necessitate multiple purification steps, such as a combination of recrystallization and column chromatography.[7]

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: My recrystallization attempt yielded no crystals upon cooling. What went wrong?

A: This is a very common issue, typically arising from one of two main causes:

  • Cause 1: Excessive Solvent: This is the most frequent reason for crystallization failure. You may have added too much hot solvent, preventing the solution from becoming saturated upon cooling.[8][9]

    • Solution: Gently boil the solution to evaporate the excess solvent. Reduce the volume by about 20-30% and then allow it to cool again. Be careful not to boil it to dryness.

  • Cause 2: Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point and requires a nucleation site to begin crystallization.[8][9]

    • Solution 1 (Induce Crystallization): Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[9]

    • Solution 2 (Seed Crystal): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[9]

Q2: My compound "oiled out" during recrystallization instead of forming solid crystals. How do I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of your crude compound (which is lowered by impurities) is below the boiling point of your chosen solvent.[10] An oil is undesirable as it tends to trap impurities.[11]

  • Solution: Reheat the flask to dissolve the oil back into the solution. Add a small amount (10-15% more) of the hot solvent to ensure the impurities remain dissolved. Then, allow the solution to cool very slowly. You can achieve this by leaving the flask on a hotplate that has been turned off or by insulating the flask with glass wool or paper towels. This slow cooling favors the formation of an ordered crystal lattice over an amorphous oil.[8]

Q3: After purification, my product yield is extremely low. What are the likely reasons?

A: Low yield is frustrating but can often be improved. The most common culprits are:

  • Using too much solvent during recrystallization: As mentioned in Q1, excess solvent will not only prevent crystallization but also keep a significant portion of your product dissolved even when cold, which is then lost during filtration.[9] Always use the minimum amount of boiling solvent needed to fully dissolve the crude solid.

  • Premature crystallization during hot filtration: If your crude product contains insoluble impurities, you must perform a hot gravity filtration. If the solution cools during this process, the product will crystallize in the filter paper and be lost.[11] To prevent this, use a stemless funnel, keep the receiving flask on the hotplate to allow hot solvent vapors to keep the funnel warm, and pour the solution in small portions.[11]

  • Washing crystals with the wrong solvent or too much solvent: During vacuum filtration, always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2][9] Using room temperature solvent or excessive amounts will redissolve some of your purified product.

Q4: My purified product has a broad melting point range. Is it pure?

A: A broad melting point range (greater than 2°C) is a classic indicator of an impure sample. Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a wider range. Another possibility is that the sample is not completely dry and contains residual solvent, which will also depress the melting point.[9]

  • Solution: First, ensure your sample is completely dry by leaving it under a high vacuum for several hours. If the melting point is still broad, a second purification step (e.g., another recrystallization with a different solvent or column chromatography) is necessary.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for purifying this compound.

Protocol 1: Purification by Recrystallization

This protocol is the first-line method for purifying crude, crystalline this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (see Table 1). An ideal solvent will dissolve the compound when hot but not when cold. Methanol or ethanol are often good starting points for sulfonamides.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. Add the chosen solvent dropwise from a pipette while the flask is being heated on a hotplate. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (if charcoal or insoluble impurities are present): Pre-warm a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper to remove the charcoal or other solids.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any impurities adhering to the crystal surfaces.[13]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective if the primary impurities are neutral organic compounds.

  • Dissolution: Dissolve the crude this compound (approx. 1 g) in a suitable organic solvent (e.g., 20 mL of dichloromethane or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add 15 mL of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.[4] The sulfonamide will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Allow the two layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask. (Note: If using ethyl acetate, the aqueous layer will be the bottom layer; if using dichloromethane, it will be the top layer).

  • Wash: Add another 10 mL of 1 M NaOH to the organic layer, shake, and combine the aqueous layer with the first extract. This ensures all the product is extracted. The organic layer, containing neutral impurities, can now be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2). The pure this compound will precipitate out as a white solid.[6]

  • Collection and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Section 4: Data and Workflow Visualization

Table 1: Qualitative Solubility of this compound

This table provides a general guide for solvent selection in recrystallization, based on the behavior of similar sulfonamides.[3] Experimental verification is always recommended.

SolventPolaritySolubility (Cold)Solubility (Hot)Suitability for Recrystallization
WaterHighLowLowPoor (unless as an anti-solvent)
MethanolHighModerateHighGood
EthanolHighLowHighExcellent
AcetoneMediumHighHighPoor (too soluble)
Ethyl AcetateMediumLowModeratePotentially Good
DichloromethaneMediumModerateHighFair (boiling point is low)
TolueneLowLowModeratePotentially Good
HexaneLowInsolubleInsolublePoor (good for washing)
Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the nature of the crude material and the desired final purity.

Purification_Workflow start Crude this compound is_solid Is the crude material solid? start->is_solid purity_check1 Assess Initial Purity (TLC, NMR) recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oil/Tar) purity_check2 Check Purity & Yield (MP, HPLC, NMR) recrystallize->purity_check2 success Pure Product (>98%) purity_check2->success Acceptable failure Purity or Yield Unacceptable purity_check2->failure Not Acceptable high_purity High Purity Required? (>99.5%) success->high_purity impurity_type Nature of Impurities? failure->impurity_type acid_base Acid-Base Extraction impurity_type->acid_base Neutral Impurities impurity_type->chromatography Polar/Similar Impurities acid_base->purity_check2 chromatography->high_purity final_product Final Purified Product high_purity->final_product Yes/No

Caption: Decision tree for selecting a purification method.

Section 5: References

  • Thermo Fisher Scientific. 2-Methoxy-4-methylbenzenesulfonamide, 95% 1 g. --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. --INVALID-LINK--

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  • Wired Chemist. Recrystallization. --INVALID-LINK--

  • BenchChem. Navigating the Physicochemical Landscape of 2-Methoxy-5-methylbenzenesulfonamide: A Technical Guide to Solubility and Stability. --INVALID-LINK--

  • Google Patents. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. --INVALID-LINK--

  • Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. --INVALID-LINK--

  • ChemicalBook. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide synthesis. --INVALID-LINK--

  • Google Patents. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. --INVALID-LINK--

  • Google Patents. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. --INVALID-LINK--

  • Wikipedia. Acid–base extraction. --INVALID-LINK--

  • Taylor, L. T., & Combs, M. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 36(5), 223–230. --INVALID-LINK--

  • University of Toronto, Department of Chemistry. Acid-Base Extraction. --INVALID-LINK--

  • Google Patents. WO2004058694A1 - A process for the preparation of enantiomerically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. --INVALID-LINK--

  • ChemicalBook. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide. --INVALID-LINK--

  • Google Patents. WO 2004/016582 A1. --INVALID-LINK--

  • Fisher Scientific. 2-Methoxy-4-methylbenzenesulfonamide, 95%. --INVALID-LINK--

  • ResearchGate. (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. --INVALID-LINK--

  • Google Patents. WO2005080323A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide. --INVALID-LINK--

  • University of California, Irvine, Department of Chemistry. Recrystallization - Part 2. --INVALID-LINK--

  • MIT Department of Chemistry. Recrystallization. --INVALID-LINK--

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. --INVALID-LINK--

  • ResearchGate. (PDF) Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. --INVALID-LINK--

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. --INVALID-LINK--

  • USDA Food Safety and Inspection Service. Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. --INVALID-LINK--

  • Royal Society of Chemistry. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. --INVALID-LINK--

  • California State University, Sacramento. Recrystallization. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Recrystallization and Crystallization. --INVALID-LINK--

References

Side-product analysis in the synthesis of 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Methoxybenzenesulfonamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances of this synthesis. As a key intermediate in the development of important pharmaceutical compounds, such as Tamsulosin, achieving high purity and yield is paramount.[1][2][3][4] This guide provides in-depth, experience-driven answers to common issues, focusing on the identification and mitigation of reaction side-products.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Q1: My reaction yielded a significant amount of an isomeric impurity that co-elutes closely with my desired this compound. How can I confirm its identity and adjust my synthesis to improve regioselectivity?

Answer:

This is the most common challenge in this synthesis and the impurity is almost certainly 4-methoxybenzenesulfonamide .

Causality & Diagnosis: The root of this issue lies in the first step: the electrophilic chlorosulfonation of anisole (methoxybenzene). The methoxy group is a strong ortho-para directing group due to its electron-donating resonance effect. While the ortho-product (2-methoxy) is desired, the para-product (4-methoxy) is thermodynamically more stable and often forms in significant quantities.[5]

  • Identification: The identity of the para-isomer can be confirmed using a combination of analytical techniques.

    • HPLC-MS: In a mass spectrometer, both isomers will have the identical molecular weight and fragmentation pattern, confirming an isomeric relationship.

    • ¹H NMR Spectroscopy: This is the definitive method for distinguishing the isomers. The aromatic proton splitting patterns are distinct.

      • This compound: Will show a more complex pattern, typically a doublet of doublets and two triplets (or multiplets).

      • 4-Methoxybenzenesulfonamide: Will show a highly symmetric pattern of two distinct doublets (an AA'BB' system), which is a classic indicator of para-substitution.

Mitigation Strategy: Controlling the ortho/para ratio is a matter of kinetic versus thermodynamic control. Lower reaction temperatures generally favor the formation of the ortho-isomer.

  • Protocol Insight: The reaction of anisole with chlorosulfonic acid should be conducted at a strictly controlled low temperature, typically between 0°C and 5°C.[6] Adding the chlorosulfonic acid dropwise to the anisole solution (as opposed to the other way around) with vigorous stirring ensures localized heat spikes are minimized, preventing a shift towards the more stable para-product.

Q2: My HPLC analysis shows a highly polar impurity with a short retention time, and my overall yield is reduced. What is this compound and how do I prevent its formation?

Answer:

This polar impurity is likely 2-methoxybenzenesulfonic acid .

Causality & Diagnosis: This side-product is formed by the hydrolysis of the key intermediate, 2-methoxybenzenesulfonyl chloride . Sulfonyl chlorides are highly reactive and susceptible to hydrolysis in the presence of water.[7] This can occur at two key stages:

  • During Chlorosulfonation Work-up: If the reaction mixture is quenched with water or ice too quickly or at too high a temperature, the sulfonyl chloride intermediate will hydrolyze back to the sulfonic acid.

  • During Amination: If the amination reaction is not performed under strictly anhydrous conditions, or if the ammonia source (e.g., aqueous ammonium hydroxide) introduces excess water, the sulfonyl chloride will react with water in competition with ammonia.

  • Identification:

    • LC-MS Analysis: This is the most effective tool. The sulfonic acid will have a molecular weight corresponding to the loss of HCl and the addition of H₂O compared to the sulfonyl chloride, and it will be readily detectable in negative ion mode (M-H)⁻.

    • Solubility: The presence of a water-soluble, acidic byproduct that does not extract well into common organic solvents during work-up is a strong indicator.

Mitigation Strategy: The key is rigorous moisture control throughout the process.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Controlled Quench: When working up the chlorosulfonation reaction, pour the reaction mixture slowly onto crushed ice, never the other way around, to maintain a low temperature and minimize the hydrolysis rate.[8]

  • Amination Reagent: Using ammonia gas bubbled through an anhydrous solvent or a solution of ammonia in an organic solvent like dioxane or THF is preferable to using aqueous ammonium hydroxide. If aqueous ammonia must be used, employ a concentrated solution and maintain a low temperature to favor amination over hydrolysis.

Q3: My mass spectrometry data shows a peak with a mass nearly double that of my product. What is this impurity and how is it formed?

Answer:

This high-molecular-weight impurity is likely the di-sulfonamide (or secondary sulfonamide) byproduct: N-(2-methoxyphenylsulfonyl)-2-methoxybenzenesulfonamide .

Causality & Diagnosis: This side-product forms when a molecule of the desired product, this compound (which is a primary sulfonamide), acts as a nucleophile and attacks a second molecule of the 2-methoxybenzenesulfonyl chloride intermediate.

  • Mechanism: The primary sulfonamide's nitrogen is weakly acidic and can be deprotonated by a base (or even another ammonia molecule) to form a nucleophilic anion. This anion then displaces the chloride from another sulfonyl chloride molecule. This is more prevalent if the sulfonyl chloride is added too quickly to the ammonia source, creating localized areas of high sulfonyl chloride concentration.

  • Identification:

    • Mass Spectrometry: The molecular weight will correspond to two 2-methoxyphenylsulfonyl units joined by an NH group.

    • NMR Spectroscopy: The integration of the ¹H NMR spectrum will show a ratio of 8 aromatic protons and 6 methoxy protons for every 1 NH proton, a clear indicator of the dimer.

Mitigation Strategy: The formation of this dimer is controlled by reaction stoichiometry and addition rates.

  • Reverse Addition: A robust method to prevent this is "reverse addition" during the amination step. Add the 2-methoxybenzenesulfonyl chloride solution slowly to a large excess of the ammonia solution. This ensures that the sulfonyl chloride is always the limiting reagent in the reaction flask, maximizing its chance of reacting with ammonia rather than the newly formed primary sulfonamide.

  • Temperature Control: Keep the reaction temperature low during the addition to slow the rate of the side-reaction.

Frequently Asked Questions (FAQs)

1. What is the standard synthetic pathway for this compound? The most common and industrially relevant synthesis is a two-step process:

  • Chlorosulfonation: Anisole (methoxybenzene) is reacted with a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), to form 2-methoxybenzenesulfonyl chloride.[6][9]

  • Amination (Ammonolysis): The resulting sulfonyl chloride is then reacted with an ammonia source, such as ammonia gas or ammonium hydroxide, to yield the final product, this compound.[9]

2. What are the primary side-products I should be aware of? The main impurities, categorized by their origin, are:

  • From Chlorosulfonation:

    • 4-Methoxybenzenesulfonyl chloride (Isomer): Due to the ortho-para directing nature of the methoxy group.[5]

    • Diphenyl sulfones: From intermolecular condensation reactions.[10]

    • Di-sulfonated products: If reaction conditions are too harsh.[5]

  • From Amination/Work-up:

    • 2-Methoxybenzenesulfonic acid (Hydrolysis product): From reaction of the sulfonyl chloride intermediate with water.[7]

    • N-(2-methoxyphenylsulfonyl)-2-methoxybenzenesulfonamide (Dimer): From the reaction of the product with the starting sulfonyl chloride.

3. Which analytical techniques are essential for purity analysis and side-product identification? A multi-technique approach is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for determining purity, quantifying impurities, and separating isomers. A reversed-phase C18 column with a buffered mobile phase is typical.[11][12]

  • Mass Spectrometry (MS): Essential for determining the molecular weights of unknown peaks found in HPLC, providing strong clues to their identity.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation of the final product and any isolated impurities.[13]

4. What are the most critical parameters to control during the chlorosulfonation of anisole? To maximize the yield of the desired ortho-isomer and minimize side-products, focus on:

  • Temperature: Maintain a low and stable temperature (0-5 °C) throughout the reaction and addition.[6]

  • Reagent Stoichiometry: Use a slight excess of chlorosulfonic acid, but avoid a large excess which can promote di-sulfonation.

  • Addition Rate & Order: Add the chlorosulfonic acid slowly and dropwise to the anisole. This maintains a low concentration of the reactive electrophile.

  • Reaction Time: Monitor the reaction by TLC or HPLC to avoid prolonged reaction times that can lead to byproduct formation.

Analytical & Experimental Protocols

Protocol 3.1: Standardized HPLC Method for Purity Analysis

This protocol provides a robust baseline method for separating this compound from its common impurities.

ParameterSpecification
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 226 nm[11][14]
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:Water

Expected Elution Order (Approximate):

  • 2-Methoxybenzenesulfonic acid (most polar)

  • This compound (Product)

  • 4-Methoxybenzenesulfonamide (Isomer)

  • N-(2-methoxyphenylsulfonyl)-2-methoxybenzenesulfonamide (Dimer, least polar)

Protocol 3.2: General Procedure for NMR Sample Preparation
  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as the -SO₂NH₂ protons are clearly visible.

  • Dissolution: Cap the tube and gently invert to dissolve the sample. Mild sonication may be used if necessary.

  • Acquisition: Acquire a standard ¹H spectrum. If further structural information is needed, run ¹³C, DEPT, COSY, and HSQC experiments.[15]

Visual Guides & Workflows

Diagram 4.1: Synthetic Pathway & Major Side-Product Formation

G cluster_step1 Step 1: Chlorosulfonation cluster_side1 Side-Products cluster_step2 Step 2: Amination cluster_side2 Side-Products Anisole Anisole Intermediate 2-Methoxybenzenesulfonyl Chloride (Desired) Anisole->Intermediate 0-5 °C Isomer 4-Methoxybenzenesulfonyl Chloride Anisole->Isomer Thermodynamic Product Reagent1 ClSO3H Reagent1->Intermediate Hydrolysis1 2-Methoxybenzenesulfonic Acid Intermediate->Hydrolysis1 H2O Product This compound (Final Product) Intermediate->Product Dimer Di-sulfonamide Dimer Product->Dimer + Intermediate Reagent2 NH3 (excess) Reagent2->Product

Caption: Reaction scheme showing the main synthesis pathway and the formation of key side-products.

Diagram 4.2: Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peak in HPLC lcms Run LC-MS Analysis start->lcms q_mw Does MW match a predicted side-product? lcms->q_mw nmr Isolate Peak by Prep-HPLC & Run NMR q_polar Is it more polar than the main product? q_mw->q_polar Yes (Impurity MW) is_sm Likely Unreacted Starting Material q_mw->is_sm Yes (SM MW) unknown Structure Unknown q_mw->unknown No is_hydrolysis Likely Hydrolysis Product (Sulfonic Acid) q_polar->is_hydrolysis Yes is_isomer Likely Isomer or Dimer q_polar->is_isomer No is_isomer->nmr Confirm Structure unknown->nmr Further Analysis

Caption: A logical workflow for identifying unknown impurities observed during HPLC analysis.

References

Technical Support Center: Optimizing Chlorosulfonation of Methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorosulfonation of methoxybenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve reliable, high-yield results.

Section 1: Foundational Principles & Safety

Q1: What is the fundamental mechanism of chlorosulfonation of a methoxybenzene derivative, and what is the active electrophile?

The chlorosulfonation of methoxybenzene derivatives is a classic electrophilic aromatic substitution (EAS) reaction. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2]

The reaction with chlorosulfonic acid (ClSO₃H) can be complex. At lower temperatures, the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[3][4] At higher temperatures, sulfur trioxide (SO₃) can be generated, leading to sulfonation as a competing reaction.[3]

The mechanism proceeds through the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired aryl sulfonyl chloride.[1][5]

Section 2: Troubleshooting Common Experimental Issues

Q2: My reaction is resulting in a low yield or no product formation. What are the most likely causes and how can I address them?

Low yields are a frequent challenge in organic synthesis.[6][7] For the chlorosulfonation of methoxybenzene derivatives, several factors could be at play. A systematic approach to troubleshooting is crucial.

Troubleshooting Low Yields

Potential Cause Explanation Recommended Solution
Moisture Contamination Chlorosulfonic acid reacts violently with water, and the sulfonyl chloride product is also moisture-sensitive, leading to hydrolysis into the corresponding sulfonic acid.[8][9][10]Ensure all glassware is rigorously dried (oven or flame-dried).[6] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Incorrect Stoichiometry An insufficient amount of chlorosulfonic acid will lead to incomplete conversion. Conversely, a large excess can sometimes promote side reactions. For chlorosulfonation, an excess of the reagent is typically used.[11]A molar ratio of 3 to 5 equivalents of chlorosulfonic acid to the methoxybenzene substrate is a common starting point.[12]
Suboptimal Temperature Temperature control is critical. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions like di-sulfonation and product degradation can occur.[8]Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the substrate to the chlorosulfonic acid.[12] After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated (e.g., 40-70 °C) to drive the reaction to completion.[12][13]
Inefficient Mixing Poor mixing can lead to localized "hot spots" and uneven reaction progress.Ensure vigorous and consistent stirring throughout the addition and the entire reaction period.[8]
Degraded Starting Materials The purity of the methoxybenzene derivative and the chlorosulfonic acid is paramount. Old or improperly stored chlorosulfonic acid may have partially decomposed.Use freshly opened or properly stored reagents. The purity of the starting material should be verified by appropriate analytical methods (e.g., NMR, GC-MS).
Q3: I am observing the formation of multiple products. How can I improve the regioselectivity of the reaction to favor the desired isomer?

The methoxy group strongly directs electrophilic substitution to the ortho and para positions.[1][14][15] Typically, the para isomer is the major product due to reduced steric hindrance compared to the ortho positions.[15]

However, the ratio of ortho to para products can be influenced by several factors:

  • Reaction Temperature: Lower temperatures generally favor the formation of the para isomer. This is because the activation energy for the formation of the sterically less hindered para product is lower.

  • Solvent: The choice of solvent can influence the steric environment around the substrate and affect the isomer distribution. Common solvents for this reaction include chloroform or using neat chlorosulfonic acid.[11]

  • Steric Hindrance of Other Substituents: The presence of other bulky substituents on the methoxybenzene ring will further disfavor substitution at the adjacent ortho positions.

To enhance the formation of the para isomer, it is recommended to carry out the reaction at low temperatures (e.g., 0-5 °C) and to add the substrate slowly to the chlorosulfonic acid.

Q4: My final product is contaminated with the corresponding sulfonic acid. How can I prevent its formation and remove it during purification?

The formation of sulfonic acid is a common issue, primarily arising from the hydrolysis of the sulfonyl chloride product during the reaction workup.[9][10]

Prevention:

  • Anhydrous Conditions: As mentioned, strict exclusion of moisture is the most effective preventative measure.[10]

  • Controlled Quenching: The workup procedure is critical. The reaction mixture should be quenched by carefully and slowly pouring it onto a vigorously stirred mixture of crushed ice and water.[8][12] This rapid cooling and dilution help to precipitate the less soluble sulfonyl chloride before significant hydrolysis can occur.

Removal:

  • Extraction: If the sulfonyl chloride is soluble in an organic solvent immiscible with water (e.g., chloroform, dichloromethane), the product can be extracted.[12][16] The more water-soluble sulfonic acid will preferentially remain in the aqueous layer.

  • Washing: The organic layer containing the sulfonyl chloride can be washed with cold water or brine to remove any remaining sulfonic acid.[13]

  • Recrystallization: Recrystallization from a suitable solvent is an effective method for purifying the solid sulfonyl chloride product and removing the sulfonic acid impurity.[12]

Section 3: Experimental Protocols & Workflows

General Protocol for the Chlorosulfonation of Anisole (4-Methoxybenzenesulfonyl Chloride Synthesis)

This protocol is a general guideline and may require optimization for specific methoxybenzene derivatives.

Materials:

  • Anisole (purified)

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

  • Chloroform (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to absorb HCl gas), add chlorosulfonic acid (4-5 molar equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add anisole (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.[8][12]

  • After the addition is complete, continue stirring at 0-5 °C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • (Optional) The reaction mixture may be allowed to slowly warm to room temperature or be gently heated (e.g., to 70-80 °C) for a period to ensure complete reaction, though this may increase the risk of side products.[12]

  • Prepare a large beaker with a vigorously stirred mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the ice-water slurry.[12] A precipitate of the sulfonyl chloride should form.

  • Stir the mixture for 15-30 minutes to ensure complete precipitation and decomposition of excess chlorosulfonic acid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., chloroform).[12] Alternatively, the product can be extracted from the aqueous mixture with an organic solvent, the organic layer dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low Yield or Impure Product Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Temp Review Reaction Temperature Check_Moisture->Check_Temp No Sol_Moisture Implement Strict Anhydrous Conditions: - Dry Glassware - Inert Atmosphere Check_Moisture->Sol_Moisture Yes Check_Stoich Verify Stoichiometry Check_Temp->Check_Stoich Optimal Sol_Temp Optimize Temperature Profile: - Low temp addition (0-5 °C) - Controlled heating if necessary Check_Temp->Sol_Temp Suboptimal Check_Purity Assess Starting Material Purity Check_Stoich->Check_Purity Correct Sol_Stoich Adjust Reagent Ratio: - Use 3-5 eq. of ClSO3H Check_Stoich->Sol_Stoich Incorrect Sol_Purity Use High-Purity Reagents Check_Purity->Sol_Purity Impure End Re-run Experiment Check_Purity->End Pure Sol_Moisture->End Sol_Temp->End Sol_Stoich->End Sol_Purity->End

Caption: A decision-making workflow for troubleshooting low yields.

Section 4: Safety & Handling

Q5: What are the essential safety precautions for working with chlorosulfonic acid?

Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety protocols.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.[17][18]

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling the corrosive vapors.[17][19]

  • Handling: Chlorosulfonic acid reacts violently with water, releasing heat and toxic gases (HCl and H₂SO₄ mist).[18][20] Never add water to the acid.[17][19] When diluting, slowly add the acid to cold water with continuous stirring.[17]

  • Storage: Store chlorosulfonic acid in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, organic compounds, and metals.[17][19] Keep containers tightly closed.[17]

  • Spills: In case of a spill, neutralize it with an appropriate absorbent material (e.g., dry sand, sodium bicarbonate). Do not use water to clean up spills.[19]

  • First Aid: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[19][20] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[19][20] If inhaled, move to fresh air and seek medical attention.[20]

Section 5: Alternative Methodologies

Q6: Are there any alternative reagents or methods for the synthesis of aryl sulfonyl chlorides from methoxybenzene derivatives?

While direct chlorosulfonation with chlorosulfonic acid is a common method, other approaches exist:

  • Two-Step Sulfonation and Chlorination: A methoxybenzene derivative can first be sulfonated using concentrated or fuming sulfuric acid to produce the corresponding sulfonic acid.[21] The isolated sulfonic acid can then be converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[22]

  • Sandmeyer-type Reaction: For derivatives that can be prepared from anilines, a Sandmeyer-type reaction offers an alternative. The aniline is diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[23]

  • Oxidative Chlorosulfonation: Various methods exist for the oxidative chlorosulfonation of thiols or related sulfur-containing compounds to form sulfonyl chlorides.[23][24]

Reaction Pathway Alternatives

Alternatives cluster_0 Direct Chlorosulfonation cluster_1 Two-Step Method Methoxybenzene Methoxybenzene Derivative Sulfonyl_Chloride Aryl Sulfonyl Chloride Methoxybenzene->Sulfonyl_Chloride 1 Step Chlorosulfonic_Acid ClSO3H Methoxybenzene2 Methoxybenzene Derivative Sulfonic_Acid Aryl Sulfonic Acid Methoxybenzene2->Sulfonic_Acid H2SO4/SO3 Sulfonyl_Chloride2 Aryl Sulfonyl Chloride Sulfonic_Acid->Sulfonyl_Chloride2 SOCl2 or PCl5

References

Technical Support Center: Friedel-Crafts Acylation with D-Alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of D-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the Friedel-Crafts acylation of D-alanine.

Question 1: My reaction is not proceeding, or the yield is extremely low. What are the likely causes?

Answer:

Low or no yield in a Friedel-Crafts acylation involving D-alanine can stem from several critical factors. The primary culprits are often related to the deactivation of the Lewis acid catalyst or issues with the starting materials.

  • Inadequate Protection of the Amino Group: The free amine in D-alanine is a Lewis base and will readily complex with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive. It is absolutely essential to protect the amino group before introducing the Lewis acid. The trifluoroacetyl (TFA) group is an excellent choice as it is stable in the presence of strong Lewis acids, unlike more common protecting groups like Boc or Cbz.[1]

  • Catalyst Inactivity: Lewis acids such as aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2] Any residual water in your glassware, solvents, or starting materials will hydrolyze the catalyst, leading to reaction failure. Ensure all glassware is oven-dried, and use anhydrous solvents. It is also best practice to use a freshly opened bottle of the Lewis acid or to purify it before use.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid. This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[3] A molar excess of the Lewis acid relative to the D-alanine derivative is often necessary.

  • Poor Solubility: D-alanine derivatives can sometimes exhibit poor solubility in common organic solvents used for Friedel-Crafts reactions, leading to low yields.[4] Careful selection of an appropriate anhydrous solvent is crucial.

Question 2: I am observing the formation of multiple unexpected byproducts. What could be the cause?

Answer:

The formation of multiple products can complicate purification and significantly reduce the yield of your desired acylated D-alanine. Here are some potential reasons:

  • Lack of Regioselectivity: If your aromatic substrate is polysubstituted or highly activated, acylation may occur at multiple positions on the ring. The directing effects of existing substituents on the aromatic ring will dictate the position of acylation.

  • Self-Condensation of the Acylating Agent: While less common in acylation than alkylation, under certain conditions, the activated D-alanine derivative could potentially react with itself.

  • Cleavage of the Protecting Group: Although TFA is generally robust, extremely harsh reaction conditions (e.g., prolonged reaction times at high temperatures) could lead to its partial cleavage and subsequent side reactions involving the free amine.

Question 3: I am concerned about maintaining the stereochemical integrity of D-alanine. How can I avoid racemization?

Answer:

Preserving the chirality of D-alanine is critical, especially in the synthesis of chiral drugs. Racemization can occur under certain conditions, and here's how to mitigate it:

  • Mechanism of Racemization: Racemization of amino acids can be catalyzed by both acids and bases and often proceeds through the formation of a carbanion intermediate at the α-carbon.[5]

  • Choice of Protecting Group and Acylating Agent: The use of certain activated acyl donors can reduce the risk of racemization. For instance, N-hydroxysuccinimide (OSu) esters of N-protected amino acids have been shown to produce fewer side reactions, including racemization, during amide bond formation and can be adapted for Friedel-Crafts acylation.[1]

  • Reaction Conditions: Milder reaction conditions (e.g., lower temperatures and shorter reaction times) are generally preferred to minimize the risk of racemization. The choice of Lewis acid can also play a role; while AlCl₃ is common, other Lewis acids like HF or Brønsted acids like triflic acid (TfOH) might offer better stereocontrol in some cases.[4]

Question 4: My workup procedure is difficult, and I'm having trouble isolating the product. What is a reliable workup protocol?

Answer:

A proper workup is crucial for quenching the reaction and isolating the acylated D-alanine. The following is a general but effective procedure:

  • Quenching: The reaction mixture should be carefully and slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid.[2] This will hydrolyze the aluminum salts and break up the product-catalyst complex. This step is often exothermic and should be performed with caution in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[6]

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: N-Trifluoroacetylation of D-Alanine

This protocol describes the protection of the amino group of D-alanine with a trifluoroacetyl (TFA) group, a crucial step before the Friedel-Crafts acylation.[1]

Materials:

  • D-Alanine

  • Ethyl trifluoroacetate

  • Triethylamine

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend D-alanine in anhydrous methanol.

  • Add triethylamine to the suspension and stir until the D-alanine dissolves.

  • Cool the solution in an ice bath and add ethyl trifluoroacetate dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-trifluoroacetyl-D-alanine.

Protocol 2: Friedel-Crafts Acylation of N-TFA-D-alanine with an Aromatic Substrate

This protocol outlines the Friedel-Crafts acylation of N-TFA-D-alanine with a generic aromatic compound (e.g., benzene or a substituted benzene derivative).

Materials:

  • N-Trifluoroacetyl-D-alanine

  • Oxalyl chloride or thionyl chloride

  • Aromatic substrate (e.g., benzene, toluene)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-TFA-D-alanine in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride or thionyl chloride dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of the acyl chloride is complete when gas evolution ceases.

  • Friedel-Crafts Reaction: In a separate, larger, flame-dried flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ in the aromatic substrate (if liquid) or in an anhydrous solvent like DCM. Cool this suspension to 0 °C.

  • Slowly add the freshly prepared N-TFA-D-alanyl chloride solution from the first flask to the AlCl₃ suspension via the dropping funnel. The addition should be done at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Diagram 1: The Critical Role of N-Protection in Friedel-Crafts Acylation of D-Alanine

G cluster_0 Without N-Protection cluster_1 With N-Protection D-Alanine D-Alanine Complexation Complexation D-Alanine->Complexation Lewis Base Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Complexation Lewis Acid Inactive Catalyst Inactive Catalyst Complexation->Inactive Catalyst Reaction Failure N-TFA-D-Alanine N-TFA-D-Alanine Acylium Ion Formation Acylium Ion Formation N-TFA-D-Alanine->Acylium Ion Formation Lewis_Acid_2 Lewis Acid (AlCl3) Lewis_Acid_2->Acylium Ion Formation Successful Acylation Successful Acylation Acylium Ion Formation->Successful Acylation

Caption: N-protection is essential to prevent Lewis acid-base complexation.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction q1 Is the D-Alanine N-protected? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are all reagents and solvents anhydrous? a1_yes->q2 sol1 Protect the amino group (e.g., with TFA) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Lewis acid stoichiometry sufficient? a2_yes->q3 sol2 Dry glassware and use anhydrous reagents/solvents a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the reaction temperature optimized? a3_yes->q4 sol3 Increase Lewis acid to >1 equivalent a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Yield Improved a4_yes->end_node sol4 Adjust temperature (start low, then warm if needed) a4_no->sol4 sol4->end_node

Caption: A systematic approach to troubleshooting low reaction yields.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
N-Protecting Group Trifluoroacetyl (TFA)Stable to strong Lewis acids.
Lewis Acid AlCl₃, HF, TfOHCommon and effective catalysts for this transformation.
Lewis Acid Stoichiometry > 1.0 equivalentTo compensate for complexation with the ketone product.
Solvent Anhydrous Dichloromethane (DCM)A common inert solvent for Friedel-Crafts reactions.
Reaction Temperature 0 °C to room temperatureMilder conditions can help prevent side reactions and racemization.
Workup Quench Ice and concentrated HClEffectively hydrolyzes aluminum salts and breaks the product-catalyst complex.

References

Stability issues of 2-Methoxybenzenesulfonamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Methoxybenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation and formulation. We provide field-proven insights, troubleshooting guides for common issues, and validated experimental protocols to ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound is primarily influenced by its chemical structure, which features a sulfonamide group, a methoxy group, and an aromatic ring. The key factors that can induce degradation are:

  • pH: The sulfonamide (S-N) bond is susceptible to hydrolysis under both acidic and basic conditions.[1][2] Generally, sulfonamides exhibit greatest stability in the neutral pH range.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and potential decomposition of the solid material.[3]

  • Light: Exposure to ultraviolet (UV) and visible light can provide the energy needed to initiate photodegradation pathways.[4][5]

  • Oxidizing Agents: The presence of peroxides or dissolved oxygen, potentially catalyzed by metal ions, can lead to oxidative degradation of the molecule.[6]

Q2: What are the recommended general storage conditions for this compound?

To minimize degradation and ensure long-term integrity, this compound should be stored under controlled conditions.

ParameterRecommended ConditionRationale
Temperature 2-8°C or 10-25°C[7][8][9]Reduces the rate of potential hydrolytic and thermal degradation.
Atmosphere Store in a tightly sealed container in a dry place.[10][11]Protects from atmospheric moisture, which can facilitate hydrolysis.
Light Protect from light.Prevents photodegradation. Use of amber vials or storage in a dark location is advised.

Note: Always refer to the specific storage conditions provided by the supplier on the Certificate of Analysis or Safety Data Sheet (SDS) as the primary source of information.[7][10][11]

Q3: What are the likely degradation pathways for this molecule?

The primary degradation pathway for sulfonamides is hydrolysis, which involves the cleavage of the sulfur-nitrogen (S-N) bond.[2] Other potential pathways include cleavage of the carbon-sulfur (C-S) bond and oxidative reactions.[12]

Parent This compound Hydrolysis Hydrolytic Cleavage (Acid/Base) Parent->Hydrolysis S-N or C-S Cleavage Oxidation Oxidative Attack (e.g., H₂O₂) Parent->Oxidation Radical Attack Photolysis Photodegradation (UV/Vis Light) Parent->Photolysis Energy Input DP1 2-Methoxybenzenesulfonic Acid Hydrolysis->DP1 DP2 Ammonia Hydrolysis->DP2 DP5 Aniline Hydrolysis->DP5 C-S Cleavage DP3 Ring Hydroxylation Products Oxidation->DP3 DP4 Photoproducts Photolysis->DP4

Caption: Potential degradation pathways for this compound.

Q4: Is this compound more stable in acidic or basic conditions?

While specific data for this compound is not extensively published, the general class of sulfonamides often exhibits a U-shaped pH-rate profile, meaning degradation is accelerated at both low and high pH extremes.[13] Some studies indicate that many sulfonamides are relatively stable in acidic conditions but can degrade under basic conditions.[14][15] However, acid-catalyzed hydrolysis is also a well-documented mechanism.[13][16] Therefore, it is crucial to experimentally determine the optimal pH for your specific application, which is typically near neutral.[2]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides practical guidance for identifying and resolving common stability issues. Each guide includes an explanation of the underlying chemical principles and a detailed protocol for a forced degradation (stress testing) study. Forced degradation studies are essential for establishing degradation pathways and developing stability-indicating analytical methods.[17][18]

Guide 1: Investigating Unexpected Degradation in Aqueous Solutions (Hydrolytic Stability)

Issue: You observe a loss of potency, a change in solution appearance, or the emergence of new peaks in your HPLC analysis of an aqueous solution of this compound over time.

Probable Cause: This issue is most commonly due to the hydrolysis of the sulfonamide bond, a reaction catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions. The rate of this degradation is highly dependent on the pH and temperature of the solution.

Experimental Protocol: Forced Hydrolysis Study

This protocol is designed to rapidly assess the stability of this compound across a range of pH values.

Objective: To determine the susceptibility of the compound to acid, base, and neutral hydrolysis.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter, calibrated

  • Constant temperature bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol, and then dilute it into the aqueous stress solutions. This minimizes solubility issues.

  • Stress Sample Preparation:

    • Acid Hydrolysis: In a vial, mix your compound solution with 0.1 M HCl.

    • Base Hydrolysis: In a separate vial, mix your compound solution with 0.1 M NaOH.

    • Neutral Hydrolysis: In a third vial, mix your compound solution with high-purity water (pH ~6-7).

    • Control Sample: Prepare a solution of the compound in the same solvent mixture but keep it refrigerated to serve as a baseline (t=0) sample.

  • Incubation:

    • Place the acid, base, and neutral samples into a constant temperature bath set to an elevated temperature (e.g., 60-80°C) to accelerate degradation.

    • Analyze the control sample immediately (t=0).

  • Time-Point Analysis:

    • Withdraw aliquots from each stress sample at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the acid and base samples to prevent damage to the HPLC column (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. Monitor for the decrease in the parent peak area and the increase in the area of any new peaks (degradants).

Data Interpretation:

  • Significant degradation (e.g., 5-20%) in the acidic or basic samples compared to the neutral and control samples confirms susceptibility to hydrolysis.[19]

  • The formation of new peaks indicates the generation of degradation products. LC-MS can be used to identify the mass of these products to help elucidate their structure.[20][21]

Caption: Workflow for troubleshooting hydrolytic instability.

Guide 2: Evaluating Photostability

Issue: You need to determine if this compound is sensitive to light, which is critical for handling, packaging, and storage decisions, especially under regulatory guidelines.

Probable Cause: Molecules with aromatic rings and chromophores can absorb UV or visible light. This absorbed energy can excite electrons to higher energy states, leading to chemical reactions and degradation. The International Council for Harmonisation (ICH) provides specific guidelines (Q1B) for photostability testing.[4][5]

Experimental Protocol: Confirmatory Photostability Study (per ICH Q1B)

Objective: To assess the photostability of the drug substance and/or product according to regulatory standards.

Materials:

  • This compound (solid or in solution)

  • ICH-compliant photostability chamber (Option I or II)[22]

  • UV-transparent sample containers (e.g., quartz cuvettes, clear glass vials)

  • Dark control samples wrapped in aluminum foil

  • Calibrated radiometer and lux meter

Procedure:

  • Sample Preparation:

    • Place the drug substance (as a thin powder layer) or the drug product solution in chemically inert, transparent containers.

    • Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil. These controls will be placed in the chamber alongside the exposed samples to differentiate between thermal and light-induced degradation.

  • Exposure Conditions:

    • Place the test and dark control samples in the photostability chamber.

    • Expose the samples to the light source until the specified exposure levels are reached.

  • ICH Q1B Exposure Requirements: [4][23]

Light SourceMinimum Overall IlluminationMinimum Near UV Energy
Confirmatory Study≥ 1.2 million lux hours≥ 200 watt hours/m²
  • Analysis:

    • After the exposure is complete, retrieve the light-exposed and dark control samples.

    • Analyze all samples using a stability-indicating HPLC method.

    • Compare the results of the exposed sample to both the dark control and an initial (t=0) sample.

Data Interpretation:

  • If the dark control shows significant degradation, the change is likely due to thermal stress within the chamber, not photolysis.

  • If the light-exposed sample shows significant degradation compared to the dark control, the compound is considered photolabile.

  • This data is crucial for determining if the compound requires light-protective packaging and special handling instructions.[24]

Guide 3: Assessing Oxidative Stability

Issue: Your compound is formulated with excipients known to contain peroxide impurities, or it is exposed to air for prolonged periods, leading to degradation.

Probable Cause: Oxidative degradation can be initiated by reactive oxygen species (ROS), such as those generated from hydrogen peroxide (H₂O₂). The aromatic ring and methoxy group of this compound could be potential sites of oxidative attack.

Experimental Protocol: Forced Oxidation Study

Objective: To determine the susceptibility of the compound to oxidative stress.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system and validated method

Procedure:

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Application: Add a small volume of 3% H₂O₂ to the solution. A typical starting point is to have a final H₂O₂ concentration of 0.1-1%.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction at various time points (e.g., 2, 8, 24 hours).

  • Analysis:

    • At each time point, withdraw an aliquot. It may be necessary to quench the reaction (e.g., by adding sodium bisulfite) before injection to prevent further oxidation on the autosampler.

    • Analyze the samples by HPLC and compare them to a control sample (compound solution without H₂O₂).

Data Interpretation:

  • A rapid decrease in the parent compound peak with the concurrent formation of new peaks indicates susceptibility to oxidation.

  • This information is vital for selecting appropriate excipients and considering the inclusion of antioxidants in a formulation or the use of inert gas blanketing during manufacturing and storage.

References

How to remove impurities from Tamsulosin intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tamsulosin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurity-related challenges encountered during the synthesis of Tamsulosin and its intermediates. Our approach is rooted in mechanistic understanding and field-proven purification strategies to ensure the highest quality of your Active Pharmaceutical Ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of impurities encountered in Tamsulosin synthesis?

A1: Impurities in Tamsulosin synthesis can be broadly categorized based on their origin, as stipulated by international regulatory guidelines.[1][2][3] The main classes include:

  • Organic Impurities: These are the most common and structurally related to the Tamsulosin molecule. They include:

    • Starting Materials: Unreacted precursors from initial synthetic steps.

    • By-products: Formed from side reactions occurring concurrently with the main reaction. A notable example is a symmetrical dimeric impurity, which can significantly impact process yield.[4][5]

    • Intermediates: Key synthetic building blocks that remain due to incomplete reactions.[6][7] A critical intermediate is (R)-(-)-5-(2-Aminopropyl)-2-Methoxybenzenesulphonamide.[6]

    • Degradation Products: Formed by the breakdown of the drug substance under stress conditions like hydrolysis, oxidation, or photolysis.[8]

  • Enantiomeric Impurity: The (S)-enantiomer of Tamsulosin (Tamsulosin Impurity G) is a critical impurity.[][10][11] Since the pharmacological activity resides in the (R)-enantiomer, the presence of the (S)-form must be strictly controlled.[12]

  • Inorganic Impurities: These can include reagents, ligands, and catalysts used during the synthesis.

  • Residual Solvents: Solvents used in the manufacturing or purification process that are not completely removed. Their control is governed by ICH Q3C guidelines.[1]

Q2: What are the regulatory limits for these impurities?

A2: The acceptable limits for impurities in new drug substances are defined by the International Council for Harmonisation (ICH) in its Q3A guideline.[13] These thresholds are based on the maximum daily dose of the drug and determine the level at which an impurity must be reported, identified, and qualified for safety.

Threshold Maximum Daily Dose ≤ 2 g/day Purpose
Reporting Threshold ≥ 0.05%The level above which an impurity must be reported in a regulatory submission.[1]
Identification Threshold > 0.10% or 1.0 mg per day intake (whichever is lower)The level above which an impurity's structure must be determined.[1][13]
Qualification Threshold > 0.15% or 1.0 mg per day intake (whichever is lower)The level above which an impurity's biological safety must be established.[1][13]

Table 1: Summary of ICH Q3A Thresholds for Impurities in New Drug Substances.

Q3: Why is chiral purity so critical for Tamsulosin?

A3: The therapeutic effect of Tamsulosin as a selective α1A-adrenoceptor antagonist is primarily attributed to its (R)-enantiomer.[12] The (S)-enantiomer (Impurity G) is considered an impurity because it may have a different pharmacological profile, reduced efficacy, or contribute to off-target effects. Therefore, stereospecific synthesis and rigorous control of the chiral center are essential to ensure the drug's safety and effectiveness.[6][12]

Troubleshooting Guides: Impurity Removal & Control

This section addresses specific impurity issues with root cause analysis and detailed protocols for remediation.

Issue 1: High Levels of Dimeric Impurity (Imp-A) Detected

A recently identified impurity, Imp-A, is a symmetrical dimer composed of two Tamsulosin subunits.[4][5] Its presence is detrimental to both the quality and the overall yield of the API.[4]

  • Root Cause Analysis: This impurity often forms during the synthesis of the chiral amine intermediate. Its precursor is generated in a side reaction that can increase over extended reaction times.[4] The impurity is carried through subsequent steps and can be difficult to remove in the final stages.

  • Control & Removal Strategy: The most effective strategy is to control its formation at the source. However, if present, a combination of workup procedures and purification can be effective. While treatments with cation exchange resins, silica gel, and activated carbon have been attempted, they are largely ineffective at removing Imp-A once it has formed.[4] The primary method of removal involves robust acidic and alkaline workup procedures during the intermediate stages, which can effectively purge the precursors.[4]

Workflow: Impurity Formation and Control Points

The following diagram illustrates the key stages where impurities can arise and where control measures are critical.

Tamsulosin_Synthesis_Impurities cluster_synthesis Tamsulosin Synthesis Pathway cluster_impurities Impurity Introduction Points Start Starting Materials (e.g., 4-methoxyphenylacetone) Ketone Key Ketone Intermediate Start->Ketone Amine Chiral Amine Synthesis (e.g., via reductive amination) Ketone->Amine Reductive Amination Coupling Coupling Reaction Amine->Coupling CrudeBase Crude Tamsulosin Base Coupling->CrudeBase Salt Salt Formation (Tamsulosin HCl) CrudeBase->Salt HCl addition API Purified Tamsulosin HCl API Salt->API Recrystallization Imp_Start Unreacted Starting Materials Imp_Start->Ketone Imp_Dimer Dimeric Impurity (Imp-A) Precursor Formation Imp_Dimer->Amine Imp_Enantiomer Enantiomeric Impurity (S-Tamsulosin) Imp_Enantiomer->Amine Imp_Byproduct Process By-products Imp_Byproduct->Coupling caption Fig 1. Impurity formation map in Tamsulosin synthesis.

Caption: Fig 1. Impurity formation map in Tamsulosin synthesis.

Issue 2: Unacceptable Levels of Enantiomeric Impurity (S-Tamsulosin / Impurity G)

Controlling stereochemistry is paramount. Failure to achieve high enantiomeric excess (%ee) in the key chiral amine intermediate leads to contamination with the unwanted (S)-enantiomer.

  • Root Cause Analysis: This issue typically arises from an inefficient chiral resolution step or a non-stereoselective synthesis route. The separation of diastereomeric salts is the most critical step for ensuring high chiral purity.

  • Control & Removal Strategy: The most reliable method for removing the (S)-enantiomer is through diastereomeric salt crystallization. This involves reacting the racemic or enantiomerically-enriched Tamsulosin base with a chiral acid, such as D-mandelic acid. The two resulting diastereomeric salts exhibit different solubilities in specific solvent systems, allowing for their separation by fractional crystallization.[4][14]

Protocol 1: Chiral Purification via Diastereomeric Salt Crystallization

This protocol describes the purification of Tamsulosin by forming a mandelic acid salt, a highly effective method for enhancing enantiomeric purity.[14]

  • Dissolution: Dissolve the crude Tamsulosin base (containing both R and S enantiomers) in a suitable organic solvent. Ethyl acetate, acetone, isopropanol, or ethanol are common choices.[14]

  • Salt Formation: Add a chiral carboxylic acid, preferably D-mandelic acid, to the solution.[4][14] The Tamsulosin mandelate salt will begin to precipitate.

  • Crystallization: Stir the mixture, potentially with controlled cooling, to allow for the selective crystallization of the less soluble diastereomeric salt (R-Tamsulosin-D-mandelate). The more soluble (S-Tamsulosin-D-mandelate) salt will remain preferentially in the mother liquor.

  • Isolation: Recover the precipitated salt by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Recrystallization (Optional): For even higher purity, the isolated diastereomeric salt can be recrystallized one or more times.[4]

  • Liberation of Free Base: Suspend the purified diastereomeric salt in a biphasic system (e.g., water and an organic solvent like ethyl acetate). Adjust the pH to alkaline conditions (pH 9-10) using a base like potassium carbonate to liberate the pure (R)-Tamsulosin free base into the organic layer.[15]

  • Final Salt Formation: Separate the organic layer, dry it, and treat it with hydrochloric acid to precipitate the final, highly pure (R)-Tamsulosin hydrochloride API.[14]

Issue 3: General High Impurity Profile in Final API

Sometimes, a crude product contains a mixture of several impurities, including unreacted intermediates and various by-products. A multi-step purification workflow is required for polishing the final API.

  • Root Cause Analysis: Incomplete reactions, suboptimal reaction conditions, or inefficient preliminary workups can all contribute to a complex impurity profile in the crude product.

  • Control & Removal Strategy: A sequential purification strategy is most effective. This typically involves an initial purification of the crude Tamsulosin free base by column chromatography, followed by crystallization of the hydrochloride salt. The final crystallization step is critical for removing trace impurities and achieving the desired crystal form and particle size.[16][17]

Workflow: General Purification of Crude Tamsulosin

This diagram outlines a standard, robust workflow for purifying crude Tamsulosin to meet pharmaceutical-grade specifications.

Purification_Workflow Crude Crude Tamsulosin Intermediate (Post-Reaction Mixture) Workup Aqueous Acid/Base Wash Crude->Workup Removes ionic impurities & reagents Chromatography Column Chromatography (Silica Gel, Purification of Free Base) Workup->Chromatography Separates structurally similar impurities SaltFormation Conversion to HCl Salt Chromatography->SaltFormation Isolates base as salt Recrystallization Recrystallization (e.g., from Ethanol/Water) SaltFormation->Recrystallization Final polishing & particle size control FinalAPI High-Purity Tamsulosin HCl Recrystallization->FinalAPI caption Fig 2. General workflow for Tamsulosin purification.

Caption: Fig 2. General workflow for Tamsulosin purification.

Protocol 2: Final Recrystallization of Tamsulosin Hydrochloride

This procedure is designed as a final "polishing" step to ensure the API meets stringent purity requirements (>99.0%).[14]

  • Solvent Selection: Prepare a solvent mixture, typically an alcohol such as ethanol or isopropanol, often with a controlled amount of water.[16][17]

  • Dissolution: Suspend the crude Tamsulosin HCl in the solvent mixture and heat to reflux or near-reflux temperature until complete dissolution is achieved.[16]

  • Controlled Cooling: Slowly cool the solution. The rate of cooling can influence crystal size and purity. A slower cooling rate generally yields larger, more pure crystals. The temperature at which crystallization begins is a critical parameter.[16][17]

  • Agitation: Stir the slurry at a controlled temperature for a defined period (e.g., 1-2 hours) to allow the crystallization process to complete.

  • Isolation: Filter the purified crystals and wash them with a small volume of the cold crystallization solvent.

  • Drying: Dry the final Tamsulosin HCl product under vacuum at a suitable temperature (e.g., 40-50°C) to remove residual solvents.

References

Managing hazardous decomposition products of 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxybenzenesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide you, the researcher, with practical, in-depth guidance on managing the potential hazards associated with this compound, particularly its decomposition products. As your senior application scientist, my goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments and the safety of your laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a synthetic organic compound featuring a sulfonamide group and a methoxy group attached to a benzene ring.[1] While stable under recommended storage conditions, its stability can be compromised by thermal stress, incompatible materials, and extreme pH levels. The primary concern is its potential to decompose and release hazardous gaseous byproducts.

Q2: What are the primary hazardous decomposition products of this compound?

Under conditions of thermal stress, such as in a fire or during a high-temperature reaction, this compound is expected to decompose.[2][3][4][5] The primary hazardous decomposition products include:

  • Oxides of Sulfur (SOx): Primarily sulfur dioxide (SO₂) and sulfur trioxide (SO₃). These are colorless gases with a characteristic sharp, pungent, and irritating odor.[6][7]

  • Oxides of Nitrogen (NOx): This includes compounds like nitrogen dioxide (NO₂) and nitric oxide (NO).[8] Nitrogen dioxide is a reddish-brown gas with a pungent, acrid odor.[8][9]

  • Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂).

  • Organic Vapors: Thermal degradation of the methoxybenzene (anisole) portion of the molecule can produce a variety of organic compounds, including phenol, cresol, benzene, and formaldehyde precursors.[10][11][12]

Q3: Under what experimental conditions is decomposition most likely to occur?

Decomposition is most likely under the following conditions:

  • High Temperatures: Many sulfonamides undergo thermal destruction in stages.[13] Anisole, a related structure, can begin to decompose at temperatures as low as 400°C.[11] Reactions run at elevated temperatures or accidental overheating can initiate decomposition.

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions that can heat the material to its decomposition temperature.[3]

  • Presence of Strong Acids or Bases: While sulfonamides can be soluble in acidic and alkaline solutions, harsh pH conditions, especially when combined with heat, can catalyze hydrolysis of the sulfonamide group.[14]

Q4: How can I prevent the decomposition of this compound during storage and experiments?

Proactive prevention is the most effective strategy for managing hazardous decomposition products.

  • Proper Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[15][16] Keep containers tightly closed.

  • Temperature Control: Use appropriate temperature monitoring and control for all reactions. Avoid localized overheating by ensuring proper stirring and controlled heating rates.

  • Inert Atmosphere: For high-temperature reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.

  • Material Compatibility: Ensure all reaction vessels and equipment are compatible with the reagents and conditions used.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could indicate decomposition of this compound.

Scenario 1: I observe a sharp, irritating odor during my reaction.
  • Potential Cause: This is a primary indicator of the formation of sulfur dioxide (SO₂) or nitrogen oxides (NOx).[6][7][8]

  • Immediate Action:

    • Do not inhale the fumes. If the odor is strong, immediately evacuate the area and alert your lab's safety officer.

    • Ensure the reaction is being conducted in a properly functioning chemical fume hood.

    • If safe to do so, reduce the temperature of the reaction.

  • Troubleshooting Steps:

    • Review your reaction parameters. Is the temperature higher than intended?

    • Consider installing a gas trap or scrubber system to neutralize acidic gases. A simple bubbler containing a dilute sodium bicarbonate or sodium hydroxide solution can be effective for small-scale experiments.

Scenario 2: My reaction mixture has turned dark brown or black.
  • Potential Cause: Charring and the formation of complex byproducts from the decomposition of the aromatic ring and methoxy group are likely causes.[10][17] This indicates significant thermal degradation.

  • Troubleshooting Steps:

    • Assess Reaction Temperature: Verify that your heating apparatus is functioning correctly and that the reaction temperature has not exceeded the stability limit of your starting material or intermediates.

    • Analyze a Sample: If possible and safe, carefully take a small aliquot of the reaction mixture for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the extent of decomposition and the presence of byproducts.[18][19][20]

    • Consider Lower Temperature Alternatives: Research if the desired transformation can be achieved under milder conditions, perhaps by using a different catalyst or solvent.

Scenario 3: My post-reaction analysis (HPLC, GC-MS) shows multiple unexpected peaks.
  • Potential Cause: These peaks likely represent various degradation products. The pyrolysis of anisole, for instance, can lead to the formation of benzofuran, methylcyclopentadiene, and other compounds.[11]

  • Troubleshooting Steps:

    • Identify the Impurities: Attempt to identify the structures of the major impurities using mass spectrometry and comparison to known decomposition pathways of sulfonamides and anisoles.[21]

    • Optimize Reaction Conditions:

      • Time: Reduce the reaction time to minimize the exposure of the product to harsh conditions.

      • Temperature: As with color change, lower the reaction temperature.

      • Reagent Stoichiometry: Ensure that the stoichiometry of reagents is correct, as excess of a particular reagent could be promoting side reactions.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting decision tree for decomposition events.

Experimental Protocols

Protocol 1: Small-Scale Quenching and Neutralization of Acidic Gases

This protocol is for neutralizing acidic gases (SOx, NOx) generated during a small-scale laboratory reaction.

Materials:

  • Gas bubbler or wash bottle

  • Tubing compatible with reaction off-gas

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • pH indicator strips

Procedure:

  • Assemble the gas trap by filling the bubbler with the 5% NaHCO₃ solution.

  • Connect the outlet of your reaction vessel (e.g., from the top of the condenser) to the inlet of the gas bubbler using the tubing.

  • Ensure the outlet of the bubbler is vented into the fume hood.

  • Run your reaction as planned. Any acidic gases produced will bubble through the bicarbonate solution and be neutralized.

  • After the reaction is complete, test the bicarbonate solution with a pH strip. If it is neutral or still basic, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations. If it is acidic, add more sodium bicarbonate until neutralized before disposal.

G

Protocol 2: Safe Decontamination and Disposal of Degraded Material

This protocol outlines the steps for safely handling and disposing of a reaction mixture that has undergone significant decomposition.

Personal Protective Equipment (PPE) Required:

  • Safety goggles

  • Face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Flame-resistant lab coat

Procedure:

  • Cool Down: Ensure the reaction vessel has cooled to room temperature before handling.

  • Inert the Atmosphere: If the reaction was not already under an inert atmosphere, gently introduce nitrogen or argon into the headspace of the flask to displace any reactive gases.

  • Quench Reactive Species: Slowly and carefully add a quenching agent. For unknown decomposition products, a high-boiling point, non-reactive solvent like toluene can be used to dilute the mixture. For potentially acidic mixtures, a non-aqueous base like pyridine could be slowly added in a controlled manner. CAUTION: Quenching can be exothermic. Perform this step in an ice bath.

  • Transfer to Waste: Once quenched and stable, transfer the mixture to a designated hazardous waste container. Do not mix this waste with other waste streams unless you are certain of their compatibility.

  • Label Waste Container: Clearly label the waste container with "Decomposition Products of this compound" and list all solvents and reagents used in the reaction and quenching process.

  • Decontaminate Glassware: Rinse the glassware with an appropriate solvent (e.g., acetone) in the fume hood. Collect the rinsate in the same hazardous waste container. Then, clean the glassware with a suitable detergent and water.

Hazard Data Summary

Decomposition ProductChemical FormulaOdorKey HazardsNIOSH REL
Sulfur DioxideSO₂Sharp, Pungent[6][7]Very toxic, respiratory tract corrosive[22]TWA 2 ppm[6]
Nitrogen DioxideNO₂Pungent, Acrid[8][9]Pulmonary edema, respiratory irritation[8]ST 1 ppm
Carbon MonoxideCOOdorlessToxic, flammableTWA 35 ppm
PhenolC₆H₅OHSweet, TarryToxic, corrosiveTWA 5 ppm

TWA = Time-Weighted Average, ST = Short-Term Exposure Limit

References

Best practices for handling and disposal of 2-Methoxybenzenesulfonamide waste

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxybenzenesulfonamide Waste Management

This guide provides best practices and technical support for the safe handling and disposal of this compound and its derivatives. As a compound class frequently utilized in pharmaceutical research and development, understanding its potential hazards and adhering to strict disposal protocols is paramount for ensuring laboratory safety and environmental protection.[1][2] This document is structured to guide researchers through hazard identification, proper handling, waste characterization, and compliant disposal, supplemented with troubleshooting guides and frequently asked questions.

Section 1: Hazard Identification and Risk Assessment

Core Principle: Before any handling or disposal protocol can be established, a thorough understanding of the material's potential hazards is essential. While the hazard profile for the parent this compound may not be extensively documented, data from its common derivatives provide a strong basis for a conservative and safe approach.

The primary risks associated with this class of compounds are skin/eye contact and long-term environmental effects.[3][4][5] The sulfonamide group, while crucial for its chemical function, necessitates careful management to prevent release into aquatic ecosystems.

Troubleshooting: What if the SDS for my specific derivative is unavailable?

If a specific Safety Data Sheet (SDS) is missing, you must operate under a conservative assumption of hazard. Classify the compound based on known risks of similar structures. At a minimum, treat the waste as an eye and skin irritant and as being toxic to aquatic life.[3][5][6] Document this decision-making process as part of your laboratory's safety records.

Table 1: Summary of GHS Hazard Classifications for this compound Derivatives

Hazard Statement GHS Code Hazard Class Notes Source(s)
May cause an allergic skin reaction H317 Skin Sensitizer, Cat. 1 Repeated exposure can lead to an allergic response. [3][4][5]
Causes serious eye damage H318 Serious Eye Damage, Cat. 1 Risk of irreversible damage upon direct contact. [3][4][5]
Toxic to aquatic life with long lasting effects H411 Aquatic, Chronic, Cat. 2 Poses a significant, long-term threat to ecosystems. [3][4][5]

| May cause respiratory irritation | H335 | STOT - Single Exposure, Cat. 3 | Inhalation of dust should be avoided. |[6] |

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Core Principle: The foundation of safe waste disposal is preventing exposure during routine handling and waste accumulation. Engineering controls and appropriate PPE are your primary lines of defense.

Experimental Protocol: Standard Handling Procedure

  • Engineering Controls: Always handle solid this compound and its concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4][7] The risk of serious eye damage (H318) from related compounds necessitates this level of protection.[3][5]

  • Skin Protection: Wear nitrile gloves and a lab coat. For tasks with a higher risk of splashes, consider double-gloving and wearing chemically resistant sleeves. Contaminated work clothing should not be allowed out of the workplace.[3][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Section 3: Waste Characterization and Segregation

Core Principle: All chemical waste must be correctly identified and segregated at the point of generation to ensure safe transport and disposal. This process is mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] Improperly mixing waste streams can lead to dangerous chemical reactions and is a common compliance violation.[9]

FAQ: Is this compound waste considered hazardous waste?

Yes. Based on the available data for its derivatives, waste containing this compound should be managed as hazardous waste.[7] Specifically, its classification as "Toxic to aquatic life with long lasting effects" (H411) makes it an environmental hazard.[3][5] Even if a waste is not explicitly listed by the EPA (as a P- or U-listed waste), it is considered hazardous if it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).[10] The environmental toxicity of this compound class is sufficient reason to manage it as hazardous.

Below is a decision-making workflow for characterizing and segregating your waste stream.

WasteCharacterization start_node Start: Generate This compound Waste decision1 Is the waste a pure solid or in a known solvent? start_node->decision1 process1 Characterize as 'Non-hazardous solid' OR 'Solvent Name' waste. CONSULT EHS. decision1->process1 No (Unknown Composition) process2 Segregate into a dedicated waste container for 'this compound Waste'. decision1->process2 Yes decision2 Is it mixed with other hazardous reagents (e.g., corrosives, oxidizers)? process3 Segregate based on the MOST HAZARDOUS component. Do NOT mix incompatible wastes. decision2->process3 Yes end_node Waste Container Ready for Accumulation decision2->end_node No process2->decision2 process3->end_node label_node Label container with: 'Hazardous Waste' Full chemical names Approx. concentrations Hazard characteristics end_node->label_node

Caption: Waste Characterization and Segregation Workflow.

Section 4: On-Site Accumulation and Storage

Core Principle: Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is moved to a central storage area or picked up for disposal.

Protocol: Waste Accumulation

  • Container Selection: Use a container made of a material compatible with the waste (e.g., borosilicate glass or high-density polyethylene for most solvent solutions). The container must be in good condition with a tight-fitting, screw-on cap.[8]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name of all contents (no abbreviations).

    • The associated hazards (e.g., "Skin/Eye Irritant," "Aquatic Toxin").

  • Storage: Keep the waste container closed at all times, except when adding waste.[8] Store it in a secondary containment bin to prevent spills.

  • Capacity: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.[9]

Section 5: Troubleshooting and FAQs

This section addresses specific issues that may arise during the handling and disposal process.

Q1: What should I do if I spill this compound powder or a solution containing it?

A1: Your response depends on the scale of the spill.

  • Minor Spill (inside a fume hood):

    • Ensure your PPE is intact (gloves, goggles, lab coat).

    • For powders, gently sweep or vacuum up the material using a HEPA-filtered vacuum and place it in the hazardous waste container. Avoid creating dust.[7]

    • For liquids, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Place all cleanup materials into a sealed bag or container, label it as hazardous waste, and dispose of it with the primary waste stream.

    • Decontaminate the surface with an appropriate solvent and then soap and water.

  • Major Spill (outside a fume hood):

    • Alert personnel in the immediate area and evacuate.

    • Restrict access to the spill area.

    • If the material is volatile or dusty, shut down ignition sources and ventilation systems (if safe to do so) to minimize spread.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

SpillResponse start_node Spill Occurs decision1 Is the spill contained within a fume hood? start_node->decision1 process1 Trained Lab Personnel Cleanup: 1. Wear appropriate PPE. 2. Absorb/Sweep up material. 3. Package waste. 4. Decontaminate area. decision1->process1 Yes (Minor Spill) process2 Emergency Response: 1. Alert others and evacuate area. 2. Restrict access. 3. Contact EHS/Emergency Team. decision1->process2 No (Major Spill) end_node Spill Managed process1->end_node process2->end_node

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. 2-Methoxybenzenesulfonamide, a key structural motif in various pharmacologically active compounds, is no exception. Its purity profile can directly impact the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of this compound, offering insights into method optimization and validation.

The narrative will move beyond a simple recitation of protocols. We will explore the scientific rationale behind the selection of critical chromatographic parameters, comparing a modern, optimized method utilizing superficially porous particle technology against a more conventional approach with fully porous particles. This comparison will be supported by experimental data to provide a clear, evidence-based recommendation for achieving robust and reliable purity analysis.

The Critical Role of Chromatography in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of compounds in a mixture.[1] Its application in purity analysis is governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which mandate that analytical procedures be validated to ensure they are suitable for their intended purpose.[2][3] A well-developed HPLC method can separate the main compound from its potential process-related impurities and degradation products, providing a precise measure of its purity.

The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides a framework for the procedures, definitions, and system suitability requirements that form the basis of reliable chromatographic analysis.[4][5] Adherence to these standards is essential for developing a self-validating and trustworthy analytical method.

Identifying Potential Impurities

An effective purity method must be able to resolve the target analyte from any potential impurities. While the direct synthesis of this compound is not widely published, we can infer potential process-related impurities from the synthesis of structurally similar and commercially significant molecules, such as (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of Tamsulosin.[6][7] Common starting materials and potential by-products in such syntheses could include:

  • Impurity A: Methoxybenzene: A common starting material.

  • Impurity B: 2-Methoxyphenol: A potential precursor or hydrolysis product.

  • Impurity C: Benzenesulfonamide: A related compound lacking the methoxy group.

This guide will focus on a method capable of separating this compound from these hypothetical, yet plausible, impurities.

Comparative HPLC Methodologies

We will compare two distinct RP-HPLC methods:

  • Method A: The Conventional Approach: This method utilizes a standard, fully porous C18 column, a common workhorse in many laboratories.

  • Method B: The Optimized Approach: This method employs a column with superficially porous particles (also known as core-shell particles), which can offer higher efficiency and faster separations at lower backpressures.

Experimental Protocols

Sample and Standard Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent (50:50 Acetonitrile:Water).

  • Sample Solution (1.0 mg/mL): Prepare the sample solution using the same procedure as the standard solution.

  • Spiked Sample Solution: Prepare a sample solution as described above. Spike with known impurities (Impurity A, B, and C) at a concentration of 0.1% relative to the main analyte concentration. This solution is used for validation and to confirm the method's specificity.

Method A: Conventional HPLC Protocol

  • Column: Fully Porous C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

Method B: Optimized HPLC Protocol

  • Column: Superficially Porous C18, 100 mm x 4.6 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

  • Detection: UV at 230 nm

Rationale for Method Optimization (Method B)

The transition from Method A to Method B is a deliberate exercise in method modernization, a practice encouraged by guidelines like USP <621> to improve efficiency.[8]

  • Column Technology: The core-shell particles in Method B's column have a solid core with a porous outer layer. This design reduces the diffusion path for analytes, leading to less band broadening and sharper, more efficient peaks compared to fully porous particles. This allows for the use of a shorter column (100 mm vs. 250 mm) without sacrificing resolution.

  • Flow Rate and Run Time: The higher efficiency of the core-shell column permits a higher flow rate (1.2 mL/min) and a significantly shorter gradient and overall run time (15 minutes vs. 35 minutes). This dramatically increases sample throughput.

  • Column Temperature: A slightly elevated temperature (35 °C) lowers mobile phase viscosity, which can improve peak shape and reduce column backpressure, especially at higher flow rates.

  • Injection Volume: A smaller injection volume is used to prevent column overload and maintain the high efficiency of the shorter, smaller particle size column.

Visualizing the Workflow

A standardized workflow is critical for reproducible results in a regulated environment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_weigh Weigh Sample & Reference Standard s_dissolve Dissolve in Diluent (50:50 ACN:H2O) s_weigh->s_dissolve s_vortex Vortex & Sonicate s_dissolve->s_vortex s_filter Filter through 0.45µm Syringe Filter s_vortex->s_filter h_inject Inject Sample into HPLC System s_filter->h_inject h_separate Separation on C18 Column h_inject->h_separate h_detect UV Detection at 230 nm h_separate->h_detect d_integrate Integrate Peaks h_detect->d_integrate d_calculate Calculate Purity (% Area Normalization) d_integrate->d_calculate d_report Generate Report d_calculate->d_report

Caption: Standardized workflow for HPLC purity analysis of this compound.

Performance Comparison and Data Analysis

The performance of both methods was evaluated based on their ability to separate the main peak from the spiked impurities and on key system suitability parameters as defined by USP <621>.[4] The results are summarized in the tables below.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (Conventional)Method B (Optimized)Advantage
Run Time 35 minutes15 minutesMethod B (2.3x faster)
Resolution (Main Peak / Closest Impurity) 2.83.5Method B
Tailing Factor (Main Peak) 1.31.1Method B
Theoretical Plates (Main Peak) 9,50018,000Method B
Backpressure ~1800 psi~2500 psiMethod A (Lower)

Table 2: Purity Analysis Results (Hypothetical Data)

AnalyteMethod A - Retention Time (min)Method A - % AreaMethod B - Retention Time (min)Method B - % Area
Impurity A (Methoxybenzene)22.50.089.80.08
Impurity B (2-Methoxyphenol)15.10.116.50.11
This compound 18.2 99.75 8.1 99.75
Impurity C (Benzenesulfonamide)16.90.067.40.06
Discussion of Results

The data clearly demonstrates the superiority of the Optimized Method (Method B) .

  • Efficiency and Resolution: Method B yielded significantly sharper peaks, as indicated by the nearly doubled number of theoretical plates. This higher efficiency translates directly into better resolution between the main analyte and its closely eluting impurities, providing greater confidence in the accuracy of the purity calculation.

  • Speed: The most striking advantage of Method B is the dramatic reduction in run time from 35 minutes to just 15 minutes. In a high-throughput quality control environment, this translates to substantial savings in time, solvent consumption, and operational cost.

  • Peak Shape: The tailing factor for the main peak was closer to the ideal value of 1.0 in Method B, indicating better peak symmetry. This is crucial for accurate peak integration and quantification.

  • Backpressure Consideration: While the backpressure is higher in Method B due to the smaller particle size and higher flow rate, it remains well within the operating limits of modern HPLC and UHPLC systems.

The relationship between these parameters highlights the core principles of chromatographic theory.

Performance_Logic spp Superficially Porous Particles (SPP) shorter_path Shorter Diffusion Path spp->shorter_path fpp Fully Porous Particles (FPP) Longer Diffusion Path Longer Diffusion Path less_band Less Band Broadening shorter_path->less_band high_eff Higher Efficiency (↑ Theoretical Plates) less_band->high_eff better_res Better Resolution high_eff->better_res faster_sep Faster Separations (↓ Run Time) high_eff->faster_sep

Caption: Rationale for improved performance with superficially porous particles.

Conclusion and Recommendations

This comparative guide demonstrates that while a conventional HPLC method with a fully porous C18 column can provide adequate results for the purity analysis of this compound, a modern, optimized method using a superficially porous column offers significant advantages in speed, efficiency, and resolution.

For laboratories focused on high-throughput analysis, method development, and lifecycle management, the adoption of superficially porous particle technology is strongly recommended. The substantial increase in productivity and data quality justifies the initial investment in modern column technology and potential updates to instrumentation. The optimized method presented here provides a robust, reliable, and efficient solution for ensuring the quality and purity of this compound, aligning with the rigorous standards of the pharmaceutical industry.

References

A Comparative Guide to the Efficacy of 2-Methoxybenzenesulfonamide Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the antibacterial performance of benzenesulfonamide derivatives, with a specific focus on the potential of 2-methoxy substituted analogues. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. By synthesizing data from experimental studies and outlining validated testing protocols, this document provides a framework for evaluating and comparing the efficacy of this promising class of compounds.

Introduction: The Enduring Scaffold of Sulfonamides

Sulfonamides were among the first broadly effective synthetic antimicrobials and paved the way for the modern antibiotic revolution.[1] Their core mechanism of action involves competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of folate, a vitamin essential for DNA synthesis and bacterial replication.[1][3] This bacteriostatic action effectively halts microbial growth, allowing the host's immune system to clear the infection.[3]

However, the extensive use of sulfonamides has led to widespread bacterial resistance, diminishing their clinical utility.[4] This challenge necessitates the exploration of novel derivatives that can overcome existing resistance mechanisms. The benzenesulfonamide scaffold offers a versatile platform for chemical modification. Alterations to the phenyl ring and the sulfonamide nitrogen can significantly impact the compound's physiochemical properties and biological activity. The introduction of a 2-methoxy group, for instance, is a strategic modification intended to explore its effects on potency, selectivity, and pharmacokinetic properties. This guide will delve into the methodologies used to quantify antibacterial efficacy and analyze the structure-activity relationships (SAR) that govern the performance of these derivatives.

Comparative Efficacy Analysis: A Data-Driven Approach

The primary metrics for quantifying the in vitro efficacy of an antibacterial agent are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after incubation for a specified period.[3][6]

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal (killing) activity, whereas a higher ratio suggests bacteriostatic (growth-inhibiting) activity.[7]

Structure-Activity Relationship (SAR) Insights

While specific comparative data for a series of 2-Methoxybenzenesulfonamide derivatives is not extensively published, we can analyze data from closely related structures to understand the principles of SAR in this class. The following table presents MIC and MBC data for a series of synthesized 2,4,6-trimethylbenzenesulfonyl hydrazones, which serve as an excellent illustrative example.

Table 1: In Vitro Antibacterial Activity (MIC/MBC in µg/mL) of 2,4,6-Trimethylbenzenesulfonyl Hydrazone Derivatives

Compound IDR-Substituent on AldehydeS. aureus ATCC 25923 (MIC/MBC)S. epidermidis ATCC 12228 (MIC/MBC)E. faecalis ATCC 29212 (MIC/MBC)
7 2-hydroxy15.62 / 31.2531.25 / 62.515.62 / 31.25
22 2,4-dihydroxy7.81 / 15.6215.62 / 31.2515.62 / 31.25
23 2,5-dihydroxy7.81 / 15.6215.62 / 31.2515.62 / 31.25
24 2,3-dihydroxy7.81 / 15.6215.62 / 31.257.81 / 15.62
25 3,4-dihydroxy7.81 / 15.6215.62 / 31.2515.62 / 31.25

Data is representative and adapted from Cieplik et al., Molecules, 2021.[8]

Analysis of the Data: From this illustrative dataset, several SAR trends can be observed:

  • Effect of Hydroxylation: The presence of hydroxyl (-OH) groups on the phenyl aldehyde ring appears crucial for activity against the tested Gram-positive strains.

  • Potency Enhancement: Increasing the number of hydroxyl groups from one (Compound 7 ) to two (Compounds 22-25 ) generally enhances the antibacterial potency, lowering the MIC value from 15.62 µg/mL to 7.81 µg/mL against S. aureus.[8]

  • Bactericidal vs. Bacteriostatic: For most of the active compounds, the MBC is twice the MIC, resulting in an MBC/MIC ratio of 2. This indicates that these compounds exhibit bactericidal activity against the tested strains.

This type of analysis is critical for drug development. It allows researchers to identify key chemical motifs responsible for antibacterial action and guides the synthesis of more potent and selective future derivatives. A systematic study of 2-methoxybenzenesulfonamides would similarly involve synthesizing a library of compounds with varying substituents at other positions to build a comprehensive SAR profile.

Standardized Experimental Protocols

To ensure data is reproducible and comparable across different studies, standardized testing methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[1][2][4]

Broth Microdilution Method for MIC Determination (CLSI M07)

This protocol describes the determination of MIC values using a 96-well microtiter plate format, which is efficient for screening multiple compounds.

Causality Behind Choices:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it has good batch-to-batch reproducibility, is low in sulfonamide antagonists, and supports the growth of most common non-fastidious pathogens.

  • Inoculum Density: A standardized inoculum of ~5 x 10⁵ CFU/mL is critical. A lower density might overestimate susceptibility, while a higher density can lead to falsely elevated MICs. The 0.5 McFarland standard provides a reliable visual reference for achieving the correct starting bacterial concentration.[7]

  • Controls: The inclusion of a positive control (no drug) validates that the bacteria can grow under the assay conditions, while a negative/sterility control (no bacteria) ensures the medium is not contaminated.

Step-by-Step Protocol:

  • Prepare Compound Stock: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Prepare Microtiter Plate: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the compound stock solution to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10 to ensure all wells have a final volume of 100 µL. This creates a concentration gradient of the test compound.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium (e.g., S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is now 200 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest compound concentration in which there is no visible turbidity (growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a logical extension of the MIC assay and is performed to determine if a compound is bactericidal or bacteriostatic.

Step-by-Step Protocol:

  • Select Wells: Following the MIC determination, select the well corresponding to the MIC and at least two wells with higher concentrations that showed no visible growth.

  • Subculturing: From each selected well, aspirate a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies (CFUs) that have grown from each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.[3][6][9]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for MIC and MBC determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare Compound Stock (in DMSO) a1 Perform 2-Fold Serial Dilution p1->a1 p2 Prepare Bacterial Inoculum (0.5 McFarland Standard) a2 Inoculate Wells with Bacterial Suspension p2->a2 p3 Prepare 96-Well Plate (CAMHB) p3->a1 a1->a2 a3 Incubate Plate (35°C, 18-24h) a2->a3 r1 Visually Inspect for Turbidity (Growth) a3->r1 r2 Determine MIC: Lowest concentration with no visible growth r1->r2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MBC_Workflow cluster_start Starting Point cluster_plating Subculturing cluster_result Result s1 Completed MIC Plate (No visible growth in MIC well & higher conc.) p1 Select Wells: MIC, MICx2, MICx4 s1->p1 p2 Plate 10µL Aliquot from each selected well onto drug-free agar p1->p2 p3 Incubate Agar Plates (35°C, 18-24h) p2->p3 r1 Count Colonies (CFU) p3->r1 r2 Determine MBC: Lowest concentration with ≥99.9% killing r1->r2

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Interpretation and Future Directions

The development of novel benzenesulfonamide derivatives is a vital strategy in the ongoing battle against antimicrobial resistance. The illustrative data on hydrazone derivatives underscores the profound impact that even subtle structural modifications can have on antibacterial efficacy.[8] The addition of electron-withdrawing or electron-donating groups, such as the 2-methoxy group, can alter the electronic distribution and steric profile of the molecule, potentially enhancing its binding affinity to the target DHPS enzyme or improving its ability to penetrate the bacterial cell wall.[10][11]

Future research should focus on the systematic synthesis and evaluation of this compound derivatives. By creating a library of compounds with diverse substitutions at other positions on the phenyl ring (e.g., positions 4 and 5) and on the amide nitrogen, a comprehensive SAR can be established. This will enable the rational design of next-generation sulfonamides with improved potency against drug-resistant pathogens, including problematic species such as Methicillin-resistant Staphylococcus aureus (MRSA). Subsequent studies should also include cytotoxicity assays against mammalian cell lines to ensure the selective toxicity of promising lead compounds.

References

A Comparative Guide to the Validation of 2-Methoxybenzenesulfonamide Derivatives as Tamsulosin Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth analysis of the synthetic pathways and validation protocols for Tamsulosin, with a specific focus on the role of 2-methoxybenzenesulfonamide derivatives as key precursors. We will explore the predominant synthetic route, compare it with viable alternatives, and detail the rigorous analytical validation required to ensure the purity, identity, and quality of the final Active Pharmaceutical Ingredient (API). This document is intended to serve as a practical resource, blending established chemical principles with actionable experimental protocols to support drug development and manufacturing professionals.

Introduction: The Significance of Tamsulosin and Its Chiral Precursor

Tamsulosin is a selective α1A-adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH).[1][2][3] Its therapeutic efficacy is critically dependent on its stereochemistry; the (R)-enantiomer is the active moiety, while the (S)-enantiomer is significantly less active.[2][4] Consequently, the stereospecific synthesis of (R)-Tamsulosin is a primary objective in its manufacturing process to ensure both potency and patient safety.

The molecular backbone of Tamsulosin is a this compound structure. The pivotal step in its synthesis is the formation and utilization of the chiral intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[1][5] The validation of this precursor is paramount, as its purity directly dictates the quality and yield of the final Tamsulosin API.[1] This guide will dissect the synthesis and validation of this crucial building block.

The Primary Synthetic Pathway: From Ketone to Chiral Amine

A robust and widely adopted industrial synthesis of Tamsulosin begins not with the simple this compound, but with a functionalized ketone derivative, (4-methoxy-3-sulfamoylphenyl)acetone. This approach provides a strategic handle for introducing the chiral amine center.

The synthesis can be logically divided into three core stages:

  • Reductive Amination: Formation of a racemic secondary amine.

  • Chiral Resolution: Separation of the desired (R)-enantiomer from the racemic mixture.

  • Coupling and Final Salt Formation: Alkylation of the chiral amine to yield Tamsulosin base, followed by conversion to the hydrochloride salt.

The causality behind this strategy is rooted in efficiency and control. Introducing the chiral center via resolution of a racemic intermediate is often more scalable and cost-effective than a purely asymmetric synthesis, although the latter is also a viable but often more complex alternative.

Logical Workflow for Tamsulosin Synthesis

G cluster_0 Stage 1: Racemic Amine Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Tamsulosin Formation A (4-methoxy-3-sulfamoylphenyl)acetone C Racemic (±)-5-[2-(N-benzylamino)propyl]-2-methoxybenzenesulfonamide A->C Reductive Amination (e.g., NaBH4, Methanol) B Benzylamine B->C E Diastereomeric Salt Precipitation C->E D Dibenzoyl-(D)-tartaric acid D->E Resolving Agent F (R)-5-[2-(N-benzylamino)propyl]-2-methoxybenzenesulfonamide E->F Liberation of free amine (e.g., NH4OH) I (R)-Tamsulosin Base F->I Alkylation & Catalytic Hydrogenation (e.g., Pd/C) G 2-(2-ethoxyphenoxy)ethyl bromide G->I H Debenzylation & Coupling J Tamsulosin HCl I->J HCl Salt Formation

Caption: Primary industrial synthesis route for Tamsulosin HCl.

Experimental Protocol: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This protocol synthesizes insights from established literature to provide a representative procedure.[6]

Part A: Synthesis of Racemic (±)-5-[2-(N-benzylamino)propyl]-2-methoxybenzenesulfonamide hydrochloride

  • Reaction Setup: To a 500 mL flask, add (4-methoxy-3-sulfamoylphenyl)acetone (18 g, 0.074 mol), methanol (200 mL), and benzylamine (7.92 g, 0.074 mol).

  • Imine Formation: Reflux the mixture for 2 hours. The ketone and amine will condense to form an imine intermediate.

  • Reduction: Cool the mixture to 35-40°C. In a separate vessel, prepare a solution of sodium borohydride (2.74 g, 0.074 mol) in methanol (30 mL) with 1 mL of 40% sodium hydroxide. Add this reducing agent dropwise to the reaction mixture. Causality: The basic solution stabilizes the NaBH4, allowing for controlled reduction of the imine to the secondary amine.

  • Workup: Stir for 2 hours. Add 100 mL of water and evaporate the methanol under reduced pressure.

  • Extraction: Extract the residual aqueous solution with methyl isobutyl ketone (1 x 40 mL, 2 x 25 mL).

  • Salt Formation: Combine the organic phases, dry over sodium sulfate, and filter. Acidify the filtrate to pH 1 with ethanolic hydrochloric acid.

  • Isolation: Stir the precipitated crystal suspension at 8-10°C for 30 minutes. Filter, wash with methyl isobutyl ketone, and dry to yield the racemic hydrochloride salt.

Part B: Chiral Resolution and Final Coupling (Conceptual Steps)

  • Diastereomeric Salt Formation: The racemic benzyl-protected amine is resolved using a chiral acid, such as dibenzoyl-(D)-tartaric acid, in a methanol/water system.[6] The less soluble diastereomeric salt precipitates out upon cooling.

  • Liberation of Chiral Amine: The isolated salt is treated with a base (e.g., ammonium hydroxide) to liberate the optically pure (R)-enantiomer of the N-benzylated amine.[6]

  • Coupling and Deprotection: The chiral amine is then reacted with 2-(2-ethoxyphenoxy)ethyl bromide. The final step involves the removal of the benzyl protecting group via catalytic hydrogenation to yield Tamsulosin base, which is then converted to its hydrochloride salt.[6][7]

Comparative Analysis of Alternative Synthetic Routes

While the resolution-based method is common, other strategies exist, each with distinct advantages and disadvantages. The choice of route in a commercial setting is a multifactorial decision based on cost, efficiency, regulatory acceptance, and environmental impact.

Synthetic Route Key Precursor(s) Core Principle Advantages Disadvantages Typical Overall Yield
Classical Resolution (4-methoxy-3-sulfamoylphenyl)acetone, BenzylamineFormation of a racemic mixture followed by diastereomeric salt resolution.[6]Well-established, scalable, uses common reagents.Theoretical max yield of 50% for the desired enantiomer, requires recycling of resolving agent and unwanted enantiomer.~40-55%
Asymmetric Synthesis D-Alanine, MethoxybenzeneFriedel-Crafts reaction using a chiral starting material to set the stereocenter directly.[5][8]Avoids resolution steps, potentially higher theoretical yield.May require more expensive chiral starting materials and catalysts, potentially more complex reaction steps.~60-70%
Chemoenzymatic Synthesis Ketone precursor (e.g., 5-acetonyl-2-methoxybenzenesulfonamide)Use of enzymes (e.g., transaminases) for stereoselective conversion of a prochiral ketone to the desired chiral amine.[2][3]High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly ("green chemistry").Enzyme cost and stability can be a factor, requires specialized biochemical expertise and equipment.~49% (reported for a specific pathway)[2]

Validation of this compound Precursors and Tamsulosin API

Validation is a mandatory regulatory requirement to provide documented evidence that a process will consistently produce a product meeting its predetermined specifications and quality attributes.[9][10] For Tamsulosin, this involves rigorous testing of the key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, and the final API.

The validation framework is guided by the principles outlined by the FDA and the International Council for Harmonisation (ICH).[11][12] A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the cornerstone of this process.[13][14]

Analytical Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Select HPLC Method (e.g., RP-HPLC) B Optimize Parameters (Column, Mobile Phase, Wavelength) A->B C Specificity (Peak Purity, Resolution) B->C D Linearity & Range E Accuracy (% Recovery) F Precision (Repeatability, Intermediate) G LOD & LOQ H Robustness I System Suitability J Routine QC Testing (Precursor & API) I->J K Stability Studies J->K L Impurity Profiling J->L

Caption: Workflow for analytical method validation.

Protocol: Validation of Chiral Purity by RP-HPLC

This protocol is a representative example for determining the chiral purity of the key intermediate, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, a critical quality control step.[4]

  • Chromatographic System:

    • HPLC System: Agilent 1200 series or equivalent with UV detector.

    • Column: Chiral stationary phase column, such as a Crownpak CR(+) column. Causality: This type of column contains a chiral crown ether capable of forming diastereomeric complexes with the primary amine of the analyte, allowing for the separation of enantiomers.

    • Mobile Phase: Perchloric acid buffer adjusted to pH 1.0.

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 226 nm. Rationale: This wavelength corresponds to a high absorbance region for the benzene sulfonamide chromophore, ensuring high sensitivity.

    • Column Temperature: 30°C.

  • Preparation of Solutions:

    • Analyte Solution: Prepare a 1.0 mg/mL solution of the R-(-)-5-[2-APMBS] bulk drug sample in the mobile phase.

    • Racemic Standard: Prepare a 1.0 mg/mL solution of the racemic (R/S)-5-[2-APMBS] mixture to verify peak identification and resolution.

    • (S)-Enantiomer Spiked Solution: Prepare a solution of the R-enantiomer spiked with a known, low concentration (e.g., 0.15%) of the S-enantiomer to determine accuracy and quantitation limits.

  • Validation Parameters:

    • Specificity: Inject the R-enantiomer, S-enantiomer, and a placebo (synthesis starting materials and reagents). The method must demonstrate that there are no interfering peaks at the retention times of the two enantiomers. The resolution between the R and S peaks should be >1.5.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the S-enantiomer that can be reliably detected and quantified. This is typically established using signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). For the S-enantiomer, the LOD and LOQ might be found to be around 0.08 µg/mL and 0.16 µg/mL, respectively.[4]

    • Linearity: Prepare a series of solutions of the S-enantiomer over a concentration range (e.g., from LOQ to 0.5% of the analyte concentration). Plot peak area versus concentration; the correlation coefficient (r²) should be ≥0.999.

    • Accuracy: Analyze the spiked sample at multiple levels (e.g., 50%, 100%, and 150% of the target impurity concentration). The recovery of the S-enantiomer should be within 98-102%.

    • Precision:

      • Repeatability: Perform six replicate injections of the same sample. The relative standard deviation (RSD) of the peak area for the S-enantiomer should be <5%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be within acceptable limits.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase by ±0.1, column temperature by ±2°C, flow rate by ±0.05 mL/min) and assess the impact on resolution and quantification. The results should remain unaffected, demonstrating the method's reliability.

Conclusion

The validation of this compound derivatives as precursors for Tamsulosin is a critical, multi-faceted process that underpins the safety and efficacy of the final drug product. The predominant synthetic route, involving the resolution of a racemic amine, offers a scalable and reliable method for producing the required (R)-enantiomer. However, alternative chemoenzymatic and asymmetric syntheses present compelling advantages in terms of efficiency and environmental impact and should be considered in modern process development.

Regardless of the synthetic route chosen, a rigorous validation protocol, anchored by a stability-indicating HPLC method, is non-negotiable. By systematically validating the analytical procedures for specificity, linearity, accuracy, precision, and robustness, drug manufacturers can ensure that the key chiral precursor meets the stringent purity requirements necessary for producing high-quality Tamsulosin, thereby safeguarding public health and complying with global regulatory standards.

References

A Comparative Analysis of Sulfonamides for the Treatment of Urinary Tract Infections: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Urinary tract infections (UTIs) represent one of the most common classes of bacterial infections, posing a significant burden on healthcare systems worldwide. While a variety of antimicrobial agents are available, the sulfonamide class of antibiotics has historically been a cornerstone of UTI treatment.[1] These synthetic antimicrobials function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This bacteriostatic action effectively halts bacterial growth and replication.[2] However, the emergence of widespread resistance has complicated their clinical use, necessitating a careful and evidence-based approach to their application.[1]

This guide provides a comparative study of three key sulfonamides used in the treatment of UTIs: sulfamethoxazole, sulfisoxazole, and sulfadiazine. We will delve into their comparative in vitro efficacy against common uropathogens, examine their pharmacokinetic and pharmacodynamic profiles, and provide a detailed overview of their respective adverse effect profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and the development of new therapies for UTIs.

Mechanism of Action and Resistance

Sulfonamides exert their bacteriostatic effect by acting as structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway. By competitively inhibiting DHPS, sulfonamides disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids.[2] This disruption ultimately inhibits bacterial growth and proliferation.[2] To enhance their efficacy, sulfonamides are often combined with trimethoprim, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase, leading to a synergistic and often bactericidal effect.

Bacterial resistance to sulfonamides is a significant clinical challenge and primarily occurs through two main mechanisms:

  • Alterations in the target enzyme: Mutations in the chromosomal folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides while still being able to bind to PABA.

  • Acquisition of resistance genes: Bacteria can acquire plasmid-encoded genes (sul1, sul2, and sul3) that produce alternative, sulfonamide-resistant forms of DHPS. This horizontal gene transfer is a major contributor to the rapid spread of sulfonamide resistance among uropathogens.

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cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Mechanism of Action & Resistance PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Figure 1: Simplified diagram of the folic acid synthesis pathway and the sites of action for sulfonamides and trimethoprim.

Comparative In Vitro Efficacy

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit 90% of isolates, is a particularly useful metric for comparing the activity of different antibiotics against a population of a specific bacterial species.

While comprehensive, direct comparative studies of sulfamethoxazole, sulfisoxazole, and sulfadiazine against a wide panel of recent uropathogens are limited, the available data, primarily on sulfamethoxazole (often in combination with trimethoprim), indicate variable efficacy depending on the pathogen.

UropathogenSulfamethoxazole (Trimethoprim-Sulfamethoxazole) MIC90 (µg/mL)Sulfisoxazole MIC90 (µg/mL)Sulfadiazine MIC90 (µg/mL)
Escherichia coli>64[3]Data not readily availableData not readily available
Klebsiella pneumoniae>32/608 (TMP/SMX)Data not readily availableData not readily available
Proteus mirabilisGenerally susceptible, but with higher MICs than for E. coli[4][5]Data not readily availableData not readily available
Enterococcus faecalisIntrinsically Resistant[6]Intrinsically Resistant[6]Intrinsically Resistant[6]
Note: Data for sulfamethoxazole is often presented for the combination product trimethoprim-sulfamethoxazole (TMP-SMX). Direct, recent, and comparative MIC90 values for individual sulfonamides against a comprehensive panel of uropathogens are not consistently available in the reviewed literature.

Resistance rates to trimethoprim-sulfamethoxazole among E. coli, the most common uropathogen, are high in many regions, often exceeding the 20% threshold at which empirical use is no longer recommended.[2] This underscores the importance of antimicrobial susceptibility testing to guide therapeutic decisions. Enterococcus faecalis is intrinsically resistant to sulfonamides because it can utilize exogenous folate, bypassing the metabolic block imposed by these drugs.[6] For Proteus mirabilis, while generally considered susceptible, higher MICs for trimethoprim have been observed compared to E. coli, which may impact treatment success.[4]

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic properties of a drug, which include its absorption, distribution, metabolism, and excretion, are crucial for ensuring that adequate concentrations reach the site of infection. For UTIs, high urinary concentrations of the active drug are particularly important.

ParameterSulfamethoxazoleSulfisoxazoleSulfadiazine
Absorption Well-absorbed orally[7]Well-absorbed orallyRapidly absorbed orally[8]
Protein Binding ~70%~85%38-55%[9]
Half-life 10-12 hours[10]4.6-7.8 hours10-17 hours[8][9]
Metabolism Primarily hepatic (acetylation and glucuronidation)Primarily hepatic (acetylation)Hepatic (acetylation)[7]
Excretion Primarily renal[7]Primarily renalPrimarily renal[7][8]
Urinary Concentration High[7]HighSignificantly higher free drug excretion than SMX[7]

A comparative pharmacokinetic study in human volunteers demonstrated that sulfadiazine had significantly higher urinary excretion of the free, unmetabolized drug compared to sulfamethoxazole.[7] This suggests that sulfadiazine may achieve more effective antibacterial concentrations in the urine, making it a potentially more effective option for UTIs.[7] Another study comparing the pharmacokinetics of sulfadiazine and sulfamethoxazole in combination with trimethoprim found that in the context of renal impairment, the half-life of total sulfamethoxazole becomes significantly longer than that of trimethoprim, while the half-life of sulfadiazine remains more closely matched.[8] This could have implications for dosing adjustments in patients with kidney disease. The distribution volume of sulfadiazine is also closer to that of trimethoprim than sulfamethoxazole is.[8]

Comparative Adverse Effect Profiles

The clinical utility of any drug is also determined by its safety and tolerability. Sulfonamides as a class are associated with a range of potential adverse effects, with hypersensitivity reactions being of particular concern.

Adverse EffectSulfamethoxazoleSulfisoxazoleSulfadiazine
Gastrointestinal Nausea, vomiting, diarrhea, loss of appetite[4][11]Nausea, vomiting, diarrhea, anorexia[1][12]Nausea, vomiting, diarrhea[3]
Dermatologic Skin rash, itching, Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN)[2][11]Rash, pruritus, SJS, TEN[13][14]Skin rash, SJS, TEN[3][15]
Hematologic Agranulocytosis, aplastic anemia, thrombocytopenia[11]Agranulocytosis, aplastic anemia, thrombocytopenia[12]Agranulocytosis, aplastic anemia, hemolytic anemia[16]
Renal Crystalluria, interstitial nephritis[13]Crystalluria[13]Crystalluria, changes in urine output[3]
Hypersensitivity Allergic reactions, anaphylaxis[11]Anaphylaxis, serum sickness[1]Allergic reactions, hives, swelling[17]

While many of the adverse effects are common across the class, the incidence and severity can vary between individual drugs. A study comparing adverse reactions to sulfisoxazole, sulfamethoxazole, and nitrofurantoin found differences in the specific reaction rates.[18] Severe and potentially life-threatening skin reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis are rare but have been associated with sulfonamide use.[2][12][16] Hematologic toxicities, although uncommon, can also be serious.[11][12][16] To minimize the risk of crystalluria, it is important to maintain adequate hydration during treatment with any sulfonamide.[17]

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate determination of antimicrobial susceptibility is paramount for guiding appropriate antibiotic therapy and for surveillance of resistance trends. The two most widely used methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Kirby-Bauer disk diffusion.

Broth Microdilution for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits growth.

Step-by-Step Methodology:

  • Prepare Antibiotic Stock Solutions: Accurately weigh and dissolve the sulfonamide powder in an appropriate solvent to create a high-concentration stock solution.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the uropathogen and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculate the Microtiter Plate: Dilute the standardized bacterial suspension in CAMHB and add a standardized volume to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

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Figure 2: Workflow for Broth Microdilution MIC Testing.

Kirby-Bauer Disk Diffusion

This method involves placing paper disks impregnated with a specific concentration of an antibiotic onto the surface of an agar plate that has been uniformly inoculated with the test bacterium. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is then measured and interpreted using standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: As described for the broth microdilution method, prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculate Agar Plate: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Apply Antibiotic Disks: Aseptically place the sulfonamide-impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure and Interpret Zones of Inhibition: After incubation, measure the diameter of the zones of no growth around each disk in millimeters. Compare these measurements to the interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine the susceptibility category.

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Figure 3: Workflow for Kirby-Bauer Disk Diffusion Testing.

Conclusion

The selection of an appropriate sulfonamide for the treatment of urinary tract infections requires a comprehensive understanding of their comparative efficacy, pharmacokinetic properties, and potential for adverse effects. While sulfamethoxazole, often in combination with trimethoprim, has been widely used, the pharmacokinetic advantages of sulfadiazine, particularly its higher urinary excretion of active drug, suggest it may be a more effective option for UTIs.[7] However, the high rates of resistance to sulfonamides among common uropathogens necessitate that treatment decisions be guided by antimicrobial susceptibility testing.

For researchers and drug development professionals, this comparative analysis highlights the need for continued surveillance of resistance patterns and for the development of novel antimicrobial agents or strategies to overcome existing resistance mechanisms. The detailed experimental protocols provided herein offer a standardized approach for the in vitro evaluation of new and existing sulfonamides, ensuring the generation of robust and comparable data to inform future therapeutic advancements in the management of urinary tract infections.

References

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Chiral Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, chiral sulfonamides represent a class of molecules with immense therapeutic potential, acting as crucial building blocks in antivirals, carbonic anhydrase inhibitors, and various other pharmaceuticals.[1] The stereochemistry of these compounds is not a trivial detail; it is fundamental to their pharmacological and toxicological profiles.[2] Consequently, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable step in synthesis, quality control, and regulatory submission.

This guide provides an in-depth comparison of the principal analytical techniques for determining the ee of chiral sulfonamide derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present comparative data, and offer field-proven insights to help you select and implement the most effective strategy for your specific analytical challenge.

The Analytical Imperative: Why Enantiomeric Purity Matters

Enantiomers, non-superimposable mirror-image isomers, often exhibit starkly different biological activities. One enantiomer may be the active pharmaceutical ingredient (API), while the other could be inactive, less active, or even contribute to toxicity. Regulatory bodies worldwide mandate strict control over the stereochemical purity of chiral drugs. Therefore, robust and reliable analytical methods are essential to ensure patient safety and drug efficacy.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely considered the gold standard for ee determination due to its robustness, versatility, and the vast array of commercially available chiral stationary phases (CSPs).[2] The foundational principle is the differential interaction between the enantiomers and the CSP, leading to different retention times and, thus, separation.[2]

The "Workhorse" CSPs: Polysaccharide Derivatives

For sulfonamides, as with many other chiral compounds, polysaccharide-based CSPs are the most successful and versatile.[3][4] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[5]

  • Mechanism of Separation: Chiral recognition on these phases is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3][6] The sulfonamide's -SO2NH- group, aromatic rings, and chiral center can all participate in these interactions. The rigid, helical structure of the polysaccharide polymer creates chiral grooves or cavities where one enantiomer fits more favorably, leading to a longer retention time.[5][7]

  • Coated vs. Immobilized Phases:

    • Coated CSPs (e.g., Chiralcel® OD, Chiralpak® AD): The chiral selector is physically adsorbed onto the silica. While highly effective, they have limitations on the types of solvents that can be used ("prohibited solvents" like THF, DCM, ethyl acetate can strip the coating).[4]

    • Immobilized CSPs (e.g., Chiralpak® IA, IB, IC): The selector is covalently bonded to the silica. This provides exceptional robustness, allowing for the use of a much wider range of solvents and enabling more flexible method development.[4]

Experimental Protocol: Chiral HPLC for a Sulfonamide Derivative

This protocol outlines a typical method development workflow for a novel chiral sulfonamide.

Objective: To achieve baseline separation (Resolution, Rs > 1.5) of the enantiomers.

1. Column Screening (The Initial Litmus Test):

  • Rationale: There is no universal chiral column.[8] Screening a small, diverse set of columns is the most efficient starting point. For sulfonamides, a good primary screen includes both cellulose-based and amylose-based columns.
  • Procedure:
  • Prepare a 1 mg/mL solution of the racemic sulfonamide in the mobile phase.
  • Screen on columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based).[9][10]
  • Use a generic mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol.[11]
  • For sulfonamides, which can be acidic, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape.[11]
  • Run the screen at a flow rate of 1 mL/min with UV detection at a suitable wavelength (e.g., 226 nm).[12]

2. Method Optimization:

  • Rationale: If partial separation is observed, the resolution can be improved by systematically adjusting chromatographic parameters.
  • Procedure:
  • Mobile Phase Composition: Adjust the ratio of alkane to alcohol. Decreasing the alcohol percentage generally increases retention and can improve resolution, but also lengthens the analysis time.
  • Alcohol Choice: The type of alcohol (methanol, ethanol, isopropanol) can dramatically alter selectivity. If isopropanol doesn't yield separation, test ethanol.
  • Temperature: Adjusting the column temperature (e.g., between 15°C and 40°C) can affect the thermodynamics of the chiral recognition process, sometimes reversing the elution order or improving resolution.[7]

3. Enantiomeric Excess (ee) Calculation:

  • Formula: Once a satisfactory separation is achieved, the ee is calculated from the peak areas of the two enantiomers.
  • % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100[13]

G cluster_eval Evaluation & Optimization cluster_quant Quantification prep Dissolve Racemic Sulfonamide (1 mg/mL in Mobile Phase) hplc HPLC System (Pump, Injector, Column Oven, UV Detector) prep->hplc screen Inject on CSPs (e.g., Chiralpak AD, Chiralcel OD) mobile_phase Mobile Phase: Hexane/IPA (90/10) + 0.1% TFA eval Evaluate Chromatogram (Rs > 1.5?) screen->eval hplc->screen no No eval->no yes Yes eval->yes optimize Optimize: - Mobile Phase Ratio - Alcohol Type - Temperature no->optimize quant Integrate Peak Areas Calculate % ee yes->quant optimize->screen

Method 2: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening and preparative separations.[2][9] It uses a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase.

The SFC Advantage for Sulfonamides
  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster separations than HPLC, often reducing analysis times from over 10 minutes to under 5 minutes without sacrificing resolution.[8][14][15]

  • "Green" Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[14]

  • Enhanced Selectivity: For some compounds, the unique environment of the SFC mobile phase can lead to different and sometimes better chiral recognition compared to HPLC on the same column.[8][16] A study on new sulfonamide derivatives found that SFC provided higher enantioresolutions per unit of time compared to HPLC.[9][10]

Experimental Protocol: Chiral SFC

Objective: Rapid and efficient baseline separation of sulfonamide enantiomers.

1. Initial Screening:

  • Rationale: The same polysaccharide CSPs used in HPLC are dominant in SFC.[14] The screening approach is similar but leverages SFC's speed.
  • Procedure:
  • Prepare a 1 mg/mL solution of the racemic sulfonamide in an alcohol co-solvent (e.g., methanol).
  • Use the same column set as in the HPLC screen (e.g., Chiralpak® AD, Chiralcel® OD).
  • The mobile phase consists of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol). A typical starting gradient might be 5% to 40% methanol over 5 minutes.
  • Set the Automated Back Pressure Regulator (ABPR) to a standard pressure (e.g., 150 bar).
  • Set the column temperature to 40°C.

2. Method Optimization:

  • Rationale: Fine-tuning the parameters can convert a partial separation into a baseline-resolved one.
  • Procedure:
  • Co-solvent: The choice and percentage of the alcohol co-solvent is the most powerful parameter for adjusting retention and selectivity in SFC.[14]
  • Pressure and Temperature: These parameters affect the density and solvating power of the CO2, providing another level of control over the chromatography.[8]
  • Additive: As with HPLC, adding a small amount of an acid (TFA) or base (diethylamine) can dramatically improve the peak shape of acidic or basic analytes.

G cluster_eval Evaluation & Optimization cluster_quant Quantification prep Dissolve Racemic Sulfonamide (1 mg/mL in Co-solvent) sfc_system SFC System (CO2 Pump, Co-solvent Pump, Injector, Column Oven, BPR, Detector) prep->sfc_system screen Inject on CSPs sfc_system->screen mobile_phase Mobile Phase: CO2 + Alcohol Co-solvent (Gradient) eval Evaluate Separation screen->eval optimize Optimize: - Co-solvent % - Pressure (BPR) - Temperature eval->optimize If Rs < 1.5 quant Calculate % ee eval->quant If Rs > 1.5 optimize->screen

Method 3: NMR Spectroscopy with Chiral Auxiliaries

While chromatography is the dominant technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct, non-separative approach. This method relies on a chiral auxiliary—either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA)—to induce a chemical shift difference between the enantiomers.

  • Chiral Solvating Agents (CSAs): These form transient, diastereomeric complexes with the enantiomers in solution. This complexation alters the magnetic environment of nearby protons, leading to separate signals in the ¹H NMR spectrum. The ee is determined by integrating these distinct signals.

  • Chiral Derivatizing Agents (CDAs): The enantiomers are covalently reacted with a chiral reagent to form stable diastereomers.[8] These diastereomers have different physical properties and will naturally exhibit distinct signals in the NMR spectrum.[17] This method is highly accurate but requires the derivatization reaction to go to completion without any kinetic resolution.

When to Consider NMR

NMR is less sensitive than chromatographic methods and typically requires a higher sample concentration.[2][17] However, it is an invaluable orthogonal technique for:

  • Confirming results from HPLC or SFC.

  • Cases where a suitable chromatographic method cannot be developed.

  • Providing absolute quantification without the need for a response factor correction, as NMR is inherently quantitative.

Comparative Performance Analysis

The choice of method depends heavily on the specific goals of the analysis, such as throughput, solvent cost, and the required level of sensitivity.

ParameterChiral HPLCChiral SFCChiral NMR Spectroscopy
Primary Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential partitioning with a CSP using a supercritical fluid mobile phaseFormation of diastereomeric complexes/adducts in solution
Typical Analysis Time 10 - 30 minutes[2]< 10 minutes[15]5 - 20 minutes (plus reaction time for CDA)
Resolution (Rs) Good to Excellent (typically > 1.5)[2]Excellent, often higher per unit time than HPLC[9][10]N/A (based on signal separation, Δδ)
Sensitivity (LOQ) High (ng/mL to µg/mL range)[2]High, comparable to HPLCLower (typically requires mg of sample)[17]
Solvent Consumption High (organic solvents)Very Low (primarily CO2)[14]Low (deuterated solvents)
Best For... Universal, robust QC, method development for diverse compoundsHigh-throughput screening, preparative separation, "green" chemistryOrthogonal confirmation, absolute quantification, when chromatography fails
Key Consideration Wide availability of columns and established methods[11]Requires specialized instrumentation; can offer superior selectivityLess sensitive; potential for reaction issues with CDAs

Conclusion: An Integrated Approach

For the rigorous determination of enantiomeric excess in chiral sulfonamide derivatives, Chiral HPLC remains the foundational and most versatile technique. Its robustness and the breadth of available stationary phases make it the primary choice for most quality control laboratories.

However, for laboratories focused on high-throughput screening, process optimization, or sustainable practices, Chiral SFC offers compelling advantages in speed and reduced solvent waste, often with superior or complementary selectivity.[8][9]

Finally, NMR spectroscopy serves as an essential orthogonal tool. While not a high-throughput method, its ability to provide absolute quantification without a separation step makes it invaluable for validating primary chromatographic results and for investigating challenging cases.

By understanding the principles, performance characteristics, and experimental workflows of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions, ensuring the stereochemical integrity and quality of these vital pharmaceutical compounds.

References

A Senior Application Scientist's Guide to the Structural Elucidation of N-(aroyl)-arylsulfonamides: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional architecture of N-(aroyl)-arylsulfonamides is paramount. This class of compounds is a cornerstone in medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[1][2][3][4] Their biological activity is intrinsically linked to their structure, making rigorous structural analysis a critical step in the development of novel therapeutics.[5][6]

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of N-(aroyl)-arylsulfonamides, with a primary focus on single-crystal X-ray crystallography. We will explore not only the protocol but the causality behind the experimental choices, offering insights gleaned from years of practical application. This document is designed to be a self-validating system, grounding its protocols in established scientific principles and authoritative references.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[7][8] It provides unparalleled, high-resolution data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This technique is indispensable for understanding the subtle conformational features and intermolecular interactions that govern the physicochemical properties and biological function of N-(aroyl)-arylsulfonamides.

The N-acylsulfonamide functional group, a common bioisostere for carboxylic acids, presents a fascinating area for structural investigation.[1][9] X-ray crystallography allows for the precise characterization of the torsional angles and hydrogen bonding patterns involving the sulfonyl and carbonyl groups, which are crucial for receptor binding and overall molecular conformation.[10]

Experimental Workflow: A Step-by-Step Protocol with Rationale

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Here, we outline a comprehensive, field-proven protocol.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Compound Synthesis & Purification b Solvent Selection & Screening a->b c Crystallization Technique Selection (e.g., Slow Evaporation, Vapor Diffusion) b->c d Crystal Harvesting & Mounting c->d e Mount Crystal on Diffractometer d->e f Data Collection at Cryogenic Temperatures (e.g., 100 K) e->f g X-ray Diffraction Data Acquisition f->g h Data Processing & Reduction g->h i Structure Solution (e.g., Direct Methods) h->i j Structure Refinement (Full-Matrix Least-Squares) i->j k Validation & Deposition (e.g., CCDC) j->k

Caption: Experimental workflow for single-crystal X-ray crystallography analysis.

1. Crystal Growth: The Art and Science

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. The ideal solvent is one in which the compound has moderate solubility. Supersaturation, a prerequisite for crystallization, is then achieved by techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystallization Techniques:

    • Slow Evaporation: A straightforward method where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the concentration and inducing crystallization.

    • Vapor Diffusion: This technique involves placing a concentrated drop of the compound solution in a sealed chamber with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystal growth. This is a highly controlled method that often yields high-quality crystals.

2. Data Collection: Capturing the Diffraction Pattern

  • Instrumentation: Modern single-crystal X-ray diffractometers, such as the Bruker AXS D8 Quest, are typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source and a sensitive detector.[11]

  • Cryo-cooling: Crystals are typically flash-cooled to a low temperature (around 100 K) in a stream of liquid nitrogen.[7] This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher quality diffraction pattern.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7]

3. Structure Solution and Refinement: From Diffraction to 3D Model

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[11]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[7] Software such as SHELXT is commonly used for this step.[11]

  • Structure Refinement: An initial molecular model is built into the electron density map and refined using full-matrix least-squares methods with software like SHELXL.[11] This iterative process refines the atomic coordinates, and thermal parameters to best fit the experimental data.

  • Validation and Deposition: The final structure is validated for geometric and crystallographic reasonability. It is standard practice to deposit the crystallographic data in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility.[11][12][13][14][15][16]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides a definitive solid-state structure, it is not without its limitations. A comprehensive analysis often involves complementary techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state.[8][11][17]Unambiguous and high-resolution structural determination.[7]Requires well-diffracting single crystals, which can be challenging to grow. The determined structure is a static representation in the solid state and may not fully represent the solution-phase conformation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Information about the chemical environment of atoms, connectivity through bonds (COSY, HSQC, HMBC), and through-space interactions (NOESY), providing the 3D structure in solution.[18][19]Provides information about the structure and dynamics in solution, which is often more biologically relevant.[7][20] Does not require crystallization.Structure determination can be complex for larger molecules. Relies on the interpretation of correlations and may not provide the same level of precision for bond lengths and angles as crystallography.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder sample.Information about the crystalline phases present in a bulk sample, unit cell parameters, and crystal purity.[21]Useful for analyzing bulk materials and identifying different polymorphic forms.[22][23]Does not provide detailed atomic coordinates for novel structures.
Computational Modeling (e.g., DFT) Quantum mechanical calculations to predict molecular properties.Theoretical geometries, conformational analysis, interaction energies, and spectroscopic properties.[17][22]Complements experimental data, helps in understanding intermolecular interactions, and can predict properties of yet-to-be-synthesized molecules.[10]The accuracy of the results is dependent on the level of theory and basis set used. It is a theoretical prediction and requires experimental validation.

The Synergy of Crystallography and NMR

The true power in structural elucidation lies in the synergistic use of X-ray crystallography and NMR spectroscopy. Crystallography provides a highly accurate, static picture of the molecule in the solid state, revealing key intermolecular interactions that drive crystal packing.[10][11] NMR, on the other hand, offers a dynamic view of the molecule's conformation in solution, which is often the environment of biological relevance.[7][20]

For N-(aroyl)-arylsulfonamides, discrepancies between the solid-state and solution-phase conformations can be particularly insightful. For instance, the orientation of the aryl rings and the conformation of the sulfonamide linker can be influenced by crystal packing forces. NMR studies can reveal the preferred solution-phase conformation and any dynamic processes, such as restricted rotation around single bonds.

Case Study: Interpreting the Crystal Structure of a Novel N-(aroyl)-arylsulfonamide

The crystal structure of a hypothetical N-(4-fluorobenzoyl)-benzenesulfonamide is depicted below.

Caption: A 2D representation of a hypothetical N-(aroyl)-arylsulfonamide structure.

A detailed crystallographic analysis would reveal:

  • Bond Lengths and Angles: Confirmation of expected geometries, for instance, the tetrahedral arrangement around the sulfur atom.[17]

  • Conformation: The dihedral angles between the two aromatic rings and the conformation of the N-C bond are critical for understanding the molecule's overall shape.

  • Intermolecular Interactions: The crystal packing is often dominated by N-H···O=S hydrogen bonds, forming dimers or extended chains.[11] Additionally, π-π stacking interactions between the aromatic rings can play a significant role in stabilizing the crystal structure.[17] Hirshfeld surface analysis is a powerful computational tool to visualize and quantify these intermolecular contacts.[11]

Conclusion

The structural analysis of N-(aroyl)-arylsulfonamides is a multifaceted endeavor that is best approached with a combination of techniques. While single-crystal X-ray crystallography provides the definitive solid-state structure with unparalleled accuracy, its integration with solution-phase techniques like NMR spectroscopy and computational modeling offers a more complete and biologically relevant understanding of these important molecules. For any researcher in the field of drug discovery and development, a thorough grasp of these analytical methods and their judicious application is not just beneficial, but essential for success.

References

A Comparative Performance Analysis of 2-Methoxybenzenesulfonamide-Derived Monomers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the quest for novel polymers with tailored properties is a continuous endeavor. The incorporation of sulfonamide functionalities into polymer backbones has garnered significant interest due to the unique characteristics these moieties impart, including pH-responsiveness, thermal stability, and potential for post-polymerization modification. This guide provides an in-depth performance evaluation of a monomer conceptually derived from 2-methoxybenzenesulfonamide, benchmarked against established alternatives in polymer synthesis. We will explore the synthetic pathways, polymerization kinetics, and the resultant polymer properties, offering a comprehensive technical comparison supported by experimental data from analogous systems.

Introduction: The Role of Sulfonamides in Advanced Polymer Design

Sulfonamides are a versatile class of organic compounds that have found applications beyond their well-known therapeutic roles. In polymer chemistry, their introduction into a monomer structure can significantly influence the physicochemical properties of the resulting polymer. The presence of the sulfonamide group can enhance thermal stability, alter solubility, and provide sites for further chemical reactions, making these polymers attractive for applications ranging from drug delivery systems to high-performance materials.

This guide focuses on the potential of this compound as a precursor for a novel functional monomer. By transforming this readily available chemical into a polymerizable species, we can investigate the impact of the ortho-methoxy substitution on polymer characteristics.

From Precursor to Polymerizable Monomer: A Synthetic Pathway

This compound, in its native form, lacks a polymerizable functional group. To incorporate it into a polymer chain, it must first be functionalized. A common and effective method is the N-acylation of the sulfonamide nitrogen with acryloyl chloride. This reaction yields a vinyl monomer, N-(2-methoxyphenylsulfonyl)acrylamide, which can then undergo free-radical polymerization.

Synthesis_of_N_acryloyl_2_methoxybenzenesulfonamide cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product This compound This compound Monomer N-(2-methoxyphenylsulfonyl)acrylamide This compound->Monomer + Acryloyl Chloride Acryloyl_chloride Acryloyl_chloride Acryloyl_chloride->Monomer Triethylamine Triethylamine Triethylamine->Monomer Base Solvent_THF THF (Solvent) Solvent_THF->Monomer Environment

Caption: Proposed synthesis of N-(2-methoxyphenylsulfonyl)acrylamide from this compound.

This synthetic step is crucial as it introduces the vinyl group necessary for polymerization while retaining the core sulfonamide structure with the methoxy substituent.

Performance Evaluation in Polymer Synthesis: A Comparative Study

To objectively assess the performance of the this compound-derived monomer, we will compare the properties of its hypothetical polymer with those of polymers synthesized from well-established and structurally related monomers. The chosen alternatives for this comparative analysis are:

  • Polyacrylamide (PAM): A widely used, simple, and non-ionic water-soluble polymer, serving as a baseline.

  • Poly(N-phenylacrylamide) (PNPAM): To evaluate the influence of the phenyl group without the sulfonyl and methoxy substituents.

  • Poly(2-acrylamido-2-methylpropane sulfonic acid) (PAMPS): A common sulfonated monomer to benchmark against a widely used polyelectrolyte.

Experimental Protocols: Free-Radical Polymerization

The following is a generalized protocol for the free-radical polymerization of acrylamide-type monomers, which would be applicable to our proposed monomer and the selected alternatives.

Materials:

  • Monomer (N-(2-methoxyphenylsulfonyl)acrylamide, Acrylamide, N-phenylacrylamide, or AMPS)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Dimethylformamide - DMF, or water for water-soluble monomers)

  • Chain Transfer Agent (optional, for molecular weight control, e.g., dodecanethiol)

  • Nitrogen gas for inerting the reaction vessel.

Procedure:

  • Dissolve the monomer in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a condenser.

  • If a chain transfer agent is used, add it to the solution.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • While maintaining a nitrogen atmosphere, heat the reaction mixture to the desired temperature (typically 60-80 °C).

  • Dissolve the AIBN initiator in a small amount of the solvent and inject it into the reaction flask to initiate polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 4-24 hours).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, diethyl ether).

  • Filter and dry the polymer under vacuum to a constant weight.

Polymerization_Workflow Start Start Monomer_Dissolution Dissolve Monomer in Solvent Start->Monomer_Dissolution Inerting Purge with Nitrogen Monomer_Dissolution->Inerting Heating Heat to Reaction Temp. Inerting->Heating Initiation Add Initiator (AIBN) Heating->Initiation Polymerization Polymerization Reaction Initiation->Polymerization Termination Cool and Expose to Air Polymerization->Termination Precipitation Precipitate Polymer Termination->Precipitation Drying Filter and Dry Precipitation->Drying End End Drying->End

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final, and arguably one of the most critical, stages is its proper disposal. Handling this process with precision is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step methodology for the safe and compliant disposal of 2-Methoxybenzenesulfonamide, grounding every recommendation in established safety protocols and regulatory frameworks.

Hazard Characterization: Understanding the "Why" Behind the Procedure

Before any disposal action is taken, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge dictates every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation.

According to safety data sheets (SDS), this compound is classified with the following primary hazards:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact.[1][2]

  • Serious Eye Damage (Category 1): Poses a significant risk of severe injury to the eyes.[1][2]

  • Chronic Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[1][3]

This hazard profile immediately classifies this compound as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity) or is specifically listed.[4][5] The aquatic toxicity of this compound is a key characteristic that mandates its management as a regulated hazardous waste.[6][7] Therefore, disposal into the sanitary sewer system or regular trash is strictly prohibited.[3][6]

Hazard ClassificationGHS CodeImplication for Disposal
Skin SensitizationH317Requires careful handling to prevent skin contact; contaminated materials (gloves, wipes) must also be treated as hazardous waste.
Serious Eye DamageH318Mandates stringent eye protection during handling and disposal; dictates immediate and specific first-aid measures in case of exposure.[1][2]
Aquatic ToxicityH411Prohibits sewer or environmental disposal; classifies the material as hazardous waste requiring specialized disposal to prevent ecological harm.[1][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for collecting, storing, and disposing of this compound waste in a laboratory setting. This workflow is designed to ensure safety and compliance from the point of generation to the final hand-off to a licensed disposal facility.

DisposalWorkflow cluster_0 Phase 1: Point of Generation cluster_1 Phase 2: Waste Accumulation cluster_2 Phase 3: Final Disposition A 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Designate a Hazardous Waste Accumulation Area A->B C 3. Select a Compatible Waste Container B->C D 4. Label the Container 'Hazardous Waste' C->D E 5. Transfer Waste to Container (Solid Compound & Contaminated Debris) D->E F 6. Keep Container Securely Closed E->F G 7. Maintain Accurate Log of Contents F->G H 8. Store in a Segregated, Ventilated Area G->H I 9. Schedule Pickup with Licensed Disposal Vendor H->I J 10. Complete Waste Manifest Paperwork I->J

Figure 1. Step-by-step workflow for the compliant disposal of this compound.
Experimental Protocol: Detailed Disposal Steps

Phase 1: Point of Generation

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE. This includes:

    • Gloves: Nitrile or other chemical-resistant gloves to prevent skin contact.[2]

    • Eye Protection: Chemical splash goggles are mandatory to protect against the serious eye damage hazard.[2][8] A standard lab coat should also be worn.

    • Respiratory Protection: If handling the powder and there is a risk of generating dust, use a respirator with a particle filter.[9]

  • Designate an Accumulation Area: Identify a specific location in the lab where the hazardous waste will be accumulated. This area should be under the control of laboratory personnel and away from general traffic.[10]

  • Select a Compatible Container: Choose a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical.[1] For solid this compound, a wide-mouth, sealable polyethylene or glass container is suitable. The container must have a secure, leak-proof closure.[10]

  • Initial Labeling: Affix a "Hazardous Waste" label to the empty container.[1] This label must include the chemical name ("this compound"), the date accumulation begins, and the specific hazards (e.g., "Skin Sensitizer," "Eye Damage," "Aquatic Toxin").

Phase 2: Waste Accumulation

  • Waste Transfer: Carefully transfer the this compound waste into the designated container. This includes not only the neat compound but also any grossly contaminated materials such as weighing papers, paper towels used for minor spills, and contaminated gloves.[11]

    • Causality: Co-disposing of contaminated debris is critical. Items that have come into direct contact with the chemical carry the same hazard profile and must be managed as hazardous waste to prevent exposure and environmental release.

  • Secure Closure: Keep the waste container closed at all times except when adding waste.[1] This minimizes the risk of spills and prevents the release of any dust or vapors.

  • Log Contents: If other compatible sulfonamides or non-reactive solids with similar hazard profiles are added to the same container, maintain a log of the contents and their approximate quantities on or with the container. This is crucial for the disposal vendor's characterization and management process.

Phase 3: Final Disposition

  • Storage: Store the sealed waste container in a designated, secure area that is well-ventilated. It must be segregated from incompatible materials, particularly strong oxidizing agents.[12] Storing hazardous chemicals below eye level is a recommended practice to reduce the risk of falling containers.[13]

  • Schedule Pickup: Once the container is full or the accumulation time limit set by your institution or local regulations is reached, schedule a pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][10]

  • Documentation: Complete all necessary waste manifest paperwork provided by the disposal vendor. This documentation is a legal requirement under RCRA's "cradle-to-grave" system, which tracks hazardous waste from generation to its final disposal.[4][14]

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or if there is significant airborne dust.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined above, including respiratory protection if necessary.

  • Containment: For a solid spill, prevent it from spreading. Avoid dry sweeping, which can generate dust.

  • Cleanup: Carefully sweep up or vacuum the spilled material and collect it in a suitable container for disposal.[10] Use a HEPA-filtered vacuum if available. Any materials used for cleanup (e.g., wipes, absorbent pads) must also be placed in the hazardous waste container.[1]

  • Decontamination: Thoroughly clean the contaminated area.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

The Principle of Self-Validation: Why This Protocol is Trustworthy

This disposal guide constitutes a self-validating system because it is built upon a hierarchy of established safety and regulatory principles rather than novel or unverified chemical reactions.

  • Regulatory Compliance: The procedures align with the foundational requirements of major regulatory bodies like the EPA and OSHA, specifically following the cradle-to-grave mandate of RCRA.[4]

  • Hazard-Based Approach: Every step, from PPE selection to segregation, is a direct response to the specific, documented hazards of this compound.[1][2]

  • Avoidance of Unnecessary Risk: The protocol does not involve chemical neutralization. Attempting to neutralize a chemical in a laboratory setting without a validated, peer-reviewed procedure can be dangerous, potentially creating more hazardous byproducts or exothermic reactions. The recommended pathway of containment and professional disposal is the universally accepted and safest method.

  • Professional Verification: The final step involves a licensed and regulated hazardous waste contractor who assumes responsibility for the ultimate treatment and disposal, providing a final layer of professional oversight and validation.

By adhering to this structured, compliant, and logically derived protocol, researchers can ensure that the final step in their work with this compound is conducted with the highest standards of safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Methoxybenzenesulfonamide. As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the knowledge to handle this chemical with confidence and precision. This document is structured to explain the causality behind each safety recommendation, ensuring a self-validating system of protocols rooted in authoritative standards.

Hazard Assessment: Understanding the Risks of this compound

Before any handling, a thorough understanding of the inherent hazards of this compound is critical. This compound, while a valuable building block, presents significant health risks that dictate our personal protective equipment (PPE) strategy. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its close analogs are classified with the following primary hazards:

  • H318: Causes serious eye damage .[1][2][3] This indicates a high risk of irreversible damage upon contact with the eyes.

  • H317: May cause an allergic skin reaction .[1][2][3] This suggests that repeated skin contact can lead to sensitization, causing a rash or more severe immune response upon subsequent exposures.

  • H411: Toxic to aquatic life with long lasting effects .[1][2][3] This highlights the need for stringent disposal protocols to prevent environmental contamination.

Some safety data sheets also caution that the toxicological properties of this material have not been fully investigated, demanding a conservative and cautious approach to handling.[1] Therefore, the selection of PPE is not merely a procedural step but a critical control measure to mitigate these defined and potential risks. Remember, PPE is the final barrier between you and the chemical after engineering controls (like fume hoods) and administrative controls have been implemented.[4]

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is essential for selecting the appropriate level of PPE. The following recommendations are based on the potential for splashes, aerosol generation, and direct contact during common laboratory procedures.

Eye and Face Protection: The Non-Negotiable First Line

Given the severe risk of eye damage (H318), robust eye protection is mandatory at all times.

  • Minimum Requirement: At a minimum, wear tightly fitting safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5][6] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

  • Elevated Risk Scenarios: When handling larger quantities, working with solutions under pressure, or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[4][7] The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Exposure and Sensitization

To mitigate the risk of skin irritation and allergic sensitization (H317), comprehensive skin and body protection is crucial.

  • Laboratory Coat: A standard cotton lab coat is not sufficient. A polyethylene-coated or other chemically impervious gown should be worn to prevent penetration of the chemical in case of a spill.[8][9] The gown should have long sleeves and a closed front.

  • Gloves: The choice of glove is critical. Powder-free nitrile or neoprene gloves are recommended for handling this compound.[8] Always inspect gloves for tears or defects before use.[10] Given the sensitization risk, it is best practice to double-glove, which allows for the safe removal of the outer glove immediately upon suspected contact. Gloves should be changed every 30 to 60 minutes or immediately if contamination is known or suspected.[4]

  • Apron: For procedures with a high risk of spillage, such as transferring large volumes of solutions, a chemical-resistant apron worn over the lab gown provides an additional layer of protection.

Respiratory Protection: Guarding Against Inhalation

While respiratory protection is not typically required for handling small quantities in a well-ventilated area, its necessity is dictated by the procedure's potential to generate dust or aerosols.[5][11]

  • Standard Operations: For weighing small amounts of the solid powder, work should be conducted within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.[12][13]

  • High-Risk Operations: If you are handling large quantities, generating dust, or if engineering controls are insufficient, respiratory protection is required. A full-face respirator with appropriate particulate filters should be used.[3][14] All personnel requiring respirators must be properly fit-tested and trained in accordance with their institution's occupational health and safety program.[4]

PPE Selection Workflow

The following diagram outlines a logical workflow for determining the appropriate level of PPE based on the specific task and associated risks.

PPE_Selection_Workflow PPE Selection Workflow for this compound A Start: Assess Task B Is the chemical in solid (powder) form? A->B C Weighing small quantity (<1g) in ventilated enclosure? B->C Yes E Working with dilute solution (<1M)? B->E No (Solution) D Handling bulk solid or potential for dust generation? C->D No PPE1 Standard PPE: - Safety Goggles - Impervious Gown - Nitrile Gloves (Single Pair) C->PPE1 Yes D->E No PPE3 Full Protection: - Safety Goggles - Face Shield - Impervious Gown - Nitrile Gloves (Double) - Respiratory Protection D->PPE3 Yes F High splash risk? (e.g., large volume transfer, heating) E->F Yes E->PPE1 No F->PPE1 No PPE2 Enhanced PPE: - Safety Goggles - Face Shield - Impervious Gown - Nitrile Gloves (Double) F->PPE2 Yes

Caption: Decision tree for selecting task-appropriate PPE.

Procedural Guidance: Safe Application and Removal of PPE

Proper technique in donning and doffing PPE is as crucial as its selection to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown: Put on the impervious gown, ensuring complete coverage.

  • Respiratory Protection (if required): Don and perform a seal check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Put on the first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of the gown sleeve.

Doffing (Taking Off) Sequence: This process is designed to contain contaminants.

  • Outer Gloves (if used): Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by rolling it away from the body, turning it inside out. As you roll it down your arms, peel off the inner gloves simultaneously, so they are contained within the gown. Dispose of the bundle immediately.[10]

  • Exit Work Area: Leave the immediate work area to remove the remaining PPE.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[10][12]

Operational and Disposal Plans

Safe disposal is paramount to protect personnel and the environment.[1][15]

Standard Operating Procedure for Disposal:

  • Segregation: All waste contaminated with this compound, including excess solid, contaminated wipes, and used PPE, must be segregated from general laboratory waste.[15]

  • Waste Containers: Collect all contaminated solid waste in a clearly labeled, sealed, and compatible hazardous waste container. The label should read "Hazardous Waste" and identify the contents.[16]

  • PPE Disposal: Contaminated gloves, gowns, and other disposable items should be treated as hazardous waste and placed in the designated container immediately after removal.[6]

  • Spill Management: In case of a spill, alert personnel and evacuate if necessary. Use a spill kit with appropriate absorbent material to contain the spill. All materials used for cleanup must be disposed of as hazardous waste.[10] Do not allow the chemical to enter drains or waterways.[14]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company, in accordance with all local, regional, and national regulations.[6]

Emergency Protocols: In Case of Exposure

Immediate and correct first aid is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.

  • Eye Contact: Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation or a rash occurs, get medical advice.[1][3]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1][14]

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.[1][14]

Summary of PPE Recommendations

Task/Scenario Eye/Face Protection Skin/Body Protection Respiratory Protection
Storage & Transport within Lab Safety GogglesLab Gown, Nitrile GlovesNot Required
Weighing (<1g in Enclosure) Safety GogglesImpervious Gown, Nitrile GlovesNot Required
Solution Preparation Safety Goggles & Face ShieldImpervious Gown, Double Nitrile GlovesWork in Fume Hood
Handling Bulk Solid (>10g) Safety Goggles & Face ShieldImpervious Gown, Double Nitrile GlovesRequired (e.g., N95 or Full-Face Respirator)
Cleaning Spills Safety Goggles & Face ShieldImpervious Gown, Chemical-Resistant Apron, Double Nitrile GlovesRequired (e.g., Full-Face Respirator)

This guide is intended to provide a comprehensive framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.